molecular formula C14H22N2O3 B612337 Trimetazidine CAS No. 5011-34-7

Trimetazidine

货号: B612337
CAS 编号: 5011-34-7
分子量: 266.34 g/mol
InChI 键: UHWVSEOVJBQKBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimetazidine is a well-established piperazine derivative with significant research value as a cytoprotective anti-ischemic agent . Its primary research applications center on investigating cardiac metabolism and protection under ischemic conditions. Unlike many cardiovascular agents that act through hemodynamic changes, this compound exerts its effects through a unique metabolic mechanism . It functions by selectively inhibiting the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT) . This inhibition shifts myocardial energy metabolism from the oxygen-intensive oxidation of free fatty acids to the more oxygen-efficient oxidation of glucose . This metabolic modulation helps maintain intracellular ATP levels , reduces acidosis , limits calcium overload , and mitigates oxidative stress during periods of low oxygen supply. In experimental models, these actions contribute to the preservation of cellular homeostasis and membrane integrity . Researchers utilize this compound to study its effects on improving coronary flow reserve, delaying the onset of exercise-induced ischemia, and stabilizing cardiac function, particularly in models of stable angina pectoris . Its potential protective role in other conditions, such as heart failure and during coronary revascularization procedures, is also an area of active investigation . The compound is provided for laboratory research purposes only. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to all applicable laboratory safety guidelines.

属性

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWVSEOVJBQKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048531
Record name Trimetazidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5011-34-7
Record name Trimetazidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5011-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimetazidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetazidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimetazidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimetazidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETAZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimetazidine's Modulation of Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine is a metabolic modulator that has demonstrated significant cardioprotective effects, particularly under ischemic conditions. Its primary mechanism of action revolves around the optimization of cellular energy metabolism within the mitochondria. This technical guide provides an in-depth exploration of this compound's core mechanism of action on mitochondrial respiration, focusing on its direct molecular target and the subsequent metabolic shift. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these effects, and includes visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Long-Chain 3-Ketoacyl-CoA Thiolase

The cornerstone of this compound's effect on mitochondrial respiration is its selective and potent inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2][3][4][5] This inhibition curtails the breakdown of long-chain fatty acids for energy production.[1][2] Consequently, the myocardial energy substrate preference shifts from fatty acid oxidation to glucose oxidation.[1][2][6] This metabolic reprogramming is particularly advantageous during ischemia, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[7] This enhanced metabolic efficiency helps to preserve intracellular ATP levels, reduce intracellular acidosis, and limit the production of harmful reactive oxygen species, thereby protecting cardiomyocytes from ischemic injury.[6][7]

Quantitative Effects on Mitochondrial and Cellular Parameters

The administration of this compound leads to measurable changes in various mitochondrial and cellular parameters. These effects have been quantified in several preclinical and clinical studies, providing a deeper understanding of its therapeutic potential.

ParameterEffect of this compoundQuantitative DataReference(s)
Enzyme Inhibition
Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT)Potent InhibitionIC₅₀: 75 nM[1][2][3][4][5]
Medium-Chain 3-Ketoacyl-CoA ThiolaseWeak InhibitionSignificant inhibition at 10 µM[1][2]
Short-Chain 3-Ketoacyl-CoA ThiolaseVery Weak InhibitionSignificant inhibition at >100 µM[1][2]
Metabolic Flux
Palmitate (Fatty Acid) OxidationDecreaseFrom 488±24 to 408±15 nmol·g dry weight⁻¹·minute⁻¹ in aerobically perfused rat hearts[1][2]
Glucose OxidationIncreaseFrom 1889±119 to 2378±166 nmol·g dry weight⁻¹·minute⁻¹ in aerobically perfused rat hearts[1][2]
Glucose Oxidation (Low-Flow Ischemia)Significant Increase210% increase in ischemic rat hearts[1][2]
Mitochondrial Respiration
Respiratory Control Ratio (RCR)Improvement in IschemiaRestored to normal levels in ischemic rats[8][9]
Mitochondrial Complex I ActivityImprovement in IschemiaRestored to normal levels in ischemic rats[8][9]
Cellular Outcomes
Myocardial Infarct SizeReductionFrom 52.87±4.89% to 31.24±3.02% in a rat model of myocardial ischemia[8][10]
Myocardial ATP LevelsPreservation/ModulationPromoted ATP production in a rat model of heart failure.[11] Another study showed decreased ATP levels, suggesting an increased AMP/ATP ratio that could activate AMPK.[6][6][11]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

This compound's Mechanism of Action on Mitochondrial Metabolism

trimetazidine_mechanism This compound This compound lc_3_kat Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT) This compound->lc_3_kat Inhibits fa_oxidation Fatty Acid β-Oxidation lc_3_kat->fa_oxidation Catalyzes final step glucose_oxidation Glucose Oxidation lc_3_kat->glucose_oxidation Inhibition promotes shift to acetyl_coa_fa Acetyl-CoA (from Fatty Acids) fa_oxidation->acetyl_coa_fa tca_cycle TCA Cycle acetyl_coa_fa->tca_cycle etc Electron Transport Chain tca_cycle->etc atp_production ATP Production etc->atp_production Drives o2_consumption Oxygen Consumption etc->o2_consumption Consumes metabolic_efficiency Improved Metabolic Efficiency (Less O₂ per ATP) atp_production->metabolic_efficiency acetyl_coa_glucose Acetyl-CoA (from Glucose) glucose_oxidation->acetyl_coa_glucose acetyl_coa_glucose->tca_cycle cardioprotection Cardioprotection metabolic_efficiency->cardioprotection

This compound's metabolic shift from fatty acid to glucose oxidation.
Experimental Workflow for Assessing this compound's Effect on Mitochondrial Respiration

experimental_workflow start Start: Animal Model or Cell Culture treatment This compound Treatment (In vivo or In vitro) start->treatment tissue_harvest Harvest Cardiac Tissue or Cells treatment->tissue_harvest mito_isolation Mitochondrial Isolation (Differential Centrifugation) tissue_harvest->mito_isolation protein_quant Protein Quantification (e.g., Bradford Assay) mito_isolation->protein_quant respirometry High-Resolution Respirometry (e.g., Seahorse or Oroboros) protein_quant->respirometry western_blot Western Blot Analysis (3-KAT, ETC Subunits) protein_quant->western_blot atp_assay ATP Synthesis Assay (Luminometry) protein_quant->atp_assay data_analysis Data Analysis and Interpretation respirometry->data_analysis western_blot->data_analysis atp_assay->data_analysis

General workflow for studying this compound's mitochondrial effects.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of this compound on mitochondrial respiration.

Isolation of Mitochondria from Rat Hearts

This protocol is adapted from established methods for isolating highly coupled mitochondria from cardiac tissue.[12]

Materials:

  • Washing Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.2), 0.2 mM EDTA.[12]

  • Isolation Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.4), 0.2 mM EDTA, 1 mg/mL BSA (fatty acid-free).[12]

  • Trypsin Solution: 2.5 mg/mL in 1 mM HCl.[12]

  • Trypsin Inhibitor Solution: 6.5 mg/10 mL of Isolation Buffer.[12]

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Excise rat hearts and immediately place them in ice-cold Washing Buffer.

  • Remove atria and connective tissue, then mince the ventricular tissue into small pieces (~1-2 mm³).

  • Transfer the minced tissue to a beaker with Isolation Buffer and add trypsin solution. Incubate on ice with gentle stirring.

  • Homogenize the tissue suspension using a loose-fitting glass-Teflon homogenizer.

  • Stop the trypsin digestion by adding the Trypsin Inhibitor Solution.

  • Filter the homogenate through several layers of cheesecloth.

  • Perform differential centrifugation:

    • Centrifuge the filtrate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in Isolation Buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer for subsequent assays.

Measurement of Mitochondrial Respiratory Control Ratio (RCR)

This protocol outlines the measurement of RCR using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Materials:

Procedure:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add the Respiration Buffer to the chamber and allow the signal to stabilize.

  • Add the isolated mitochondria (typically 0.1-0.5 mg/mL) to the chamber.

  • Add the desired respiratory substrates to initiate State 2 respiration (substrate-dependent, non-phosphorylating). Record the rate of oxygen consumption.

  • Add a known amount of ADP to initiate State 3 respiration (phosphorylating). Record the maximal rate of oxygen consumption.

  • Once the added ADP is phosphorylated to ATP, respiration will return to a slower rate, known as State 4 respiration (non-phosphorylating, proton leak-dependent).

  • Calculate the RCR as the ratio of the State 3 respiration rate to the State 4 respiration rate.

Western Blot Analysis of Mitochondrial Proteins

This protocol provides a general framework for the analysis of key mitochondrial proteins.

Materials:

  • Mitochondrial protein lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Determine the protein concentration of the mitochondrial lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Suggested primary antibodies include:

    • Anti-3-Ketoacyl-CoA thiolase (ACAA2)

    • Antibodies against subunits of ETC complexes (e.g., NDUFS3 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, COX4 for Complex IV)

    • Loading control: VDAC or TOM20

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Seahorse XF Analyzer Assay for Mitochondrial Respiration

This protocol describes the use of the Seahorse XF Cell Mito Stress Test to assess the effect of this compound on cellular respiration.[13]

Materials:

  • Cultured cells (e.g., H9c2 cardiomyocytes, primary cardiomyocytes)

  • Seahorse XF96 cell culture microplate

  • Seahorse XF Calibrant

  • Assay Medium: e.g., DMEM supplemented with glucose, pyruvate, and glutamine.[13]

  • This compound

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

  • Seed the cells in the Seahorse XF96 microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with the assay medium and incubate in a CO₂-free incubator at 37°C for 1 hour.

  • During the incubation, hydrate (B1144303) the sensor cartridge with the Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with the Mito Stress Test compounds and this compound (or vehicle control). A typical injection strategy would be:

    • Port A: this compound or vehicle

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

  • Place the cell plate into the analyzer and initiate the assay.

  • The instrument will measure the oxygen consumption rate (OCR) before and after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effect of this compound on these parameters.

Conclusion

This compound exerts its primary influence on mitochondrial respiration through the targeted inhibition of long-chain 3-ketoacyl-CoA thiolase. This action instigates a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage this unique mechanism of action for therapeutic benefit in conditions characterized by mitochondrial dysfunction and cellular ischemia. The provided methodologies offer standardized approaches to quantify the effects of this compound and similar metabolic modulators, thereby facilitating the advancement of novel cardioprotective strategies.

References

Beyond 3-KAT: An In-depth Technical Guide to the Molecular Targets of Trimetazidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (TMZ), a well-established anti-anginal agent, is primarily known for its metabolic effects, specifically the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3][4] However, a growing body of evidence reveals that the therapeutic benefits of this compound extend far beyond this singular mechanism. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond 3-KAT inhibition, offering insights into its multifaceted cytoprotective effects. We will delve into its interactions with key cellular components involved in mitochondrial function, oxidative stress, and various signaling pathways, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Mitochondrial Targets of this compound

Mitochondria are central to the cytoprotective effects of this compound. The drug directly interacts with several mitochondrial components to preserve their function, particularly under ischemic conditions.[5]

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

A critical action of this compound is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.[6][7] this compound has been shown to inhibit mPTP opening in response to various stimuli, including calcium overload and oxidative stress.[6][8] This effect is crucial in protecting cardiomyocytes from ischemia-reperfusion injury.[6]

Modulation of Mitochondrial Respiration and ROS Production

This compound also influences the mitochondrial electron transport chain (ETC). It has been shown to improve the impaired activity of mitochondrial Complex I and inhibit elevated electron leakage at the level of Complex II, thereby restoring redox balance.[8][9] By attenuating the generation of reactive oxygen species (ROS) from the ETC, this compound mitigates oxidative damage to mitochondrial components and the cell as a whole.[8][10]

Interaction with the Mitochondrial Calcium Uniporter (MCU)

Recent studies have unveiled that this compound can down-regulate the expression of the mitochondrial calcium uniporter (MCU), the primary channel for calcium entry into the mitochondria.[11][12] By reducing mitochondrial calcium overload, this compound helps maintain mitochondrial homeostasis and prevents the activation of downstream cell death pathways.[11][12]

Quantitative Data on Mitochondrial Interactions

TargetParameterValueSpecies/ModelReference
Mitochondrial Binding SitesKd (high-affinity)0.96 µMRat liver mitochondria[13]
Kd (low-affinity)84 µMRat liver mitochondria[13]
Mitochondrial Swelling (mPTP opening)IC50200 µMRat liver mitochondria[13]

Experimental Protocols for Investigating Mitochondrial Targets

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay:

  • Objective: To assess the effect of this compound on mPTP opening.

  • Methodology: Mitochondria are isolated from tissue homogenates (e.g., rat liver or heart) by differential centrifugation. The opening of the mPTP is induced by challenging the isolated mitochondria with Ca2+ and an oxidative stressor like tert-butylhydroperoxide (t-BH). Mitochondrial swelling, an indicator of mPTP opening, is monitored spectrophotometrically as a decrease in absorbance at 540 nm. The inhibitory effect of this compound is determined by pre-incubating the mitochondria with various concentrations of the drug before inducing mPTP opening.[13]

Measurement of Mitochondrial Respiration:

  • Objective: To evaluate the impact of this compound on the activity of the mitochondrial electron transport chain complexes.

  • Methodology: High-resolution respirometry is used to measure oxygen consumption in isolated mitochondria or permeabilized cells. Specific substrates and inhibitors are used to assess the function of individual complexes. For example, glutamate (B1630785) and malate (B86768) are used as substrates for Complex I, while succinate (B1194679) is used for Complex II. The effect of this compound is determined by adding it to the respiration medium and measuring the changes in oxygen consumption rates.[14]

Assessment of Mitochondrial ROS Production:

  • Objective: To quantify the effect of this compound on mitochondrial reactive oxygen species generation.

  • Methodology: Fluorescent probes, such as MitoSOX Red, are used to detect mitochondrial superoxide (B77818) levels in live cells. Cells are treated with this compound and then subjected to a stimulus (e.g., hypoxia or a chemical inducer of oxidative stress). The fluorescence intensity is measured using a fluorescence microscope or flow cytometer to quantify the changes in ROS production.[8][11]

Antioxidant and Pro-Survival Signaling Pathways

This compound exerts significant antioxidant effects by modulating key signaling pathways that control the expression of endogenous antioxidant enzymes.

Activation of the Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[15][16][17] This activation helps to counteract oxidative stress and protect cells from damage.[16][18]

Sirtuin-Mediated Signaling

This compound can activate Sirtuin 1 (SIRT1) and Sirtuin 3 (Sirt3), which are NAD+-dependent deacetylases with crucial roles in cellular metabolism and stress resistance.[19][20][21] The activation of SIRT1 by this compound can subsequently activate the AMP-activated protein kinase (AMPK) pathway, further enhancing cellular energy homeostasis.[19] Moreover, this compound attenuates ischemia/reperfusion-induced myocardial ferroptosis by activating the Sirt3-Nrf2/GPX4/SLC7A11 signaling pathway.[22]

Modulation of the Akt and NF-κB Pathways

This compound has been demonstrated to activate the pro-survival Akt signaling pathway.[23] The activation of Akt can, in turn, phosphorylate and activate endothelial nitric oxide synthase (eNOS).[24] Conversely, this compound can inhibit the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines.[12][16][17]

Signaling Pathway Diagrams

This compound's Impact on the Nrf2 Antioxidant Pathway TMZ This compound Nrf2 Nrf2 TMZ->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPX4) ARE->Antioxidant_Enzymes Upregulates transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Leads to

Caption: this compound activates the Nrf2 antioxidant pathway.

This compound's Influence on SIRT1/AMPK and Akt Signaling TMZ This compound SIRT1 SIRT1 TMZ->SIRT1 Activates Akt Akt TMZ->Akt Activates AMPK AMPK SIRT1->AMPK Activates Cell_Survival Enhanced Cell Survival & Energy Homeostasis AMPK->Cell_Survival Promotes eNOS eNOS Akt->eNOS Phosphorylates & Activates Akt->Cell_Survival Promotes NO Nitric Oxide eNOS->NO Produces

Caption: this compound modulates SIRT1/AMPK and Akt signaling pathways.

Other Notable Molecular Targets

Carnitine Palmitoyltransferase-1 (CPT-1)

This compound has been shown to inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[25] While this effect is less potent than its inhibition of 3-KAT, it contributes to the overall shift in myocardial metabolism towards glucose utilization.[25] A derivative of this compound, S-15176, has shown more potent CPT-1 inhibition.[26]

Endothelial Nitric Oxide Synthase (eNOS)

This compound enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[24][27][28][29] NO is a potent vasodilator and plays a crucial role in maintaining endothelial function. The activation of eNOS by this compound is, at least in part, mediated by the Akt signaling pathway.[24]

Quantitative Data on Other Molecular Targets

TargetParameterValueSpecies/ModelReference
Carnitine Palmitoyltransferase-1 (CPT-1)IC501.3 mmol/LRat myocardium[25]
S-15176 (TMZ derivative) on CPT-1IC50 (heart)16.8 µMRat heart mitochondria[26]
IC50 (liver)50.8 µMRat liver mitochondria[26]

Experimental Protocols for Investigating Other Molecular Targets

CPT-1 Activity Assay:

  • Objective: To measure the inhibitory effect of this compound on CPT-1 activity.

  • Methodology: The activity of CPT-1 is determined in isolated mitochondria by measuring the rate of conversion of [3H]carnitine and palmitoyl-CoA to [3H]palmitoylcarnitine. The reaction is initiated by the addition of palmitoyl-CoA and stopped after a defined incubation period. The radiolabeled product is then separated from the substrate and quantified by liquid scintillation counting. The IC50 value for this compound is determined by measuring the enzyme activity at various concentrations of the inhibitor.[25][26]

Western Blot Analysis for Signaling Proteins:

  • Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., Nrf2, Akt, eNOS).

  • Methodology: Cells or tissue samples are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-phospho-Akt) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[19][23]

Experimental Workflow Diagram

General Experimental Workflow for Investigating this compound's Molecular Targets Cell_Culture Cell Culture / Animal Model (e.g., Cardiomyocytes, Rats) Treatment Treatment with this compound (various concentrations and durations) Cell_Culture->Treatment Stimulus Induction of Cellular Stress (e.g., Hypoxia, Oxidative Stress) Treatment->Stimulus Sample_Collection Sample Collection (Cells, Tissues, Mitochondria) Stimulus->Sample_Collection Biochemical_Assays Biochemical Assays (Enzyme activity, Respiration) Sample_Collection->Biochemical_Assays Molecular_Biology Molecular Biology Techniques (Western Blot, RT-PCR) Sample_Collection->Molecular_Biology Imaging Microscopy and Imaging (Fluorescence, Electron Microscopy) Sample_Collection->Imaging Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Molecular_Biology->Data_Analysis Imaging->Data_Analysis

References

A Deep Dive into Trimetazidine: Pharmacological Profile and Cytoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trimetazidine (TMZ) is a metabolic agent with a unique cytoprotective profile, primarily utilized in the management of stable angina pectoris. Unlike traditional antianginal drugs that act through hemodynamic modifications, this compound optimizes myocardial energy metabolism, thereby protecting cardiac cells from the detrimental effects of ischemia and hypoxia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it elucidates the intricate cytoprotective properties of the drug, with a focus on the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential and molecular underpinnings of this compound's action.

Pharmacological Profile

Mechanism of Action

This compound exerts its cardioprotective effects by directly modulating cellular energy metabolism.[1] Under normal physiological conditions, cardiac myocytes generate adenosine (B11128) triphosphate (ATP) through the oxidation of both fatty acids and glucose. However, during ischemic episodes, the reduced oxygen supply renders fatty acid β-oxidation inefficient, leading to a decline in ATP production, intracellular acidosis, and an accumulation of toxic metabolites.[1]

This compound addresses this metabolic challenge by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a pivotal enzyme in the fatty acid β-oxidation pathway.[2][3][4] This inhibition effectively shifts the heart's energy substrate preference from fatty acids to glucose.[1][3] Glucose oxidation is a more oxygen-efficient process, yielding more ATP for each molecule of oxygen consumed compared to fatty acid oxidation.[1][4] This metabolic reprogramming leads to several beneficial downstream effects:

  • Preservation of Intracellular ATP Levels: By promoting a more efficient energy production pathway, this compound helps maintain intracellular ATP concentrations, which is crucial for the proper functioning of ionic pumps and the maintenance of cellular homeostasis.[1][4][5]

  • Reduction of Intracellular Acidosis: The shift away from fatty acid oxidation and the uncoupling of glycolysis from glucose oxidation limit the production of protons, thereby mitigating the intracellular acidosis that contributes to ischemic injury.[5]

  • Decreased Calcium Overload: By preserving the function of ATP-dependent ion pumps, this compound helps prevent the intracellular calcium overload that can trigger cell death pathways.[3]

  • Reduced Oxidative Stress: this compound has been shown to possess antioxidant properties, further protecting cells from the damaging effects of reactive oxygen species (ROS) generated during ischemia and reperfusion.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and widespread distribution.

ParameterValueReference
Absorption Rapidly absorbed from the gastrointestinal tract.[2]
Time to Peak Plasma Concentration (Tmax) <2 hours (immediate-release); 2-6 hours (modified-release).[2][7]
Bioavailability Completely absorbed, reaching steady state by the 60th hour.[1]
Protein Binding Low (approximately 16%).[1][2]
Volume of Distribution 4.8 L/kg.[2]
Metabolism Minimally metabolized in the liver.[1][2]
Elimination Half-Life Approximately 7 hours in young healthy volunteers and 12 hours in individuals over 65 years.[4]
Excretion Primarily eliminated via the urine, with over 60% as the unchanged drug.[2]
Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its anti-ischemic and cytoprotective properties, which are achieved without significant alterations in hemodynamic parameters such as heart rate or blood pressure.[8][9][10]

EffectObservationReference
Antianginal Efficacy Reduces the frequency of angina attacks and the need for short-acting nitrates.[1][6]
Exercise Tolerance Increases the time to 1-mm ST-segment depression during exercise tests and improves overall exercise duration.[6]
Left Ventricular Function Improves left ventricular ejection fraction in patients with ischemic cardiomyopathy and heart failure.[6][11]
Myocardial Contractility Enhances myocardial contractility in the context of ischemia.[12]

Cytoprotective Properties and Signaling Pathways

The cytoprotective effects of this compound extend beyond its immediate impact on cardiac metabolism and involve the modulation of several key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as ischemia. This compound has been shown to activate the AMPK signaling pathway.[13] This activation is thought to be a consequence of the altered AMP/ATP ratio resulting from the modulation of fatty acid oxidation.[13] Activated AMPK, in turn, can phosphorylate downstream targets to promote glucose uptake and glycolysis, further enhancing the metabolic shift initiated by this compound.

cluster_0 Ischemic Stress cluster_1 This compound Action cluster_2 Signaling Cascade cluster_3 Cellular Response Ischemia Ischemia/ Hypoxia TMZ This compound KAT 3-KAT Inhibition TMZ->KAT GO Glucose Oxidation TMZ->GO + FAO Fatty Acid Oxidation KAT->FAO - ATP ATP Production FAO->ATP GO->ATP AMPK AMPK Activation ATP->AMPK Cytoprotection Cytoprotection AMPK->Cytoprotection

This compound-mediated AMPK activation.
Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK signaling pathway is another pro-survival cascade that can be activated by this compound.[13][14] Studies have shown that this compound treatment leads to the phosphorylation and activation of ERK in cardiomyocytes subjected to ischemic stress.[14] The activation of the ERK pathway is associated with the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors, thereby contributing to the overall cytoprotective effect of the drug.[14]

cluster_0 Stimulus cluster_1 Signaling Pathway cluster_2 Downstream Effects cluster_3 Outcome TMZ This compound ERK ERK Activation TMZ->ERK pERK p-ERK (Phosphorylated) ERK->pERK AntiApoptosis Anti-apoptotic Protein Expression pERK->AntiApoptosis + ProApoptosis Pro-apoptotic Protein Expression pERK->ProApoptosis - CellSurvival Cell Survival AntiApoptosis->CellSurvival ProApoptosis->CellSurvival

ERK signaling pathway activation by this compound.
SIRT1-AMPK Pathway

More recent evidence has pointed to the involvement of the Sirtuin 1 (SIRT1)-AMPK pathway in mediating the protective effects of this compound.[15] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism and stress resistance. This compound has been shown to upregulate the expression of SIRT1, which in turn can activate AMPK.[15] This SIRT1-AMPK axis appears to be crucial for inhibiting myocardial apoptosis and preserving energy metabolism in the context of myocardial infarction.[15]

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the pharmacological and cytoprotective properties of this compound.

In Vivo Model of Myocardial Ischemia/Reperfusion
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • Animals are anesthetized, and a thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30 minutes).

    • The suture is then released to allow for reperfusion (e.g., for 24 hours).

    • This compound or vehicle is administered (e.g., intraperitoneally) at a specified time before ischemia.

  • Endpoints:

    • Infarct Size Measurement: The heart is stained with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the area at risk and the infarcted area.

    • Cardiac Function Assessment: Echocardiography is used to measure parameters such as ejection fraction and fractional shortening.

    • Biochemical Analysis: Blood and tissue samples are collected to measure cardiac injury markers (e.g., troponin I) and oxidative stress markers.

    • Western Blot Analysis: Heart tissue is used to assess the phosphorylation status of key signaling proteins like AMPK and ERK.[16]

start Start anesthesia Anesthetize Animal start->anesthesia thoracotomy Perform Thoracotomy anesthesia->thoracotomy ligate Ligate LAD Artery (Ischemia) thoracotomy->ligate reperfuse Release Suture (Reperfusion) ligate->reperfuse endpoints Assess Endpoints reperfuse->endpoints infarct Infarct Size endpoints->infarct cardiac Cardiac Function endpoints->cardiac biochem Biochemical Markers endpoints->biochem western Western Blot endpoints->western end End

Workflow for in vivo ischemia/reperfusion experiments.
Ex Vivo Langendorff-Perfused Heart Model

  • Preparation:

    • Hearts are rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.

    • The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit buffer.

  • Procedure:

    • Hearts are allowed to stabilize before being subjected to a period of global ischemia (by stopping the perfusion) followed by reperfusion.

    • This compound is included in the perfusion buffer for the treated group.

  • Endpoints:

    • Hemodynamic Function: Left ventricular developed pressure (LVDP) and heart rate are continuously monitored.

    • Metabolic Studies: Radiolabeled substrates (e.g., [14C]glucose, [3H]palmitate) can be added to the perfusate to measure rates of glycolysis and fatty acid oxidation.[16]

    • Biochemical Analysis: The coronary effluent can be collected to measure the release of enzymes like lactate (B86563) dehydrogenase (LDH) as an indicator of cell injury.

Clinical Efficacy of this compound

Numerous clinical trials have demonstrated the efficacy and safety of this compound in the management of stable angina pectoris. A meta-analysis of randomized controlled trials has provided robust evidence for its clinical benefits.

Outcome MeasureResultReference
Weekly Angina Attacks Significantly reduced compared to placebo.[17][18]
Weekly Nitroglycerin Consumption Significantly reduced.[17]
Time to 1mm ST-Segment Depression Significantly increased.[17]
Total Work at Peak Exercise Significantly increased.[17]
Exercise Duration at Peak Exercise Significantly increased.[17]
All-Cause Mortality in Heart Failure Associated with a reduction in all-cause mortality in patients with heart failure.[11]
Cardiovascular Events and Hospitalization in Heart Failure Associated with a reduction in cardiovascular events and hospitalization in patients with heart failure.[11]
Left Ventricular Ejection Fraction in Heart Failure Associated with an improvement in left ventricular ejection fraction.[11]

Conclusion

This compound stands out as a unique anti-ischemic agent with a well-defined pharmacological profile and profound cytoprotective properties. Its ability to optimize cardiac energy metabolism by shifting the substrate preference from fatty acids to glucose forms the cornerstone of its therapeutic action. This metabolic modulation, coupled with the activation of pro-survival signaling pathways such as AMPK and ERK, enables this compound to protect cardiomyocytes from the deleterious consequences of ischemia. The extensive clinical evidence supporting its efficacy and safety solidifies its role as a valuable therapeutic option in the management of stable angina pectoris and highlights its potential in other cardiovascular conditions characterized by metabolic dysregulation. Further research into the intricate molecular mechanisms of this compound is warranted to unlock its full therapeutic potential and to identify new avenues for its clinical application.

References

Unraveling the Cardioprotective Mechanisms of Trimetazidine: A Cellular Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimetazidine, a well-established anti-anginal agent, exerts its anti-ischemic effects through a unique metabolic modulation at the cellular level. Unlike traditional hemodynamic agents, this compound directly targets the cardiomyocyte's energy metabolism, offering a distinct therapeutic advantage in the management of ischemic heart disease. This technical guide provides an in-depth exploration of the cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism: A Metabolic Shift from Fatty Acids to Glucose

Under ischemic conditions, the myocardium's primary energy source, fatty acid β-oxidation, becomes less efficient and detrimental due to increased oxygen consumption and the production of toxic byproducts. This compound's principal mechanism of action is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway.[1][2] This inhibition orchestrates a metabolic shift, compelling cardiomyocytes to utilize glucose oxidation for ATP production, a more oxygen-efficient pathway.[1][3]

This metabolic reprogramming leads to several beneficial downstream effects:

  • Increased ATP Production Efficiency: Glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thus preserving cellular energy levels during oxygen deprivation.[4]

  • Reduced Intracellular Acidosis: The switch to glucose metabolism limits the production of protons, thereby mitigating the drop in intracellular pH (acidosis) that is a hallmark of ischemia.[5][6]

  • Prevention of Ion Imbalance: By reducing acidosis, this compound helps to prevent the subsequent intracellular sodium and calcium overload, which can lead to cellular injury and death.[5][7]

  • Decreased Oxidative Stress: this compound has been shown to attenuate the production of reactive oxygen species (ROS) and reduce markers of oxidative stress, further protecting the cardiomyocyte from ischemic damage.[8][9][10]

While the inhibition of 3-KAT is widely cited as the primary mechanism, some studies have presented conflicting evidence, suggesting that this compound's cardioprotective effects may not solely be attributed to the direct inhibition of this enzyme.[11][12]

Quantitative Insights into this compound's Cellular Effects

The following tables summarize key quantitative data from various studies investigating the cellular effects of this compound.

ParameterEffect of this compoundReference(s)
Enzyme Inhibition
3-ketoacyl-CoA thiolase (3-KAT)IC50 of 75 nM[1][2]
Cellular Metabolism
Intracellular pH (pHi)Significantly higher pHi (less acidic) during low-flow ischemia (6.94 ± 0.01 vs. 6.88 ± 0.01 in controls)[5]
ATP LevelsHelps to preserve intracellular ATP levels during ischemia.[7][13]
Oxidative Stress
Malondialdehyde (MDA)Significantly decreased levels in myocardial tissue.[8][10]
Superoxide Dismutase (SOD)Increased activity in myocardial tissue.[8][10]
Glutathione Peroxidase (GSH-Px)Increased activity in myocardial tissue.[10]

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through the modulation of several key signaling pathways involved in cell survival, metabolism, and stress response.

AMP-Activated Protein Kinase (AMPK) and Extracellular Signal-Regulated Kinase (ERK) Pathway

This compound has been shown to activate both the AMPK and ERK signaling pathways.[7] AMPK acts as a cellular energy sensor, and its activation promotes glucose uptake and glycolysis. The activation of both AMPK and ERK contributes to the cardioprotective effects of this compound against ischemia/reperfusion injury.

cluster_0 This compound-Mediated Cardioprotection TMZ This compound AMPK AMPK Activation TMZ->AMPK ERK ERK Activation TMZ->ERK Glucose_Metabolism Increased Glucose Metabolism AMPK->Glucose_Metabolism Cardioprotection Cardioprotection ERK->Cardioprotection Glucose_Metabolism->Cardioprotection

Caption: this compound activates AMPK and ERK pathways.

Akt Signaling Pathway

The Akt signaling pathway is a crucial regulator of cell survival and apoptosis. This compound has been demonstrated to promote the phosphorylation and activation of Akt, which in turn can inhibit apoptotic pathways and enhance cell survival during ischemic stress.

cluster_1 Akt-Mediated Anti-Apoptotic Effect of this compound TMZ This compound Akt Akt Phosphorylation (Activation) TMZ->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound promotes cell survival via Akt activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-ischemic effects of this compound at the cellular level.

Measurement of 3-ketoacyl-CoA Thiolase (3-KAT) Activity

This spectrophotometric assay measures the activity of 3-KAT by monitoring the cleavage of a substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.1)

  • Magnesium chloride (MgCl₂)

  • Coenzyme A (CoA)

  • Acetoacetyl-CoA (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Purified 3-KAT enzyme or mitochondrial extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.

  • Add the substrate, acetoacetyl-CoA, to the reaction mixture.

  • Incubate the mixture at 37°C.

  • Initiate the reaction by adding the 3-KAT enzyme preparation.

  • Add DTNB to the reaction. DTNB reacts with the free thiol group of the cleaved CoA to produce a yellow-colored product.

  • Measure the absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the 3-KAT activity.

cluster_2 3-KAT Activity Assay Workflow A Prepare Reaction Mixture B Add Substrate (Acetoacetyl-CoA) A->B C Incubate at 37°C B->C D Add 3-KAT Enzyme C->D E Add DTNB D->E F Measure Absorbance at 412 nm E->F

Caption: Workflow for measuring 3-KAT enzyme activity.

Isolation of Adult Cardiomyocytes and Induction of In Vitro Ischemia

This protocol describes the isolation of primary cardiomyocytes from adult rodent hearts and the subsequent induction of simulated ischemia.

Materials:

  • Langendorff perfusion system

  • Collagenase type II

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

  • Calcium-free buffer

  • Laminin-coated culture dishes

  • Hypoxia chamber or mineral oil

  • Ischemia-mimicking solution (low pH, high potassium, substrate-free)

Procedure:

  • Heart Perfusion: Anesthetize the animal and rapidly excise the heart. Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse with calcium-free buffer to wash out the blood, followed by perfusion with collagenase-containing buffer to digest the extracellular matrix.

  • Cardiomyocyte Isolation: Once the heart is digested, mince the ventricular tissue and gently triturate to release individual cardiomyocytes.

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.

  • Induction of Simulated Ischemia: Replace the normal culture medium with an ischemia-mimicking solution. To simulate anoxia, either place the cells in a hypoxia chamber or overlay the culture with mineral oil.

cluster_3 Cardiomyocyte Isolation and Ischemia Induction A Heart Excision and Cannulation B Langendorff Perfusion (Collagenase Digestion) A->B C Tissue Mincing and Trituration B->C D Cell Plating on Laminin C->D E Induction of Simulated Ischemia D->E

Caption: Workflow for cardiomyocyte isolation and ischemia induction.

Western Blot Analysis for Akt and ERK Phosphorylation

This protocol details the detection of phosphorylated (activated) Akt and ERK proteins in cardiomyocyte lysates.

Materials:

  • Cardiomyocyte lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cardiomyocyte lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

cluster_4 Western Blot Workflow A Protein Separation (SDS-PAGE) B Protein Transfer (to PVDF membrane) A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F

Caption: General workflow for Western blot analysis.

Conclusion

This compound's anti-ischemic effects are rooted in its ability to optimize cardiac energy metabolism at the cellular level. By shifting the fuel preference of cardiomyocytes from fatty acids to glucose, it enhances ATP production efficiency, mitigates intracellular acidosis, prevents ionic overload, and reduces oxidative stress. These multifaceted cellular actions, mediated through key signaling pathways like AMPK, ERK, and Akt, collectively contribute to its robust cardioprotective profile. The experimental protocols detailed herein provide a framework for the continued investigation and elucidation of the intricate cellular mechanisms underlying this compound's therapeutic benefits in ischemic heart disease.

References

The Off-Target Landscape of Trimetazidine: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trimetazidine (TMZ), a well-established anti-anginal agent, is primarily recognized for its metabolic modulatory effects, specifically the inhibition of long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. However, a growing body of preclinical evidence reveals a broader spectrum of pharmacological activities beyond this primary target. These "off-target" effects, encompassing antioxidant, anti-inflammatory, anti-fibrotic, and direct mitochondrial protective actions, are of significant interest to researchers exploring novel therapeutic applications and understanding the full mechanistic scope of this drug. This technical guide provides an in-depth overview of the key off-target effects of this compound reported in preclinical research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Modulation of Mitochondrial Function Beyond Metabolism

Preclinical studies have identified direct effects of this compound on mitochondrial integrity and function, independent of its influence on fatty acid oxidation. A key off-target mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

This compound has been shown to directly inhibit the opening of the mPTP, a non-specific inner mitochondrial membrane channel whose prolonged opening leads to mitochondrial swelling, rupture, and subsequent initiation of apoptotic and necrotic cell death. This effect is crucial in protecting cells from ischemia-reperfusion injury.

Quantitative Data: Inhibition of mPTP Opening

ParameterModel SystemThis compound ConcentrationEffectReference
Ca2+ load for mPTP openingMitochondria from ischemic rabbit myocardium5 mg/kg IVIncreased from 11 ± 4 µM to 45 ± 4 µM mg-1 mitochondrial protein[1]
Mitochondrial Swelling (induced by Ca2+ + t-BH)Isolated rat liver mitochondriaIC50: 200 µMInhibition of swelling[2]

Experimental Protocol: Assessment of mPTP Opening

The susceptibility of the mPTP to opening is commonly assessed by measuring the calcium retention capacity (CRC) of isolated mitochondria.

  • Mitochondrial Isolation: Mitochondria are isolated from preclinical models (e.g., rabbit or rat heart tissue) through differential centrifugation.

  • Incubation: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).

  • Calcium Titration: Pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

  • Fluorescence Monitoring: The extra-mitochondrial calcium concentration is monitored using a fluorometer. mPTP opening is detected as a large, spontaneous release of calcium from the mitochondria, leading to a sharp increase in fluorescence.

  • Data Analysis: The total amount of calcium taken up by the mitochondria before pore opening is calculated as the CRC. An increase in CRC in the presence of this compound indicates inhibition of mPTP opening.[1]

Signaling Pathway: this compound and mPTP Inhibition

mPTP_Inhibition TMZ This compound Mitochondrion Mitochondrion TMZ->Mitochondrion Enters mPTP mPTP TMZ->mPTP Inhibits Cell_Death Cell Death mPTP->Cell_Death Induces ROS ROS ROS->mPTP Promotes Opening Ca_overload Calcium Overload Ca_overload->mPTP Promotes Opening

This compound directly inhibits the mitochondrial permeability transition pore.
Mitochondrial Binding Sites

Studies using radiolabeled this compound have identified specific binding sites within mitochondria, suggesting a direct interaction with mitochondrial components.

Quantitative Data: this compound Mitochondrial Binding

ParameterModel SystemValueReference
High-affinity binding site (Kd)Rat liver mitochondria0.96 µM[2]
Low-affinity binding site (Kd)Rat liver mitochondria84 µM[2]

II. Antioxidant Properties

This compound exhibits significant antioxidant effects, which are attributed to both direct and indirect mechanisms, contributing to its cytoprotective profile.

Reduction of Reactive Oxygen Species (ROS) and Attenuation of Oxidative Stress

Preclinical studies have demonstrated that this compound reduces the production of reactive oxygen species (ROS) and mitigates oxidative stress in various models of cellular injury.

Quantitative Data: Effects on Oxidative Stress Markers

ParameterModel SystemThis compound DoseEffectReference
Malondialdehyde (MDA) levelsSTZ-induced diabetic ratsNot specifiedDecrease in MDA levels[3]
Superoxide Dismutase (SOD) activityRat model of cerebral I/R injury5 and 25 mg/kg, i.p.Significant restoration of SOD activity[4]
Glutathione (GSH) levelsRat model of cerebral I/R injury5 and 25 mg/kg, i.p.Significant restoration of GSH levels[4]
Myeloperoxidase (MPO) activityRat model of cerebral I/R injury5 and 25 mg/kg, i.p.Significant reduction in MPO activity[4]

Experimental Protocol: Measurement of Oxidative Stress Markers

  • Tissue Homogenization: Tissue samples (e.g., heart, brain) are homogenized in an appropriate buffer.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Superoxide Dismutase (SOD) Assay: SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium.

  • Glutathione (GSH) Assay: GSH levels are quantified using Ellman's reagent (DTNB), which reacts with GSH to produce a colored product.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration and inflammation-related oxidative stress, is measured by the oxidation of a substrate like o-dianisidine.

Signaling Pathway: this compound's Antioxidant Actions

Antioxidant_Actions TMZ This compound ROS Reactive Oxygen Species (ROS) TMZ->ROS Reduces Production Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) TMZ->Antioxidant_Enzymes Increases Activity Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Antioxidant_Enzymes->ROS Scavenges Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Causes

This compound mitigates oxidative stress through multiple mechanisms.

III. Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by modulating the expression and activity of key inflammatory mediators and signaling pathways.

Modulation of Pro-inflammatory Cytokines and Signaling Pathways

Preclinical evidence indicates that this compound can suppress the production of pro-inflammatory cytokines and inhibit inflammatory signaling cascades.

Quantitative Data: Effects on Inflammatory Markers

ParameterModel SystemThis compound DoseEffectReference
IL-1β, IL-6, TNF-αPTZ-kindling model in mice10 and 20 mg/kgSignificant reduction in hippocampal and cortical levels[5][6]
NF-κBPTZ-kindling model in mice10 and 20 mg/kgSignificant reduction[5][6]
NLRP3, Caspase-1, GSDMD mRNAIn vitro modelNot specifiedMitigated mRNA expression

Experimental Protocol: Quantification of Inflammatory Markers

  • Sample Collection: Tissue homogenates or cell lysates are collected from preclinical models.

  • ELISA: Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the protein levels of cytokines (e.g., IL-1β, IL-6, TNF-α).

  • Western Blotting: Western blotting can be used to assess the protein expression and phosphorylation status of key signaling molecules like NF-κB.

  • RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is employed to measure the mRNA expression levels of inflammatory genes.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Anti_inflammatory_Mechanism TMZ This compound NF_kB_pathway NF-κB Pathway TMZ->NF_kB_pathway Inhibits NLRP3_inflammasome NLRP3 Inflammasome TMZ->NLRP3_inflammasome Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_pathway Activates Inflammatory_Stimuli->NLRP3_inflammasome Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_pathway->Pro_inflammatory_Cytokines Upregulates NLRP3_inflammasome->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Mediates

This compound suppresses key inflammatory signaling pathways.

IV. Anti-Fibrotic Effects

This compound has demonstrated the ability to attenuate cardiac fibrosis in preclinical models of heart disease, suggesting a role in preventing or reversing pathological tissue remodeling.

Downregulation of Pro-fibrotic Factors

A key mechanism underlying the anti-fibrotic effect of this compound is the downregulation of connective tissue growth factor (CTGF), a central mediator of fibrosis.

Quantitative Data: Effects on Fibrotic Markers

ParameterModel SystemThis compound TreatmentEffectReference
Cardiac Collagen Volume FractionSTZ-induced diabetic rats16 weeksDecrease compared to diabetic controls[3]
CTGF protein expressionSTZ-induced diabetic rats16 weeksDecrease compared to diabetic controls[3]
Collagen-I and Collagen-III protein expressionSTZ-induced diabetic rats16 weeksDecrease compared to diabetic controls[3]

Experimental Protocol: Assessment of Cardiac Fibrosis

  • Histological Staining: Myocardial tissue sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

  • Immunohistochemistry/Western Blotting: The protein expression of fibrotic markers such as CTGF, Collagen-I, and Collagen-III is assessed using these techniques.

  • Hydroxyproline Assay: The total collagen content in myocardial tissue can be quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Signaling Pathway: this compound's Anti-fibrotic Action

Anti_fibrotic_Action TMZ This compound NADPH_oxidase NADPH Oxidase TMZ->NADPH_oxidase Inhibits Pressure_Overload Pressure Overload/ Diabetic Cardiomyopathy Pressure_Overload->NADPH_oxidase Activates ROS ROS NADPH_oxidase->ROS Generates CTGF Connective Tissue Growth Factor (CTGF) ROS->CTGF Upregulates Cardiac_Fibrosis Cardiac Fibrosis CTGF->Cardiac_Fibrosis Promotes

This compound inhibits the NADPH oxidase-ROS-CTGF fibrotic pathway.

V. Direct Binding to and Activation of Akt

Recent preclinical research has uncovered a novel off-target effect of this compound involving direct interaction with and activation of the protein kinase Akt, a key regulator of cell survival and angiogenesis.

Quantitative Data: this compound-Akt Binding

ParameterMethodValueReference
Binding AffinityMolecular Docking-9.04 kcal/mol[7]
Key Binding ResiduesMolecular DockingAsp292 (hydrogen bond), Trp80 (pi-pi bond)[7]

Experimental Protocol: Investigating this compound-Akt Interaction

  • Molecular Docking: Computational modeling is used to predict the binding mode and affinity of this compound to the Akt protein structure.

  • Site-Directed Mutagenesis: To validate the predicted binding sites, key amino acid residues in Akt (e.g., Asp292, Trp80) are mutated.

  • In Vitro Kinase Assay: The effect of this compound on the kinase activity of wild-type and mutant Akt is assessed to confirm the importance of the identified residues for this compound-mediated activation.

  • Western Blotting: The phosphorylation status of Akt and its downstream targets is analyzed in cells treated with this compound to demonstrate its activation in a cellular context.

Signaling Pathway: this compound-Mediated Akt Activation

Akt_Activation TMZ This compound Akt Akt TMZ->Akt Directly Binds & Activates HSF1 HSF1 Akt->HSF1 Promotes Nuclear Translocation VEGF_A_promoter VEGF-A Promoter HSF1->VEGF_A_promoter Binds to Angiogenesis Angiogenesis VEGF_A_promoter->Angiogenesis Promotes

This compound promotes angiogenesis via direct Akt activation.

References

Trimetazidine's Impact on Reactive Oxygen Species (ROS) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (TMZ), a well-established anti-anginal agent, exhibits significant protective effects against cellular damage by modulating cardiac metabolism. A growing body of evidence highlights its profound impact on reducing oxidative stress through the attenuation of reactive oxygen species (ROS) production. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental evidence underlying this compound's antioxidant properties. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing ROS production in the context of TMZ treatment are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in mitigating ROS-induced cellular injury.

Introduction: this compound and Oxidative Stress

This compound primarily acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] This metabolic switch is crucial in ischemic conditions, as it helps maintain cellular ATP levels with lower oxygen consumption.[1] Beyond its metabolic effects, this compound has demonstrated potent antioxidant, cytoprotective, and anti-apoptotic activities.[2] It effectively reduces the damage caused by excessive ROS, which are highly reactive molecules that can lead to cellular injury and contribute to the pathophysiology of numerous cardiovascular diseases, including ischemia-reperfusion injury, heart failure, and atherosclerosis.[3][4][5]

Mechanisms of ROS Reduction by this compound

This compound employs a multi-pronged approach to lower cellular ROS levels, targeting key sources of oxidative stress and bolstering endogenous antioxidant defenses.

Inhibition of NADPH Oxidase

NADPH oxidases are a major source of ROS in the cardiovascular system. This compound has been shown to inhibit the activity of this enzyme complex. In a model of pressure overload-induced cardiac fibrosis, this compound treatment significantly decreased NADPH oxidase activity.[6] This inhibition is achieved, at least in part, by preventing the translocation of the regulatory subunit Rac1 to the cell membrane, a critical step for enzyme activation.[6][7]

Modulation of Mitochondrial ROS Production

Mitochondria are a primary site of ROS generation, particularly during pathological conditions like ischemia-reperfusion. This compound helps preserve mitochondrial function and reduce mitochondrial ROS production.[8] Studies have shown that TMZ can attenuate ROS generation from the mitochondrial electron transport chain (ETC), specifically by inhibiting electron leakage at complex II and improving the activity of complex I.[9][10] Furthermore, this compound has been found to down-regulate the mitochondrial calcium uniporter (MCU), leading to restored mitochondrial calcium homeostasis and consequently, reduced ROS production.[11][12]

Enhancement of Endogenous Antioxidant Systems

This compound also exerts its antioxidant effects indirectly by boosting the activity of the cell's own antioxidant machinery.[13] It has been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[14][15] This enhancement of the cellular antioxidant capacity helps to neutralize ROS and mitigate oxidative damage.

Signaling Pathways Modulated by this compound

This compound's influence on ROS production is mediated through several interconnected signaling pathways.

NADPH Oxidase–ROS–CTGF Pathway

In cardiac fibroblasts, angiotensin II (Ang II) stimulates NADPH oxidase, leading to increased ROS production and subsequent expression of connective tissue growth factor (CTGF), a key mediator of cardiac fibrosis.[6] this compound interrupts this cascade by inhibiting NADPH oxidase activity, thereby reducing ROS levels and downregulating CTGF expression.[6][7]

cluster_0 This compound's Impact on the NADPH Oxidase-ROS-CTGF Pathway AngII Angiotensin II NADPH_Oxidase NADPH Oxidase AngII->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS CTGF CTGF ROS->CTGF Cardiac_Fibrosis Cardiac Fibrosis CTGF->Cardiac_Fibrosis TMZ This compound TMZ->NADPH_Oxidase

Caption: this compound inhibits the Ang II-induced NADPH oxidase-ROS-CTGF pathway.

SIRT1–AMPK Pathway

This compound can activate the SIRT1–AMPK signaling pathway.[16][17] This pathway is a crucial energy-sensing network that plays a vital role in regulating cellular metabolism and stress responses. Activation of SIRT1 by this compound can lead to the deacetylation and activation of downstream targets that enhance antioxidant defenses, thereby reducing ROS levels.[18] For instance, Sirt1 can deacetylate FoxO1, leading to increased expression of the antioxidant protein Sod2.[18]

cluster_1 This compound's Activation of the SIRT1-AMPK Pathway TMZ This compound AMPK AMPK TMZ->AMPK SIRT1 SIRT1 AMPK->SIRT1 FoxO1 FoxO1 SIRT1->FoxO1 deacetylation Sod2 Sod2 FoxO1->Sod2 expression ROS_Reduction ROS Reduction Sod2->ROS_Reduction

Caption: this compound activates the SIRT1-AMPK pathway to reduce ROS.

ROS/NF-κB Pathway

In the context of ischemic heart disease, this compound has been shown to inhibit the ROS/NF-κB pathway.[11][12] By reducing ROS production through mechanisms such as MCU down-regulation, this compound prevents the activation of the transcription factor NF-κB, which is a key regulator of inflammation and apoptosis.[11][12]

cluster_2 This compound's Inhibition of the ROS/NF-κB Pathway TMZ This compound MCU MCU TMZ->MCU Mito_Ca Mitochondrial Ca2+ MCU->Mito_Ca ROS ROS Mito_Ca->ROS NFkB NF-κB ROS->NFkB Inflammation_Apoptosis Inflammation & Apoptosis NFkB->Inflammation_Apoptosis

Caption: this compound inhibits the ROS/NF-κB pathway via MCU downregulation.

Nrf2 Activation

This compound has been demonstrated to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[19][20][21] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[20] By activating the Nrf2 pathway, this compound enhances the cell's intrinsic ability to combat oxidative stress.[19][22]

cluster_3 This compound's Activation of the Nrf2 Pathway TMZ This compound Nrf2 Nrf2 TMZ->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound activates the Nrf2 antioxidant response pathway.

Quantitative Data on this compound's Impact on ROS

The following tables summarize quantitative data from various studies investigating the effects of this compound on ROS production and markers of oxidative stress.

Table 1: Effect of this compound on ROS Production

Model SystemStimulusThis compound ConcentrationEffect on ROSReference
Cardiac FibroblastsAngiotensin II (0.1 µM)1 µMInhibited Ang II-induced ROS release[6]
Rabbit Heart Failure MyocytesIsoproterenol (1 µM)1 µMPrevented increase in ROS generation[9]
Human Aortic Smooth Muscle Cells (HASMCs)H₂O₂ (100 µM) or ox-LDL (80 µg/ml)10 µMMarkedly reduced ROS levels[23]
Rat Model of Acute Coronary IschemiaIschemia20 mg/kg/day>30% reduction in ROS production[8][14]
Hypoxic Primary Rat Neonate CardiomyocytesHypoxiaNot specifiedNotably decreased ROS production[12]

Table 2: Effect of this compound on NADPH Oxidase Activity

Model SystemStimulusThis compound ConcentrationEffect on NADPH Oxidase ActivityReference
Cardiac FibroblastsAngiotensin II (0.1 µM)1 µMSignificantly decreased activity (1.29 ± 0.19 vs. 2.18 ± 0.18-fold of control)[6]
Cardiac FibroblastsAngiotensin II (0.1 µM)1 µMInhibited Rac1 translocation to the membrane (1.38 ± 0.11 vs. 3.29 ± 0.61-fold of control)[6]

Table 3: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

Model SystemParameter MeasuredThis compound TreatmentOutcomeReference
Human Aortic Smooth Muscle Cells (HASMCs)SOD activity and MDA content10 µMRestored SOD activity and reduced MDA content[23][24]
Myocardial Infarction Mouse ModelSOD activity, LPO, FFA, NO levels5, 10, and 20 mg/kg/dayAugmented SOD activity and decreased LPO, FFA, and NO levels[16][17]
Myocardial Ischemia/Reperfusion Rat ModelSOD, GSH-Px, and MDA levels20 mg/kg/dayIncreased SOD and GSH-Px levels, decreased MDA levels[14]
Chronic Cor Pulmonale PatientspSOD, eCAT, GSH-Px, and MDA activities20 mg three times daily for 3 monthsIncreased pSOD, eCAT, and GSH-Px activities; decreased MDA activity[15]

Detailed Experimental Protocols

This section outlines common methodologies used to assess the impact of this compound on ROS production.

Measurement of Intracellular ROS using Dihydroethidium (DHE) Fluorescence Microscopy

Objective: To visualize and quantify superoxide production in cells.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., cardiac fibroblasts) on glass coverslips and culture until they reach the desired confluency. Pre-treat the cells with this compound (e.g., 1 µM for 30 minutes) followed by stimulation with an agonist (e.g., Angiotensin II 0.1 µM for 15 minutes).

  • DHE Staining: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DHE solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes.

  • Imaging: Wash the cells again to remove excess DHE. Mount the coverslips on microscope slides. Observe the cells under a fluorescence microscope with an appropriate filter set for rhodamine (excitation ~518 nm, emission ~605 nm).

  • Quantification: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The intensity of the red fluorescence is proportional to the level of superoxide.

Measurement of Intracellular ROS using Flow Cytometry with CM-H2DCFDA

Objective: To quantify total intracellular ROS levels in a cell population.

Protocol:

  • Cell Culture and Treatment: Culture cells in suspension or detach adherent cells. Pre-treat the cells with this compound followed by the desired stimulus.

  • CM-H2DCFDA Staining: Incubate the cells with CM-H2DCFDA (e.g., 10 µM) in the dark at 37°C for a specified time (e.g., 30 minutes).

  • Flow Cytometry Analysis: Wash the cells to remove excess probe. Resuspend the cells in a suitable buffer. Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: The geometric mean fluorescence intensity of the cell population is used to quantify the level of intracellular ROS.

Measurement of NADPH Oxidase Activity

Objective: To determine the activity of the NADPH oxidase enzyme complex.

Protocol:

  • Cell Lysate Preparation: Treat cells as required and then lyse them in a suitable buffer to obtain a crude membrane fraction.

  • Lucigenin-based Chemiluminescence Assay: In a luminometer tube, mix the cell lysate with a reaction buffer containing lucigenin (B191737) (a chemiluminescent probe) and NADPH (the enzyme substrate).

  • Measurement: Measure the chemiluminescence over time using a luminometer. The rate of increase in chemiluminescence is proportional to the NADPH oxidase activity.

  • Data Normalization: Normalize the activity to the protein concentration of the cell lysate.

General Experimental Workflow for In Vitro Studies

cluster_4 General In Vitro Experimental Workflow Cell_Culture Cell Culture (e.g., Cardiac Fibroblasts, HASMCs) TMZ_Pretreatment This compound Pre-treatment Cell_Culture->TMZ_Pretreatment Stimulation Stimulation (e.g., Ang II, H2O2, Hypoxia) TMZ_Pretreatment->Stimulation ROS_Measurement ROS Measurement (DHE, DCFDA) Stimulation->ROS_Measurement Downstream_Analysis Downstream Analysis (Western Blot, qPCR, etc.) ROS_Measurement->Downstream_Analysis

Caption: A typical workflow for in vitro studies on this compound and ROS.

Conclusion

This compound demonstrates a robust capacity to reduce reactive oxygen species production through a variety of mechanisms, including the direct inhibition of ROS-generating enzymes like NADPH oxidase, the preservation of mitochondrial function, and the enhancement of endogenous antioxidant defenses. Its action is mediated by key signaling pathways such as the NADPH oxidase–ROS–CTGF, SIRT1–AMPK, ROS/NF-κB, and Nrf2 pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and leverage the antioxidant properties of this compound in the context of cardiovascular and other diseases where oxidative stress plays a pathogenic role. The continued investigation into these mechanisms will undoubtedly pave the way for novel therapeutic applications of this multifaceted drug.

References

Exploring the Pleiotropic Effects of Trimetazidine in Cardiovascular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Trimetazidine (TMZ), a well-established anti-anginal agent, operates through a unique metabolic mechanism by inhibiting the long-chain 3-ketoacyl-CoA thiolase, thereby shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3] Beyond this primary function, a growing body of evidence reveals significant pleiotropic effects that confer broader cardioprotection.[3][4][5] This technical guide provides an in-depth exploration of these effects in various cardiovascular models, focusing on the amelioration of endothelial dysfunction, attenuation of oxidative stress and inflammation, and the inhibition of adverse cardiac remodeling. Detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways are presented for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Metabolic Shift

The foundational mechanism of this compound involves the direct inhibition of long-chain 3-ketoacyl CoA thiolase (3-KAT), a critical enzyme in the terminal step of the mitochondrial β-oxidation pathway for fatty acids.[2][6] By inhibiting 3-KAT, TMZ reduces the heart's reliance on fatty acids for energy and promotes the oxidation of glucose.[1][2] This metabolic switch is crucial in ischemic conditions, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[1] This optimization of energy metabolism helps maintain cellular homeostasis, reduces intracellular acidosis, and mitigates the detrimental effects of free radicals under hypoxic conditions.[1]

This compound's Core Metabolic Mechanism of Action cluster_0 Fatty Acid Pathway (Less Efficient) cluster_1 Glucose Pathway (More Efficient) FA Fatty Acids BetaOx β-Oxidation FA->BetaOx GO Glucose Glycolysis Glycolysis GO->Glycolysis ThreeKAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) BetaOx->ThreeKAT AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA ThreeKAT->AcetylCoA TMZ This compound TMZ->ThreeKAT Inhibits TCA TCA Cycle AcetylCoA->TCA ATP_High_O2 ATP Production (High O2 Consumption) ATP_Low_O2 ATP Production (Low O2 Consumption) TCA->ATP_Low_O2

Caption: this compound inhibits 3-KAT, shifting energy production from fatty acid to glucose oxidation.

Pleiotropic Effects in Cardiovascular Models

Beyond its primary metabolic role, TMZ exerts several beneficial effects on the cardiovascular system.

Amelioration of Endothelial Dysfunction

Endothelial dysfunction is a key initiating event in atherosclerosis and other cardiovascular diseases.[7] this compound has been shown to improve endothelial function through multiple mechanisms.[7][8] It enhances the activity of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, a critical molecule for vasodilation.[7][8][9] It also reduces levels of the potent vasoconstrictor endothelin-1.[7][10] These actions help restore vascular homeostasis, improve blood flow, and may inhibit the progression of atherosclerosis.[7]

Table 1: Quantitative Data on Endothelial Function

Parameter Model / Condition Treatment Outcome Reference
Flow-Mediated Dilatation (FMD) Non-ST-Elevation Acute Coronary Syndrome (NSTE-ACS) Patients TMZ + Optimal Medical Therapy (OMT) for 6 months Significant improvement in FMD vs. OMT alone (P < 0.04) [11][12]
von Willebrand Factor (vWF) Activity NSTE-ACS Patients TMZ + OMT for 6 months Significant reduction in vWF activity vs. OMT alone (P < 0.04) [11][12]
Nitric Oxide (NO) H9C2 Cardiomyocytes (H₂O₂-induced injury) TMZ treatment Increased NO content [13]

| Endothelin-1 (ET-1) | Ischemic Cardiomyopathy Patients | TMZ (35 mg twice daily) | Decreased serum ET-1 levels |[10] |

Attenuation of Oxidative Stress and Inflammation

Oxidative stress and inflammation are deeply interconnected processes that drive cardiovascular pathology. TMZ demonstrates significant antioxidant and anti-inflammatory properties.[3][11] It reduces the production of reactive oxygen species (ROS) and decreases levels of oxidative stress markers like malondialdehyde (MDA).[5][10][14] Concurrently, it dampens the inflammatory response by reducing the release of pro-inflammatory mediators such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-8).[10][14]

Table 2: Quantitative Data on Oxidative Stress and Inflammation

Parameter Model / Condition Treatment Outcome Reference
Malondialdehyde (MDA) Smoking-induced LV remodeling (Rats) TMZ treatment Significantly reduced MDA levels in left ventricular tissue [14]
Superoxide Dismutase (SOD) Smoking-induced LV remodeling (Rats) TMZ treatment Significantly increased SOD activity [14]
Total Antioxidant Status (TAS) Coronary Artery Disease (CAD) Patients TMZ + OMT for 6 months Significantly decreased incidence of oxidative stress (P < 0.03) [11][12]
TNF-α, IL-1β, IL-6 (Gene Expression) Smoking-induced LV remodeling (Rats) TMZ treatment Significantly reduced gene expression of inflammatory markers [14]

| C-Reactive Protein (CRP) | NSTE-ACS Patients | TMZ + OMT for 6 months | Significant reduction in CRP vs. OMT alone (P < 0.04) |[11][12] |

Inhibition of Adverse Cardiac Remodeling and Fibrosis

Following cardiac injury, such as a myocardial infarction, the heart undergoes a process of remodeling that can lead to heart failure. TMZ has been shown to protect against this adverse remodeling.[14][15] It directly inhibits cardiac fibrosis by reducing collagen accumulation and the expression of connective tissue growth factor.[4][5] Furthermore, TMZ exerts anti-apoptotic effects, helping to preserve cardiomyocyte viability and function.[7][14] This is partly mediated by modulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[16]

Table 3: Quantitative Data on Cardiac Remodeling and Function

Parameter Model / Condition Treatment Outcome Reference
Myocardial Infarct Size Ischemia/Reperfusion (I/R) Injury (Rats) TMZ treatment Markedly reduced infarct size (P=0.0077) [16]
Ejection Fraction (EF) & Fractional Shortening (FS) Ischemic Cardiomyopathy (Rats) TMZ (20 mg/kg/day) Increased EF and FS [17]
Left Ventricular Remodeling Index (RI) Stable CHD Patients TMZ MR added to therapy Significant increase in RI, indicating improved remodeling [15]
Apoptotic Rate Smoking-induced LV remodeling (Rats) TMZ treatment Significantly reduced cardiomyocyte apoptotic rate [14]

| Collagen Accumulation | Cardiac Fibroblasts | TMZ treatment | Reduced collagen accumulation |[4][5] |

Key Signaling Pathways Modulated by this compound

The pleiotropic effects of TMZ are mediated through the modulation of several key intracellular signaling pathways that are central to cell survival, energy regulation, and growth.

  • AMPK and ERK Signaling: this compound treatment significantly stimulates the phosphorylation and activation of both AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK).[6][18] AMPK acts as a cellular energy sensor; its activation by TMZ is linked to the metabolic shift towards glucose oxidation and is critical for cardioprotection against ischemia/reperfusion injury.[6][18]

  • Akt Pathway: TMZ can activate the protein kinase B (Akt) pathway, a central node in signaling networks that promote cell survival and growth.[16] Activation of Akt by TMZ has been linked to the upregulation of anti-apoptotic proteins (Bcl-2) and the promotion of angiogenesis through downstream effectors like Heat Shock Factor 1 (HSF1) and Vascular Endothelial Growth Factor (VEGF).[16][19]

  • SIRT1-AMPK Axis: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism and stress responses. Evidence suggests that TMZ can inhibit myocardial apoptosis and correct energy metabolism disorders through the SIRT1-AMPK pathway.[13]

Key Signaling Pathways Activated by this compound TMZ This compound MetabolicShift Metabolic Shift (↑AMP/ATP Ratio) TMZ->MetabolicShift Induces ERK p-ERK TMZ->ERK Activates Akt p-Akt TMZ->Akt Activates SIRT1 SIRT1 TMZ->SIRT1 Activates AMPK p-AMPK MetabolicShift->AMPK Activates Cardioprotection Cardioprotection AMPK->Cardioprotection EnergyMetabolism ↑ Energy Metabolism AMPK->EnergyMetabolism ERK->Cardioprotection AntiApoptosis ↓ Apoptosis Akt->AntiApoptosis Angiogenesis ↑ Angiogenesis Akt->Angiogenesis SIRT1->AMPK

Caption: this compound activates pro-survival and metabolic signaling pathways like AMPK, ERK, and Akt.

Detailed Experimental Protocols

Protocol: Induction of Myocardial Infarction (MI) via LAD Ligation in Rats

This protocol describes a standard method for creating a non-reperfused MI model to study cardiac remodeling.[20][21]

  • Objective: To induce a consistent myocardial infarction in rats for evaluating the effects of therapeutic agents on post-MI remodeling.

  • Materials: Sprague Dawley rats (250-300g), anesthetic (e.g., isoflurane (B1672236) or medetomidine-midazolam-butorphanol), ventilator, surgical instruments, 6-0 silk suture, electrocardiogram (ECG) monitor.

  • Procedure:

    • Anesthetize the rat and place it in a supine position on a heating pad.

    • Intubate the animal and connect it to a small animal ventilator.

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

    • Gently make a pericardiotomy to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

    • Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area on the anterior wall of the left ventricle and by ST-segment elevation on the ECG.[21]

    • Close the chest wall in layers, evacuate any remaining air from the thoracic cavity, and allow the animal to recover from anesthesia.

    • Administer post-operative analgesics as required.

  • Post-Procedure Analysis: Cardiac function and remodeling can be assessed at various time points (e.g., 1, 4, 8 weeks) using echocardiography, followed by terminal histological analysis for infarct size and fibrosis.

Protocol: Measurement of Malondialdehyde (MDA) via TBARS Assay

This protocol measures lipid peroxidation, a key indicator of oxidative stress.[14]

  • Objective: To quantify the level of MDA in cardiac tissue homogenates as a marker of oxidative stress.

  • Materials: Cardiac tissue, RIPA buffer with protease inhibitors, thiobarbituric acid (TBA), trichloroacetic acid (TCA), butylated hydroxytoluene (BHT), spectrophotometer.

  • Procedure:

    • Homogenize a known weight of frozen cardiac tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

    • To a sample of the supernatant, add a solution of TCA and BHT to precipitate proteins and prevent further lipid peroxidation.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add TBA solution to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

    • Cool the samples on ice and measure the absorbance at 532 nm using a spectrophotometer.

  • Data Analysis: Calculate MDA concentration using a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Normalize the results to the total protein content of the sample (e.g., nmol MDA/mg protein).

Protocol: In Vitro Endothelial Tube Formation Assay

This assay assesses the angiogenic potential of endothelial cells.[22]

  • Objective: To evaluate the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures in vitro, as a measure of angiogenesis.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel), 96-well plate, endothelial cell growth medium, test compounds (e.g., TMZ, VEGF as positive control).

  • Procedure:

    • Thaw the basement membrane extract on ice overnight.

    • Coat the wells of a chilled 96-well plate with 50 µL of the extract and allow it to solidify by incubating at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in medium containing the desired concentration of the test compound (e.g., this compound).

    • Seed the HUVECs (e.g., 1.5 x 10⁴ cells/well) onto the surface of the solidified matrix.

    • Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

    • Visualize the formation of tube-like structures using a light microscope.

  • Data Analysis: Quantify angiogenesis by measuring parameters such as the total number of junctions, total tube length, and the number of loops per field of view, often using specialized imaging software (e.g., ImageJ with an angiogenesis plugin).

Preclinical Study Workflow

A typical preclinical study to evaluate the pleiotropic effects of this compound in a cardiovascular disease model follows a structured workflow, integrating in vivo procedures with ex vivo and in vitro analyses.

Typical Preclinical Experimental Workflow start Animal Model Selection (e.g., Rat, Mouse) disease Disease Induction (e.g., LAD Ligation, TAC) start->disease random Randomization disease->random group1 Control Group (Vehicle) random->group1 group2 Treatment Group (this compound) random->group2 treatment Chronic Treatment Period (e.g., 4-8 weeks) group1->treatment group2->treatment analysis Endpoint Analysis treatment->analysis echo In Vivo Analysis: Echocardiography (Cardiac Function) analysis->echo harvest Tissue Harvest (Heart, Blood) analysis->harvest histo Ex Vivo Analysis: Histology (Fibrosis, Infarct Size) harvest->histo biochem Biochemical Analysis: ELISA, Western Blot, PCR (Biomarkers, Pathways) harvest->biochem

Caption: Workflow for evaluating this compound in a preclinical cardiovascular disease model.

Conclusion

This compound is far more than a simple anti-anginal agent. Its fundamental ability to optimize myocardial energy metabolism serves as a platform for a wide range of pleiotropic effects. In diverse cardiovascular models, TMZ has consistently demonstrated the ability to improve endothelial function, reduce oxidative stress, quell inflammation, and mitigate the processes of adverse cardiac remodeling and fibrosis.[7][11][14] These benefits are underpinned by the modulation of critical signaling pathways such as AMPK, ERK, and Akt.[6][16][18] This multifaceted profile suggests that this compound holds significant therapeutic potential for a broader spectrum of cardiovascular diseases, including heart failure and ischemic cardiomyopathy, warranting further investigation and clinical translation.[3][7]

References

Trimetazidine's Influence on Gene Expression in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trimetazidine (TMZ), a well-established anti-anginal agent, exerts significant cardioprotective effects by optimizing cellular energy metabolism. Its primary mechanism involves inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiomyocyte energy production from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation. Beyond this metabolic modulation, a growing body of evidence reveals that this compound profoundly influences gene expression through the regulation of several key signaling pathways. This guide provides an in-depth analysis of these molecular mechanisms, summarizing the quantitative effects on gene and protein expression, detailing relevant experimental protocols, and visualizing the intricate signaling networks involved.

Core Mechanism of Action: A Metabolic Shift

This compound's foundational effect is the modulation of cardiac energy metabolism. By specifically inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), a critical enzyme in the fatty acid β-oxidation cycle, TMZ reduces the heart's reliance on fatty acids for ATP production.[1][2] This metabolic reprogramming leads to a corresponding increase in glucose oxidation.[2] Since oxidizing glucose requires less oxygen to produce the same amount of ATP compared to fatty acids, this shift enhances the efficiency of energy generation, particularly under ischemic or hypoxic conditions.[2] This metabolic optimization helps maintain cellular homeostasis and protects cardiac cells from ischemic stress.

TMZ This compound KAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) TMZ->KAT Inhibits GO Glucose Oxidation TMZ->GO Promotes FAO Fatty Acid β-Oxidation KAT->FAO ATP_FAO Less O2-efficient ATP Production FAO->ATP_FAO ATP_GO More O2-efficient ATP Production GO->ATP_GO

Caption: this compound's core metabolic influence in cardiomyocytes.

Key Signaling Pathways and Gene Expression Modulation

This compound's effects extend beyond metabolism, directly influencing signaling cascades that regulate apoptosis, autophagy, and cellular stress responses.

PI3K/Akt Signaling Pathway: Promoting Cell Survival

This compound actively promotes cardiomyocyte survival by inhibiting apoptosis through the PI3K/Akt pathway. A key mechanism involves the upregulation of microRNA-21 (miR-21).[1][3] miR-21 targets and suppresses the expression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/Akt pathway.[3] With PTEN inhibited, Akt (Protein Kinase B) becomes phosphorylated and activated, which in turn modulates the expression of downstream apoptosis-related proteins. Specifically, activated Akt increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and reduces the expression of cleaved caspase-3, ultimately blocking the apoptotic cascade.[1][3][4]

TMZ This compound miR21 miR-21 TMZ->miR21 Upregulates PTEN PTEN miR21->PTEN Inhibits PI3K PI3K PTEN->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt (Activated) Akt->pAkt Bcl2 Bcl-2 Expression pAkt->Bcl2 Upregulates Bax Bax Expression pAkt->Bax Downregulates Casp3 Caspase-3 Activity pAkt->Casp3 Inhibits Apoptosis Cardiomyocyte Apoptosis Bcl2->Apoptosis Bax->Apoptosis Casp3->Apoptosis

Caption: Anti-apoptotic signaling via the PI3K/Akt pathway.
AMPK Signaling Pathway: Regulating Metabolism and Autophagy

This compound is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] AMPK activation can modulate both glucose and fatty acid metabolism.[7] In the context of ischemia-reperfusion injury, TMZ-mediated AMPK activation can promote a moderate level of autophagy, which is protective for cardiomyocytes.[1] However, in models of excessive autophagy, TMZ can inhibit this process by activating the Akt/mTOR pathway.[1] Studies have shown that TMZ treatment leads to elevated expression of phosphorylated AMPK (p-AMPK) as well as downstream targets like Kruppel-like factor 4 (KLF4) and peroxisome proliferator-activated receptor delta (PPARδ), which are involved in improving microcirculation.[5][8]

TMZ This compound AMPK AMPK TMZ->AMPK Activates pAMPK p-AMPK (Activated) AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates KLF4 KLF4 Expression pAMPK->KLF4 Upregulates PPARd PPARδ Expression pAMPK->PPARd Upregulates Autophagy Autophagy Modulation pAMPK->Autophagy Metabolism Metabolic Regulation pAMPK->Metabolism Apoptosis Apoptosis SIRT1->Apoptosis Inhibits

Caption: Regulation of metabolism and cell fate via the AMPK pathway.

Quantitative Summary of Gene and Protein Expression Changes

The administration of this compound results in measurable changes in the expression levels of various genes and proteins critical to cardiomyocyte function and survival.

Table 1: this compound's Effect on Apoptosis-Related Gene & Protein Expression

Gene/Protein TargetEffect of this compoundPathway AssociationFindingReference
miR-21 UpregulationPI3K/AktSignificantly increased expression in H/R-injured H9c2 cells.[3]
PTEN DownregulationPI3K/AktSuppressed expression following TMZ-induced miR-21 upregulation.[3]
p-Akt UpregulationPI3K/AktSignificantly increased protein expression in rats post-I/R injury.[4]
Bcl-2/Bax Ratio IncreasePI3K/AktSignificantly augmented ratio in rats post-I/R injury.[3][4]
Caspase-3 (cleaved) DownregulationPI3K/AktDecreased expression in H/R-injured H9c2 cells and MI models.[3][7]
NADPH oxidase 2 DownregulationROS ProductionReduced expression, leading to decreased ROS.[1]

Table 2: this compound's Effect on Metabolism and Stress-Response Genes & Proteins

Gene/Protein TargetEffect of this compoundPathway AssociationFindingReference
p-AMPK UpregulationAMPKMarkedly elevated expression in myocardial I/R models.[5][8]
SIRT1 UpregulationSIRT1-AMPKIncreased expression in H₂O₂-induced cardiomyocytes.[7]
KLF4 UpregulationAMPKMarkedly elevated expression post-TMZ treatment in I/R.[5]
PPARδ UpregulationAMPKMarkedly elevated expression post-TMZ treatment in I/R.[5]
CTGF DownregulationFibrosisExpression decreased by 34% in a rat heart failure model.[1]
GLUT4 TranslocationInsulin SignalingNo change in expression, but enhanced translocation to the membrane.[6][9]

Experimental Methodologies

The investigation of this compound's effect on cardiomyocyte gene expression employs a range of standard molecular biology techniques.

Experimental Workflow Overview

A typical experimental workflow to assess the impact of TMZ on cardiomyocytes involves cell culture, induction of stress (e.g., hypoxia/reoxygenation), treatment, and subsequent analysis of gene and protein expression and cellular functions like apoptosis.

start Cardiomyocyte Culture (e.g., H9c2 cells) stress Induce Stress (e.g., Hypoxia/Reoxygenation) start->stress treatment Treat with this compound stress->treatment harvest Harvest Cells / Tissue treatment->harvest assay Functional Assays (e.g., TUNEL for Apoptosis) treatment->assay rna RNA Isolation harvest->rna protein Protein Lysis harvest->protein qpc qRT-PCR (mRNA / miRNA Analysis) rna->qpc wb Western Blot (Protein Analysis) protein->wb

Caption: General experimental workflow for studying TMZ effects.
Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the expression levels of specific messenger RNA (mRNA) or microRNA (miRNA).

  • Objective: To measure the relative abundance of transcripts such as miR-21, Bcl-2, and Bax.

  • Protocol Outline:

    • Total RNA Extraction: Isolate total RNA from control and TMZ-treated cardiomyocyte cultures (e.g., H9c2 cells) using a reagent like TRIzol.[10][11] Assess RNA purity and concentration via spectrophotometry.

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[12][13] For miRNA analysis, specific stem-loop primers are required.

    • Real-Time PCR: Perform qPCR using a SYBR Green or TaqMan-based master mix with gene-specific primers.[10][13]

    • Data Analysis: Normalize the cycle threshold (Ct) values of the target gene to a stable housekeeping gene (e.g., GAPDH, 36B4).[12] Calculate relative gene expression using the 2-ΔΔCt method.[4]

Western Blotting

Western blotting is employed to detect and quantify the levels of specific proteins.

  • Objective: To measure the protein levels of p-Akt, total Akt, PTEN, Bcl-2, Bax, and cleaved Caspase-3.

  • Protocol Outline:

    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.[14] Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15]

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electric field.[14]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AMPK) overnight at 4°C.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control like GAPDH or β-actin.[16]

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Objective: To visualize and quantify apoptotic cardiomyocytes in tissue sections or cell cultures.

  • Protocol Outline:

    • Sample Preparation: Fix cells or paraffin-embedded tissue sections with 4% formaldehyde.[17][18]

    • Permeabilization: Treat samples with Proteinase K to allow enzyme access to the nucleus.[19][20]

    • Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., fluorescein-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[19][20]

    • Counterstaining & Imaging: Counterstain all nuclei with a DNA dye like DAPI or Propidium Iodide.[17] For tissue sections, co-stain with a cardiomyocyte-specific marker (e.g., anti-desmin) to identify the cell type.[17]

    • Analysis: Visualize samples using fluorescence microscopy. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[16]

Conclusion

This compound's cardioprotective effects are multifaceted, stemming from its primary ability to optimize myocardial energy metabolism and its subsequent influence on critical gene expression programs. By activating pro-survival signaling pathways such as PI3K/Akt and AMPK, TMZ orchestrates a genetic response that suppresses apoptosis, modulates autophagy, and mitigates cellular damage. The documented upregulation of miR-21 and downregulation of its target PTEN, alongside the increased Bcl-2/Bax ratio and inhibition of caspases, provide a clear molecular basis for its anti-apoptotic effects. This in-depth understanding of this compound's impact on cardiomyocyte gene expression reinforces its therapeutic value and opens avenues for developing novel metabolic modulators for cardiovascular disease.

References

The Protective Role of Trimetazidine in Non-Cardiac Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (TMZ), a well-established anti-anginal agent, is gaining increasing attention for its cytoprotective effects beyond the cardiovascular system. Its unique mechanism of action, primarily as a 3-ketoacyl-CoA thiolase (3-KAT) inhibitor, shifts cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] This metabolic modulation, along with its antioxidant, anti-inflammatory, and anti-apoptotic properties, positions this compound as a promising therapeutic candidate for various ischemic injuries in non-cardiac tissues.[2][3][4] This technical guide provides an in-depth overview of the experimental evidence supporting the role of this compound in cerebral, renal, hepatic, and peripheral ischemia models, focusing on experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

Core Mechanism of Action

This compound's primary protective effect stems from its ability to optimize cellular energy production under ischemic conditions. By inhibiting the enzyme 3-ketoacyl-CoA thiolase (3-KAT), it curtails fatty acid β-oxidation, a process that consumes more oxygen to produce the same amount of ATP compared to glucose oxidation.[1] This metabolic switch to glycolysis is crucial in oxygen-deprived environments, as it helps maintain cellular ATP levels, reduce intracellular acidosis, and mitigate the generation of harmful reactive oxygen species (ROS).[1][5] Beyond this central mechanism, evidence suggests that this compound also preserves mitochondrial function, reduces inflammation, and inhibits apoptosis, contributing to its overall cytoprotective profile.[6][7][8]

This compound in Cerebral Ischemia Models

This compound has demonstrated neuroprotective effects in experimental models of stroke.[9][10] Studies utilizing the middle cerebral artery occlusion (MCAO) model in rats have shown that this compound administration can significantly reduce infarct volume and brain swelling.[10] The neuroprotective mechanisms are largely attributed to its antioxidant properties, including the restoration of superoxide (B77818) dismutase (SOD) activity and glutathione (B108866) levels, and the reduction of lipid peroxidation and myeloperoxidase (MPO) activity.[10]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

A frequently employed model to investigate the neuroprotective effects of this compound involves the induction of focal cerebral ischemia-reperfusion injury in rats.[10]

Animal Model: Male Wistar or Sprague-Dawley rats.

Ischemia Induction:

  • Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • A midline cervical incision is made, and the common carotid artery and its bifurcation are exposed.

  • The external carotid artery and the pterygopalatine artery are ligated.

  • A nylon monofilament with a rounded tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion (e.g., for 22 hours).[10]

This compound Administration:

  • This compound is typically administered intraperitoneally (i.p.) at varying doses (e.g., 5 and 25 mg/kg) at a specific time point, for instance, 1 hour after the induction of MCAO.[10]

Outcome Measures:

  • Neurological Deficit Scoring: Assessment of motor and sensory deficits.

  • Infarct Volume Measurement: Histological analysis of brain slices stained with triphenyltetrazolium (B181601) chloride (TTC).

  • Biochemical Assays: Measurement of oxidative stress markers (e.g., SOD, glutathione, lipid peroxidation) and inflammatory markers (e.g., MPO) in brain homogenates.[10]

  • Blood-Brain Barrier Permeability: Assessed using Evans blue dye extravasation.[10]

  • Apoptosis: Detected by methods such as DNA fragmentation assays.[10]

Quantitative Data Summary: Cerebral Ischemia
ParameterIschemia-Reperfusion (Control)This compound (5 mg/kg)This compound (25 mg/kg)Reference
Infarct Volume (%) Significantly increasedSignificantly reducedSignificantly reduced[10]
Brain Swelling (%) Significantly increasedSignificantly reducedSignificantly reduced[10]
SOD Activity ReducedSignificantly restoredSignificantly restored[10]
Glutathione Levels ReducedSignificantly restoredSignificantly restored[10]
Lipid Peroxidation IncreasedSignificantly reducedSignificantly reduced[10]
MPO Activity IncreasedSignificantly reducedSignificantly reduced[10]
BBB Permeability IncreasedSignificantly reducedSignificantly reduced[10]
Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are multifaceted, involving the modulation of several key signaling pathways. One critical pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell survival, proliferation, and apoptosis.[7][8] this compound has been shown to activate phosphorylated PI3Ks, Akt, and mTOR proteins, thereby inhibiting downstream inflammatory and apoptotic cascades.[7][8]

G TMZ This compound PI3K PI3K TMZ->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Inflammation Inflammation (TNF-α, IL-1β) mTOR->Inflammation inhibits Apoptosis Apoptosis (Bax, Bcl-2) mTOR->Apoptosis inhibits Autophagy Autophagy (Beclin-1) mTOR->Autophagy modulates Neuroprotection Neuroprotection mTOR->Neuroprotection promotes

This compound-mediated neuroprotection via the PI3K/Akt/mTOR pathway.

This compound in Renal Ischemia Models

Experimental studies have consistently demonstrated the renoprotective effects of this compound in models of ischemia-reperfusion injury.[2][11][12] These studies, conducted in both rats and pigs, have shown that this compound can attenuate renal dysfunction, reduce morphological damage, and combat oxidative stress.[11][13][14]

Experimental Protocol: Renal Ischemia-Reperfusion in Rats

A common method to induce renal ischemia involves the clamping of the renal artery.[11][12]

Animal Model: Sprague-Dawley or Wistar rats.[11][12]

Ischemia Induction:

  • Animals are anesthetized.

  • A flank or midline incision is made to expose the kidney.

  • The renal pedicle, containing the renal artery, vein, and ureter, is carefully isolated.

  • A non-traumatic vascular clamp is applied to the renal artery for a specific duration (e.g., 45 or 60 minutes).[11][15] In some models, a unilateral nephrectomy is performed to exacerbate the injury to the remaining kidney.[11]

  • The clamp is then removed to initiate reperfusion (e.g., for 24 hours).[11][12]

This compound Administration:

  • This compound can be administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses (e.g., 2.5 or 3 mg/kg) and at different time points, such as prior to ischemia or during reperfusion.[11][12][15]

Outcome Measures:

  • Renal Function: Assessed by measuring serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and creatinine clearance.[11][12]

  • Oxidative Stress Markers: Measurement of thiobarbituric acid reactive substances (TBARS) for lipid peroxidation, and levels of reduced glutathione (GSH), glutathione reductase (GR), catalase (CAT), and superoxide dismutase (SOD) in renal tissue.[11]

  • Histopathology: Microscopic examination of kidney sections for signs of tubular necrosis, hyaline casts, and medullary congestion.[12]

  • Inflammation and Apoptosis: Assessed by immunohistochemistry or Western blotting for relevant markers.[14]

Quantitative Data Summary: Renal Ischemia
ParameterIschemia-Reperfusion (Control)This compound (3 mg/kg)Reference
Serum Creatinine Severely elevatedMarkedly attenuated[11]
Blood Urea Nitrogen (BUN) Severely elevatedMarkedly attenuated[11]
Renal TBARS ElevatedReduced[11]
Renal GSH DepletedRestored[11]
Renal SOD Activity DepletedRestored[11]
Renal Catalase Activity DepletedRestored[11]
Signaling Pathways in Renoprotection

The protective effects of this compound in the kidney are linked to the modulation of the Akt/eNOS (endothelial nitric oxide synthase) signaling pathway.[15] this compound treatment has been shown to increase the phosphorylation of Akt and eNOS, leading to enhanced nitric oxide (NO) production, which has vasodilatory and anti-inflammatory properties. Furthermore, this compound has been observed to upregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[5][14]

G cluster_0 This compound-Mediated Signaling cluster_1 Cellular Effects TMZ This compound Akt Akt TMZ->Akt activates HIF1a HIF-1α TMZ->HIF1a upregulates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Cell_Survival Cell Survival HIF1a->Cell_Survival Vasodilation Vasodilation NO->Vasodilation Anti_Inflammation Anti-inflammation NO->Anti_Inflammation

This compound's role in the Akt/eNOS and HIF-1α pathways in renal protection.

This compound in Hepatic Ischemia Models

This compound has shown significant hepatoprotective effects in various models of liver ischemia-reperfusion injury.[5][16][17] Its benefits are attributed to the preservation of cellular energy metabolism, reduction of oxidative stress, and maintenance of mitochondrial integrity.[5][6]

Experimental Protocol: Partial Hepatic Ischemia in Rats

A common model involves inducing normothermic ischemia to a portion of the liver.[6][16]

Animal Model: Male Wistar rats.[16]

Ischemia Induction:

  • Anesthesia is administered.

  • A midline laparotomy is performed to expose the liver.

  • The hepatic artery and portal vein supplying the median and left lateral lobes of the liver are occluded with a vascular clamp for a set duration (e.g., 90 or 120 minutes).[16][17]

  • The clamp is then removed to allow for reperfusion (e.g., for 30 to 120 minutes).[16]

This compound Administration:

  • This compound is often administered orally or intraperitoneally for several days prior to the ischemic insult at varying doses (e.g., 5, 10, or 20 mg/kg/day).[6][16]

Outcome Measures:

  • Liver Injury Markers: Measurement of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) activities.[16]

  • Hepatocyte Function: Assessment of bile flow and hepatic ATP content.[16]

  • Mitochondrial Function: Evaluation of ATP synthesis, mitochondrial membrane potential, and mitochondrial permeability transition.[6]

  • Histopathology: Examination of liver tissue for signs of necrosis and cellular damage.[17]

Quantitative Data Summary: Hepatic Ischemia
ParameterIschemia-Reperfusion (Control)This compound (10 mg/kg/day)Reference
Serum ALT Activity Markedly increasedSignificantly lowered[16]
Serum AST Activity Markedly increasedSignificantly lowered[16]
Hepatic ATP Content Sharply decreasedMaintained at higher concentrations[16]
Bile Flow Sharply decreasedIncreased[16]
Mitochondrial ATP Synthesis DecreasedPreserved[6]
Mitochondrial Permeability Transition GeneratedPrevented[6]
Signaling Pathways in Hepatoprotection

In the context of hepatic ischemia, this compound's protective mechanisms involve the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[5] Activation of AMPK helps to restore energy balance. Additionally, this compound has been shown to induce the expression of Hypoxia-Inducible Factor (HIF), which orchestrates adaptive responses to low oxygen conditions.[5]

G Ischemia Hepatic Ischemia AMPK AMPK Ischemia->AMPK activates TMZ This compound TMZ->AMPK further activates HIF HIF TMZ->HIF induces Energy_Metabolism Energy Metabolism AMPK->Energy_Metabolism preserves Hepatoprotection Hepatoprotection HIF->Hepatoprotection Mitochondrial_Function Mitochondrial Function Energy_Metabolism->Mitochondrial_Function supports Mitochondrial_Function->Hepatoprotection

Role of this compound in AMPK and HIF signaling in the liver.

This compound in Peripheral Ischemia Models

This compound has also been investigated for its potential therapeutic role in peripheral artery disease (PAD).[18][19] Studies in diabetic mice with hindlimb ischemia have shown that this compound can improve blood flow and tissue regeneration by promoting angiogenesis and myogenesis.[18]

Experimental Protocol: Hindlimb Ischemia in Mice

This model mimics the pathophysiology of peripheral artery disease.[18]

Animal Model: Diabetic db/db mice are often used to represent a clinically relevant patient population.[18]

Ischemia Induction:

  • Animals are anesthetized.

  • An incision is made in the groin area to expose the femoral artery.

  • The femoral artery is ligated with a suture.

This compound Administration:

  • This compound is typically administered for a period following the induction of ischemia (e.g., for 2 weeks).[18]

Outcome Measures:

  • Ischemia Severity: Assessed by scoring hindlimb ischemia and function.[18]

  • Angiogenesis: Evaluated by measuring capillary density in the gastrocnemius muscle using immunohistochemistry for markers like CD31.[20]

  • Myogenesis: Assessed by measuring the expression of myogenic regulatory factors.[18]

  • Molecular Markers: Western blotting for vascular endothelial growth factor (VEGF) and enzyme-linked immunosorbent assay (ELISA) for intercellular adhesion molecule 1 (ICAM-1).[18]

Quantitative Data Summary: Peripheral Ischemia
ParameterIschemic Control (Diabetic Mice)This compound-Treated (Diabetic Mice)Reference
Hindlimb Ischemic Score IncreasedMilder ischemic impairment[18]
Capillary Density DecreasedPartially reversed[18]
VEGF Expression ReducedPartially reversed[18]
Serum ICAM-1 ReducedPartially reversed[18]
Signaling Pathways in Peripheral Ischemia

The beneficial effects of this compound in peripheral ischemia appear to be mediated, at least in part, by the activation of the HIF-1α/VEGF signaling pathway.[21][22] Upregulation of HIF-1α under ischemic conditions leads to increased expression of VEGF, a potent pro-angiogenic factor that stimulates the formation of new blood vessels.

G TMZ This compound HIF1a HIF-1α TMZ->HIF1a activates Myogenesis Myogenesis TMZ->Myogenesis VEGF VEGF HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Tissue_Perfusion Improved Tissue Perfusion Angiogenesis->Tissue_Perfusion

This compound's influence on the HIF-1α/VEGF pathway in peripheral ischemia.

Conclusion

The body of experimental evidence strongly supports the protective role of this compound in a range of non-cardiac ischemia models. Its fundamental mechanism of optimizing cellular energy metabolism, coupled with its pleiotropic effects on oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation and potential clinical application in conditions such as stroke, acute kidney injury, liver surgery, and peripheral artery disease. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound in non-cardiac ischemic pathologies. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate these promising preclinical findings into effective clinical strategies.

References

Trimetazidine: A Potential Therapeutic Avenue in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Trimetazidine (TMZ), a well-established anti-anginal agent, is garnering increasing attention for its potential neuroprotective properties and applications in the research of neurodegenerative diseases. Primarily known as a metabolic modulator that shifts cellular energy production from fatty acid β-oxidation to the more oxygen-efficient glucose oxidation pathway, its mechanism of action extends to cytoprotective effects against oxidative stress, mitochondrial dysfunction, and neuroinflammation – all critical hallmarks of neurodegenerative pathologies.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound's role in neurodegeneration, with a focus on its molecular mechanisms, preclinical evidence, and potential therapeutic implications.

Core Mechanism of Action: Metabolic Reprogramming and Cytoprotection

This compound's fundamental mechanism involves the selective inhibition of the long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the mitochondrial β-oxidation of fatty acids.[1] This inhibition prompts a metabolic shift towards glucose oxidation, which generates more ATP per molecule of oxygen consumed.[1] This enhanced metabolic efficiency is particularly beneficial in the context of neurodegenerative diseases, where neuronal energy deficits and mitochondrial dysfunction are common pathological features.[3] By preserving intracellular ATP levels, this compound helps maintain crucial cellular functions, including ion pump activity and transmembrane gradients, thereby protecting neuronal cells from ischemic and oxidative insults.[1][4]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. These pathways are intricately linked to mitochondrial quality control, inflammation, apoptosis, and antioxidant responses.

PINK1/Parkin-Mediated Mitophagy

Mitochondrial dysfunction is a central element in the pathogenesis of many neurodegenerative diseases. This compound has been shown to promote the removal of damaged mitochondria through a process known as mitophagy, which is critically regulated by the PINK1/Parkin pathway.[5] In preclinical models, TMZ has been observed to increase the activation of the PINK1/Parkin pathway, leading to improved mitochondrial morphology and function.[5] This suggests that TMZ can enhance mitochondrial quality control, a process often impaired in diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[3][6]

PINK1_Parkin_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 accumulation Ub Ubiquitination of mitochondrial proteins PINK1->Ub Parkin_recruitment Parkin recruitment Ub->Parkin_recruitment Mitophagosome Mitophagosome formation Parkin_recruitment->Mitophagosome Lysosome Lysosomal degradation Mitophagosome->Lysosome TMZ This compound TMZ->PINK1 Promotes Parkin_active Active Parkin TMZ->Parkin_active Activates Parkin_inactive Inactive Parkin Parkin_inactive->Parkin_active Phosphorylation Parkin_active->Parkin_recruitment

Caption: this compound promotes PINK1/Parkin-mediated mitophagy.

Anti-Inflammatory and Antioxidant Pathways: TLR4/NF-κB and Nrf2/HO-1

Neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory and antioxidant effects by modulating the TLR4/NF-κB and Nrf2/HO-1 signaling pathways.[7][8] It has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and COX-2.[7] Concurrently, TMZ can activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, leading to increased levels of protective enzymes like heme oxygenase-1 and reduced glutathione (B108866) (GSH).[8]

Anti_Inflammatory_Antioxidant_Pathways cluster_Inflammation Pro-inflammatory Signaling cluster_Antioxidant Antioxidant Response TMZ This compound TLR4 TLR4 TMZ->TLR4 Inhibits Nrf2 Nrf2 TMZ->Nrf2 Activates LPS LPS LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB->Pro_inflammatory_genes HO1 HO-1 Nrf2->HO1 Antioxidant_enzymes Antioxidant Enzymes (GSH) HO1->Antioxidant_enzymes

Caption: this compound's dual action on inflammatory and antioxidant pathways.

Pro-survival Signaling: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to activate this pathway, contributing to its neuroprotective effects.[9] By activating PI3K, Akt, and mTOR, this compound can inhibit apoptosis and promote neuronal survival in the face of neurotoxic insults.[9]

PI3K_Akt_mTOR_Pathway cluster_Pathway PI3K/Akt/mTOR Signaling TMZ This compound PI3K PI3K TMZ->PI3K Activates Neurotoxic_insult Neurotoxic Insult Apoptosis Apoptosis Neurotoxic_insult->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuronal_survival Neuronal Survival mTOR->Neuronal_survival mTOR->Apoptosis

Caption: this compound promotes neuronal survival via the PI3K/Akt/mTOR pathway.

Preclinical Evidence in Neurodegenerative Disease Models

A growing body of preclinical research supports the therapeutic potential of this compound in various models of neurodegenerative diseases.

Alzheimer's Disease (AD)

In rodent models of sporadic AD induced by intracerebroventricular-streptozotocin (ICV-STZ), this compound pre-treatment has been shown to ameliorate oxidative stress in the hippocampus.[10] This was evidenced by a significant increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and a decrease in the levels of the lipid peroxidation marker malondialdehyde (MDA).[10] Furthermore, TMZ administration increased the expression of the DHCR24 (Seladin-1) gene, a marker for neuronal oxidative stress and degeneration that is often altered in AD brains.[10] In another study using a lipopolysaccharide (LPS)-induced AD-like model in rats, TMZ demonstrated significant antioxidant and anti-inflammatory effects, leading to neuroprotection.[11] A clinical trial investigating the combination of this compound and oxiracetam (B1678056) in patients with vascular dementia showed significant improvements in cognitive function and self-care ability.[12]

Parkinson's Disease (PD)

While preclinical studies on TMZ in PD models are less extensive, its known effects on mitochondrial function and oxidative stress are highly relevant to PD pathogenesis. However, it is crucial to note that some clinical reports have associated this compound with the induction or worsening of parkinsonian symptoms.[13][14][15] These adverse effects are thought to be related to the piperazine (B1678402) core of the TMZ molecule, which may block dopamine (B1211576) receptors.[13] Therefore, the European Medicines Agency has recommended against the use of this compound in patients with Parkinson's disease.[13][16][17] This highlights the need for careful consideration and further research to delineate the contexts in which TMZ might be beneficial or detrimental in PD.

Amyotrophic Lateral Sclerosis (ALS)

In cellular models of ALS using SOD1G93A mutant cells, this compound has been shown to reverse mitochondrial dysfunction.[3] Treatment with TMZ restored the activity of mitochondrial complexes I and II/III and increased ATP production primarily through mitochondrial function.[3] Furthermore, ultrastructural analysis revealed that TMZ induces autophagy and mitophagy, suggesting that it enhances mitochondrial quality control in motor neuron cells.[3]

Other Neurodegenerative Conditions

This compound has also shown promise in models of other neurological disorders. In a rat model of epilepsy, TMZ exhibited anti-seizure and neuroprotective effects by improving mitochondrial redox status, preserving energy production, and modulating p-ERK1/2 and p-AMPK signaling pathways.[18][19] In a mouse model of PTZ-induced kindling, TMZ reduced seizure scores and neuroinflammation by modulating the IL-1β/IL-1R1 and HMGB-1/TLR-4 axes.[2][20]

Quantitative Data from Preclinical Studies

Neurodegenerative Model Key Findings Quantitative Data Reference
Sporadic Alzheimer's Disease (ICV-STZ rat model) Amelioration of hippocampal oxidative stress- Significant increase in SOD and catalase activity- Significant decrease in MDA level[10]
Alzheimer's Disease (LPS-induced rat model) Neuroprotection via antioxidant and anti-inflammatory effects- Data on specific markers not detailed in the abstract[11]
Vascular Dementia (Human clinical trial) Improved cognitive function and self-care ability- Significant increase in MMSE and BI scores (P<0.01)- Significant decrease in CDR score (P<0.01)[12]
Amyotrophic Lateral Sclerosis (SOD1G93A cellular model) Reversal of mitochondrial dysfunction- Restoration of mitochondrial Complex I and II/III activity- Increased ATP levels through mitochondrial function[3]
Epilepsy (Li/PIL-induced seizures in rats) Anti-seizure and neuroprotective effects- 1.5-fold increase in mitochondrial TAC- 1.44-fold increase in mitochondrial GSH- 60% reduction in mitochondrial MDA[18]
Epilepsy (PTZ-kindling mouse model) Anticonvulsant and antioxidant activity- Significant reduction in seizure scores at 10 and 20 mg/kg doses- Significant reduction in MDA levels in hippocampus and cortex at 20 mg/kg[2]
LPS-induced oxidative stress (mouse model) Alleviation of oxidative stress in the brain and liver- Brain MDA decreased by 26.2% and 36.7% at 3.6 and 7.2 mg/kg TMZ, respectively- Brain GSH increased by 18.2% and 25.8% at 3.6 and 7.2 mg/kg TMZ, respectively[21]

Experimental Protocols

Sporadic Alzheimer's Disease Model (ICV-STZ)
  • Animal Model: Male Wistar rats.

  • Induction of AD: Intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ).

  • This compound Treatment: Pre-treatment with TMZ (25 mg/kg) before ICV-STZ injection.

  • Outcome Measures: Hippocampal lipid peroxidation (MDA levels), superoxide dismutase (SOD) activity, catalase activity, and DHCR24 (Seladin-1) gene expression were assessed at 2, 7, and 14 days post-injection. Histopathological changes were also evaluated.[10]

Experimental_Workflow_AD cluster_Animals Animal Groups cluster_Procedure Experimental Procedure Control Control TMZ_only TMZ only STZ_only ICV-STZ Induction ICV-STZ Injection STZ_only->Induction TMZ_STZ TMZ + ICV-STZ Pretreatment TMZ (25 mg/kg) Pre-treatment TMZ_STZ->Pretreatment Pretreatment->Induction Sacrifice Sacrifice at 2, 7, 14 days Induction->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

Caption: Experimental workflow for the sporadic Alzheimer's disease model.

Amyotrophic Lateral Sclerosis Cellular Model (SOD1G93A)
  • Cell Models: Primary cultures of cortical and spinal enriched motor neurons from SOD1G93A mice and a murine motor-neuron-like cell line overexpressing SOD1G93A.

  • This compound Treatment: Acute treatment with 10 μM of this compound (TMZ).

  • Outcome Measures:

    • Bioenergetic Profile: Oxygen consumption rate (OCR) measured using the Cell Mito Stress Test to assess mitochondrial function.

    • Mitochondrial Complex Activity: Electron Flow Assay to measure the activity of mitochondrial complexes I and II/III.

    • ATP Production: Analysis of the contribution of glycolysis and oxidative metabolism to ATP production.

    • Autophagy/Mitophagy: Ultrastructural analysis to observe the formation of autophagosomes and mitophagy.[3]

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a neuroprotective agent in the context of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing metabolic modulation, enhancement of mitochondrial quality control, and potent anti-inflammatory and antioxidant effects, addresses several key pathological cascades common to these disorders. Preclinical studies in models of Alzheimer's disease, ALS, and epilepsy have yielded promising results.

However, the adverse motor effects observed in some clinical settings, particularly in patients with Parkinson's disease, underscore the need for a cautious and nuanced approach. Future research should focus on:

  • Delineating the precise molecular targets of this compound in different neuronal cell types.

  • Conducting well-designed preclinical studies in a wider range of neurodegenerative disease models, including genetic and toxin-induced models of Parkinson's disease, to clarify its risk-benefit profile.

  • Exploring the potential for developing novel this compound derivatives that retain its neuroprotective properties while minimizing adverse effects on the dopaminergic system.

  • Investigating the efficacy of this compound as an adjunctive therapy in combination with existing treatments for neurodegenerative diseases.

References

Foundational research on Trimetazidine's impact on endothelial function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Trimetazidine (TMZ) and its multifaceted impact on endothelial function. This compound, a well-established anti-anginal agent, exerts significant protective effects on the vascular endothelium through various mechanisms, including the modulation of nitric oxide bioavailability, reduction of oxidative stress and inflammation, and interaction with key signaling pathways. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms to support further research and drug development.

Quantitative Effects of this compound on Endothelial Function Markers

This compound has been shown to improve endothelial function by modulating several key biomarkers. The following tables summarize the quantitative data from various preclinical and clinical studies, providing a clear comparison of its effects across different models and conditions.

MarkerModelThis compound TreatmentKey FindingsReference
Nitric Oxide (NO) Patients with coronary heart disease and primary hypertensionNot specifiedSignificantly increased NO levels from 3.09 µmol/L to 50.75 µmol/L.[1]
Endothelial Progenitor Cells (EPCs) exposed to H₂O₂10 µMIncreased NO production.[2]
Endothelin-1 (ET-1) Ischemic Cardiomyopathy Patients35 mg twice dailySignificantly lower ET-1 levels (39.5 ± 50.9 ng/L) compared to placebo (44.46 ± 29.14 ng/L) after treatment.[3]
Flow-Mediated Dilation (FMD) Patients with ischemic heart disease35 mg twice daily for 12 weeksIncreased FMD from 3.5 ± 7.4% to 13.8 ± 9.4%.[4]
Patients with coronary heart disease and primary hypertensionNot specifiedIncreased FMD from 5.03 ± 0.95% to 14.02 ± 2.39% after treatment with this compound and berberine (B55584).[1]
Oxidative Stress Markers
Malondialdehyde (MDA)Endothelial Progenitor Cells (EPCs) exposed to H₂O₂10 µMDecreased MDA content.[2]
Human Aortic Smooth Muscle Cells (HASMCs)Not specifiedReduced MDA content.[5]
Superoxide (B77818) Dismutase (SOD)Endothelial Progenitor Cells (EPCs) exposed to H₂O₂10 µMIncreased SOD activity.[2]
Human Aortic Smooth Muscle Cells (HASMCs)Not specifiedRestored SOD activity.[5]
Reactive Oxygen Species (ROS)Human Aortic Smooth Muscle Cells (HASMCs)Not specifiedAmeliorated ROS up-regulation elicited by H₂O₂ or oxLDL.[5]
Inflammatory Markers
C-reactive protein (CRP), Tumor necrosis factor-alpha (TNF-α), Interleukin 1 (IL-1), Interleukin 8 (IL-8)MacrophagesNot specifiedReduces the release of these proinflammatory mediators.[3]

Key Signaling Pathways Modulated by this compound

This compound's protective effects on the endothelium are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

cluster_TMZ_Action This compound's Primary Metabolic Shift TMZ This compound 3-KAT Long-chain 3-ketoacyl-CoA thiolase TMZ->3-KAT inhibits Glucose_Ox Glucose Oxidation TMZ->Glucose_Ox stimulates FAO Fatty Acid β-oxidation 3-KAT->FAO catalyzes ATP ATP Production (more efficient) Glucose_Ox->ATP

Caption: this compound's metabolic switch from fatty acid to glucose oxidation.

cluster_Akt_eNOS Akt/eNOS Signaling Pathway TMZ This compound Akt Akt (Protein Kinase B) TMZ->Akt activates pAkt p-Akt (active) Akt->pAkt eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS (active) eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: this compound's activation of the pro-survival Akt/eNOS pathway.

cluster_AMPK AMPK Signaling Pathway TMZ This compound AMPK AMPK TMZ->AMPK activates pAMPK p-AMPK (active) AMPK->pAMPK PI3K PI3K pAMPK->PI3K activates Cell_Proliferation Cell Proliferation pAMPK->Cell_Proliferation promotes Apoptosis Apoptosis pAMPK->Apoptosis inhibits Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates NO NO eNOS->NO

Caption: this compound's role in the AMPK signaling cascade.

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research on this compound's impact on endothelial function.

Assessment of Endothelial Function in Humans

Flow-Mediated Dilation (FMD) of the Brachial Artery

  • Objective: To assess endothelium-dependent vasodilation.

  • Protocol:

    • Patients are required to rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

    • The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer.

    • Baseline diameter of the brachial artery is recorded.

    • A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.

    • The cuff is then deflated, and the brachial artery diameter is continuously monitored for 90 seconds.

    • FMD is calculated as the percentage change in the peak vessel diameter from the baseline diameter.[4]

  • This compound Administration: In a prospective, double-blind study, 56 men with chronic ischemic heart disease were randomized to receive either this compound (35 mg twice daily) or ranolazine (B828) for 12 weeks.[4]

In Vitro Assessment of Endothelial Progenitor Cell (EPC) Function
  • Objective: To investigate the protective effects of this compound on EPCs against oxidative stress.

  • Cell Culture:

    • Endothelial progenitor cells are isolated from human peripheral blood.

    • Cells are cultured in endothelial cell growth medium.

  • Experimental Groups:

    • Control group.

    • H₂O₂ group (100 µM).

    • This compound (10 µM) + H₂O₂ group.

  • Assays:

    • Proliferation Assay: Cell viability is assessed using a Cell Counting Kit-8.

    • Adhesion Assay: EPCs are seeded onto fibronectin-coated plates, and adherent cells are counted after incubation.

    • Migration Assay: A modified Boyden chamber assay is used to assess the migratory capacity of EPCs.

    • Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.

    • Measurement of NO, SOD, and MDA: Commercially available kits are used to measure the levels of nitric oxide, superoxide dismutase, and malondialdehyde.[2]

In Vivo Assessment of Atherosclerosis in Animal Models
  • Objective: To determine the effect of this compound on the progression of atherosclerosis.

  • Animal Model: Atherosclerosis is induced in rats.

  • This compound Administration: this compound is administered to the treatment group.

  • Assessments:

    • Histological Analysis: Aortic arteries are stained with Hematoxylin and Eosin (H&E) to assess plaque formation and foam cell accumulation.

    • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), superoxide dismutase (SOD), and malondialdehyde (MDA) in human aortic smooth muscle cells (HASMCs) are measured.

    • Cell Proliferation Assay: The effect of this compound on oxLDL-induced proliferation of HASMCs is evaluated.[5]

Conclusion

The collective evidence from foundational research strongly supports the beneficial effects of this compound on endothelial function. By shifting cellular metabolism, enhancing nitric oxide bioavailability, mitigating oxidative stress and inflammation, and modulating key signaling pathways such as Akt/eNOS and AMPK, this compound demonstrates a robust potential for protecting the vascular endothelium. The quantitative data and experimental protocols summarized in this guide provide a solid framework for future investigations into the therapeutic applications of this compound in cardiovascular diseases characterized by endothelial dysfunction. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these findings into novel clinical strategies.

References

A Preliminary Investigation into the Anti-inflammatory Properties of Trimetazidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (TMZ), a well-established anti-anginal agent, primarily functions by optimizing myocardial energy metabolism.[1][2][3] Emerging evidence, however, illuminates a significant role for TMZ in mitigating inflammatory processes, independent of its metabolic and hemodynamic effects.[1] This technical guide provides an in-depth analysis of the preliminary data supporting the anti-inflammatory properties of TMZ. It consolidates findings on its modulation of key inflammatory signaling pathways, presents quantitative data from various experimental models, and details the methodologies employed in these seminal studies. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound beyond its current indications.

Introduction: this compound's Evolving Pharmacological Profile

This compound's classical mechanism of action involves the inhibition of the long-chain 3-ketoacyl-CoA thiolase, an enzyme crucial for fatty acid β-oxidation.[3] This inhibition prompts a metabolic shift towards glucose oxidation, a more oxygen-efficient pathway for ATP production, thereby protecting cardiomyocytes from ischemic damage.[3]

Beyond this primary metabolic function, a growing body of research has revealed that this compound possesses significant anti-inflammatory and antioxidant capabilities.[4][5] These properties are attributed to its ability to reduce the production of reactive oxygen species (ROS), inhibit the infiltration and activation of inflammatory cells, and modulate the expression and release of pro-inflammatory mediators.[5][6][7] This guide will explore the molecular underpinnings of these effects, focusing on key signaling cascades such as the NF-κB and NLRP3 inflammasome pathways.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways. The primary mechanisms identified to date involve the inhibition of the NF-κB pathway and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of this pathway.[4] One proposed mechanism involves the inhibition of Programmed Cell Death 4 (PDCD4), which in turn prevents the activation of NF-κB and the subsequent transcription of its target gene, Tumor Necrosis Factor-alpha (TNF-α).[8][9] Additionally, this compound has been observed to activate the Nrf2/HO-1 pathway, which can negatively regulate NF-κB activation.[4][10] This dual action of inhibiting pro-inflammatory signaling while activating anti-inflammatory and antioxidant responses underscores a key aspect of this compound's therapeutic potential. Another mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway.[11]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Ischemia) cluster_tmz This compound Action cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 TMZ This compound TMZ->TLR4 inhibits PDCD4 PDCD4 TMZ->PDCD4 inhibits TLR4->PDCD4 IkB IκB PDCD4->IkB promotes degradation of NFkB NF-κB (p65) IkB->NFkB inhibits NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active activation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_active->ProInflammatory_Genes

This compound's inhibition of the NF-κB pathway.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[12][13][14] this compound has been demonstrated to attenuate the activation of the NLRP3 inflammasome.[12] This inhibitory effect is associated with a reduction in the expression of key components of the inflammasome, including NLRP3, Caspase-1, and Gasdermin-D (GSDMD).[12] The suppression of the NLRP3 inflammasome by this compound may also be linked to the activation of the AMPK signaling pathway.[15]

NLRP3_Pathway cluster_stimulus Cellular Stress / DAMPs cluster_tmz This compound Action cluster_pathway NLRP3 Inflammasome Pathway Stress Cellular Stress (e.g., ROS, Dexamethasone) NLRP3 NLRP3 Stress->NLRP3 TMZ This compound TMZ->NLRP3 inhibits expression ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD GSDMD Casp1->GSDMD cleaves IL1b IL-1β Release ProIL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

This compound's suppression of the NLRP3 inflammasome.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various studies, demonstrating a consistent reduction in key inflammatory markers.

Model System Parameter Measured Treatment Result Reference
Patients with Ischemic CardiomyopathySerum TNF-αThis compound (35 mg, twice daily for 3 months)Significant decrease in TNF-α levels compared to placebo.[6]
Patients with Stable Coronary Artery DiseaseSerum C-Reactive Protein (CRP)This compound (3 months)Significant decrease in CRP levels.[16]
Patients with Acute Myocardial InfarctionPlasma C-Reactive Protein (CRP)This compound (40 mg IV bolus, then 60 mg/day for 48h)Significantly lower CRP levels compared to placebo.[17]
Male Wistar Rats (Carrageenan-induced paw edema)Paw VolumeThis compound (5.4 mg/kg)Significant reduction in paw edema, comparable to aspirin.[18]
Male Wistar Rats (Cotton pellet-induced granuloma)Granuloma WeightThis compound (5.4 mg/kg)Significant reduction in granuloma weight.[18]
LPS-injected MicePlasma and Heart Tissue Cytokines (TNF-α, CCL2, IL-1β, IL-6)This compound PretreatmentSignificant attenuation of the increase in all measured cytokines.[19]
Dexamethasone-treated C2C12 MyotubesmRNA expression of NLRP3, Caspase-1, GSDMDThis compound TreatmentReversal of dexamethasone-induced increase in pyroptosis-related gene expression.[12]
Angiotensin II-stimulated Cardiac FibroblastsReactive Oxygen Species (ROS) GenerationThis compound (1 µM)Significant reduction in Ang II-induced ROS generation.[20]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vivo Model: Coronary Microembolization in Mini Pigs
  • Objective: To investigate the effect of this compound pretreatment on the PDCD4/NF-κB/TNF-α pathway in a porcine model of coronary microembolization (CME).[9]

  • Animal Model: 20 Bama mini pigs were randomized into four groups: sham, CME, TMZ, and siRNA-PDCD4.[9]

  • CME Induction: The CME model was established by injecting polyethylene (B3416737) microspheres into the left anterior descending coronary artery via a microcatheter.[9]

  • This compound Administration: The TMZ group received an intravenous injection of 2.5 mg/kg this compound via the ear vein 30 minutes prior to CME induction.[9]

  • Outcome Measures:

    • Cardiac Function: Assessed using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF).[9]

    • Gene Expression: mRNA expression of PDCD4 and TNF-α in the myocardium was quantified using quantitative real-time PCR (qPCR).[9]

    • Protein Expression: Protein levels of PDCD4, NF-κB (p65), and TNF-α were determined by Western blot analysis.[9]

Experimental_Workflow_Pig_Model start Randomize Bama Mini Pigs (n=20 into 4 groups) grouping Groups: 1. Sham 2. CME 3. TMZ 4. siRNA-PDCD4 start->grouping tmz_admin TMZ Group: Administer TMZ (2.5 mg/kg IV) 30 min before CME grouping->tmz_admin cme_induction Induce Coronary Microembolization (CME) in CME, TMZ, and siRNA groups grouping->cme_induction tmz_admin->cme_induction analysis Post-Procedure Analysis cme_induction->analysis outcomes Measure Outcomes: - Echocardiography (Cardiac Function) - qPCR (mRNA expression) - Western Blot (Protein expression) analysis->outcomes

Workflow for the in vivo coronary microembolization study.
In Vitro Model: Dexamethasone-Induced Myotube Atrophy

  • Objective: To determine if this compound can mitigate dexamethasone-induced pyroptosis in C2C12 myotubes.[12]

  • Cell Culture: C2C12 myoblasts were cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes were treated with dexamethasone (B1670325) to induce atrophy and pyroptosis. A separate group was co-treated with this compound.

  • Outcome Measures:

    • Gene Expression: The mRNA expression levels of pyroptosis-related molecules, including NLRP3, Caspase-1, and GSDMD, were measured using qPCR.[12]

    • Protein Expression: The protein levels of NLRP3, Caspase-1, Cleaved-Caspase-1, GSDMD, and Cleaved-GSDMD were assessed by Western blot.[12]

Clinical Trial: Ischemic Cardiomyopathy Patients
  • Objective: To evaluate the effect of this compound on markers of inflammation, cardiac fibrosis, and endothelial function in patients with ischemic cardiomyopathy (ICM).[6]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.[6]

  • Participants: 48 patients with ICM were randomly assigned to either the this compound group or the placebo group.[6]

  • Intervention: The treatment group received this compound 35 mg modified-release tablets twice daily for 3 months, in addition to conventional ICM medications. The control group received a matching placebo.[6]

  • Outcome Measures:

    • Biomarkers: Serum levels of TNF-α (inflammation), endothelin-1 (B181129) (ET-1, endothelial function), and connective tissue growth factor (CTGF, fibrosis) were measured using enzyme-linked immunosorbent assay (ELISA) before and after the treatment period.[6]

    • Echocardiographic Parameters: Left ventricular ejection fraction (LVEF), end-systolic diameter (LVESD), and end-diastolic diameter (LVEDD) were assessed.[6]

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound possesses clinically relevant anti-inflammatory properties that complement its primary metabolic function. By inhibiting key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, this compound reduces the expression and release of pro-inflammatory cytokines and mitigates inflammatory cell responses. These actions have been demonstrated in a range of preclinical and clinical settings.

Future research should aim to further elucidate the precise molecular targets of this compound within these inflammatory cascades. Investigating the interplay between its metabolic and anti-inflammatory effects will be crucial for a holistic understanding of its cardioprotective mechanisms. Furthermore, large-scale clinical trials are warranted to explore the therapeutic potential of this compound in a broader spectrum of inflammatory conditions beyond cardiovascular disease. The repurposing of this well-established drug could offer a novel and safe therapeutic strategy for a variety of inflammatory disorders.

References

Methodological & Application

Application Note: A Robust and Validated RP-HPLC Method for the Quantification of Trimetazidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a simple, sensitive, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Trimetazidine in human plasma. The method utilizes a liquid-liquid extraction (LLE) technique for sample clean-up and caffeine (B1668208) as a suitable internal standard (IS).[1][2] Chromatographic separation is achieved on a C18 column with UV detection, providing a reliable and reproducible assay for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method was validated according to standard bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

1. Introduction

This compound is an anti-anginal agent that acts as a cytoprotective drug by preserving the energy metabolism in cells exposed to ischemia or hypoxia.[3] Accurate quantification of this compound in plasma is essential for pharmacokinetic profiling and for establishing bioequivalence of different pharmaceutical formulations.[2][4] This application note presents a validated HPLC method that is robust, cost-effective, and readily applicable in a standard analytical laboratory.

2. Materials and Reagents

  • Reference Standards: this compound Dihydrochloride (API), Caffeine (Internal Standard).

  • Solvents (HPLC Grade): Acetonitrile, Methanol (B129727).

  • Reagents (Analytical Grade): Potassium Dihydrogen Phosphate, Phosphoric Acid, Ethyl Acetate (B1210297), Saturated Potassium Carbonate (K₂CO₃) solution.[3]

  • Water: Deionized or HPLC grade.

  • Biological Matrix: Drug-free human plasma.

3. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific conditions established are outlined below.

ParameterSpecification
HPLC Column C18 (e.g., Nucleosil or equivalent, 150 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile : 50 mM Potassium Dihydrogen Phosphate buffer (pH 4.0, adjusted with phosphoric acid) (15:85, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 20 µL
UV Detection 210 nm[2]
Internal Standard (IS) Caffeine[1][2]
Retention Time (Approx.) Caffeine: ~4.0 min, this compound: ~13.0 min[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Dihydrochloride and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Caffeine and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with mobile phase to create working standards for calibration and quality control samples. A typical working IS solution is prepared by diluting the caffeine stock solution with methanol to a concentration of 10 µg/mL.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human plasma (blank, standard, or unknown sample) into a 2 mL microcentrifuge tube.

  • Add 50 µL of the Caffeine internal standard working solution (e.g., 10 µg/mL) to each tube and vortex briefly.

  • To alkalinize the sample, add 300 µL of saturated K₂CO₃ solution and vortex for 30 seconds.[3]

  • Add 1 mL of ethyl acetate as the extraction solvent.[3]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 3: Method Validation

The developed method was validated for linearity, precision, accuracy, recovery, and stability.

  • Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of this compound.[4] The curves were linear over the concentration range of 10-150 ng/mL.[3]

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[3]

  • Recovery: The efficiency of the liquid-liquid extraction process was evaluated by comparing the peak areas of extracted samples to those of unextracted standards at equivalent concentrations.[3]

  • Stability: The stability of this compound in plasma was assessed under various conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).

Results and Data Presentation

The quantitative performance of the method is summarized in the table below. The results demonstrate that the method is reliable and meets the acceptance criteria for bioanalytical method validation.

Table 1: Summary of Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 150 ng/mL[3]R² ≥ 0.99
Correlation Coefficient (R²) > 0.998-
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]RSD ≤ 20%, Accuracy within ±20%
Intra-day Precision (%RSD) < 7.6%[3]≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%RSD) < 7.6%[3]≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%Bias) Within ±7% (98-107%)[3]Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%Bias) Within ±7% (98-107%)[3]Within ±15% (±20% for LLOQ)
Mean Extraction Recovery 71.5% - 84.6%[3]Consistent, precise, and reproducible
Stability (Freeze-Thaw, Benchtop) Stable% Change within ±15%

Workflow Visualization

The overall experimental workflow, from sample collection to final data analysis, is illustrated in the following diagram.

HPLC_Workflow cluster_sample Sample Receipt cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) IS_Spike Spike with Internal Standard (Caffeine) Plasma->IS_Spike Alkalinize Add Saturated K₂CO₃ IS_Spike->Alkalinize Extraction Liquid-Liquid Extraction with Ethyl Acetate Alkalinize->Extraction Centrifuge Centrifuge (4000 rpm) Extraction->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Injection Inject 20 µL into HPLC System Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Concentration Calculation (vs. Calibration Curve) Integration->Quantification Result Final Result (ng/mL) Quantification->Result

Caption: Workflow for this compound quantification in plasma.

The described RP-HPLC method is simple, rapid, and reliable for the determination of this compound in human plasma. The liquid-liquid extraction procedure provides clean extracts and good recovery. The method's validation demonstrates its suitability for application in pharmacokinetic, bioavailability, and bioequivalence studies, offering the necessary sensitivity and selectivity for routine analysis.

References

Application Note: In Vitro Assay for Assessing Trimetazidine's Effect on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in high-energy-demand tissues like the heart and skeletal muscle.[1][2] Trimetazidine is a metabolic modulator known to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[3][4][5] This effect is primarily achieved through the selective inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial β-oxidation spiral.[3][4][6] This mechanism makes this compound an effective agent for conditions like angina pectoris, where myocardial oxygen supply is limited.[3][4]

This application note provides a detailed protocol for an in vitro assay to quantify the inhibitory effect of this compound on fatty acid oxidation in a relevant cell model. The protocol utilizes radiolabeled palmitate to directly measure the rate of FAO.

Mechanism of Action of this compound

This compound's primary mechanism involves the direct inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT).[4][5][6] By blocking this key enzyme, this compound curtails the breakdown of long-chain fatty acids into acetyl-CoA, thereby reducing the rate of the β-oxidation pathway.[3][6] This metabolic shift consequently enhances glucose oxidation, which produces more ATP per molecule of oxygen consumed, a beneficial effect under ischemic conditions.[3][4]

Trimetazidine_Pathway cluster_Mitochondria Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation LC_3_KAT Long-Chain 3-Ketoacyl-CoA Thiolase (LC 3-KAT) Beta_Oxidation->LC_3_KAT Acetyl_CoA Acetyl-CoA LC_3_KAT->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle This compound This compound This compound->LC_3_KAT LCFA Long-Chain Fatty Acid LCFA->Fatty_Acyl_CoA

Caption: this compound inhibits the enzyme 3-KAT in the β-oxidation pathway.

Experimental Protocol: Radiolabeled Palmitate Oxidation Assay

This protocol measures FAO by quantifying the production of radiolabeled water (³H₂O) from [9,10-³H]-palmitic acid. The release of ³H at the acyl-CoA dehydrogenase step of β-oxidation is proportional to the rate of fatty acid oxidation.

3.1. Materials and Reagents

  • Cell Line: C2C12 myoblasts (or other suitable cell lines like HepG2 or primary cardiomyocytes).[7]

  • Culture Media: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents:

    • This compound (TMZ)

    • [9,10-³H]-palmitic acid

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • L-carnitine

    • Sodium palmitate (unlabeled)

    • Perchloric acid (PCA)

    • Potassium hydroxide (B78521) (KOH)

    • Dowex 1x8-200 anion exchange resin

    • Scintillation fluid

  • Equipment:

    • 24-well cell culture plates

    • Incubator (37°C, 5% CO₂)

    • Scintillation counter

    • Chromatography columns

    • Water bath (37°C)

3.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis Cell_Culture 1. Seed & Differentiate C2C12 Myoblasts Substrate_Prep 2. Prepare ³H-Palmitate-BSA Conjugate Pre_incubation 3. Pre-incubate cells with this compound Substrate_Prep->Pre_incubation Assay_Start 4. Add ³H-Palmitate Medium & Incubate (2h, 37°C) Pre_incubation->Assay_Start Assay_Stop 5. Stop reaction with Perchloric Acid Assay_Start->Assay_Stop Separation 6. Separate ³H₂O from ³H-Palmitate via Column Assay_Stop->Separation Counting 7. Scintillation Counting Separation->Counting Analysis 8. Normalize to Protein & Calculate FAO Rate Counting->Analysis

Caption: Workflow for the in vitro fatty acid oxidation (FAO) assay.

3.3. Detailed Procedure

Step 1: Cell Culture and Differentiation

  • Seed C2C12 myoblasts in 24-well plates at a density that will achieve ~80-90% confluency.

  • Once confluent, differentiate the myoblasts into myotubes by switching to DMEM supplemented with 2% horse serum for 4-6 days.

Step 2: Preparation of ³H-Palmitate-BSA Conjugate

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

  • Prepare a 10 mM stock solution of unlabeled sodium palmitate in water by heating to 70°C.

  • In a sterile tube, combine the 10% BSA solution with the 10 mM palmitate solution to achieve a final concentration of 1 mM palmitate and 1.7% BSA.

  • Add [9,10-³H]-palmitic acid to this mixture to a final activity of 2.0 µCi/mL.

  • Incubate the solution at 37°C for 1 hour with gentle agitation to allow for conjugation. This is the 10X substrate stock.

Step 3: this compound Treatment

  • Prepare fresh assay medium: serum-free DMEM containing 0.5 mM L-carnitine.

  • Prepare working solutions of this compound in the assay medium at various concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO or PBS).

  • Aspirate the differentiation medium from the C2C12 myotubes and wash once with PBS.

  • Add 450 µL of the appropriate this compound working solution or vehicle control to each well.

  • Pre-incubate the cells for 1-2 hours at 37°C.[7]

Step 4: FAO Assay Initiation and Incubation

  • To start the assay, add 50 µL of the 10X ³H-Palmitate-BSA substrate stock to each well (final concentration: 100 µM palmitate, 0.2 µCi/mL).

  • Incubate the plate at 37°C for 2 hours.

Step 5: Assay Termination and Sample Collection

  • Stop the reaction by adding 100 µL of ice-cold 1.5 M perchloric acid to each well.[7]

  • Transfer the 600 µL of supernatant from each well to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins and BSA-bound palmitate.

Step 6: Separation of ³H₂O

  • Prepare anion-exchange columns by packing chromatography columns with Dowex 1x8 resin. Wash the resin with water.

  • Transfer 500 µL of the clear supernatant from the previous step to a new tube and neutralize with 50 µL of 2 M KOH.

  • Apply the neutralized supernatant to the prepared Dowex column. The resin will bind the negatively charged, unoxidized [³H]-palmitate.

  • Collect the eluate, which contains the neutral ³H₂O product.

  • Wash the column with 1 mL of water and collect this wash in the same scintillation vial.

Step 7: Scintillation Counting and Protein Quantification

  • Add the collected eluate (~1.55 mL) to 5 mL of scintillation fluid.

  • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • After removing the supernatant in Step 5, wash the remaining cell layer in the wells with PBS, and then lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Determine the total protein content in each well using a standard protein assay (e.g., BCA or Bradford).

Data Presentation and Analysis

4.1. Calculation of FAO Rate The rate of fatty acid oxidation is calculated based on the DPM of the ³H₂O produced, the specific activity of the palmitate substrate, and the total protein content.

  • FAO Rate (nmol/hr/mg protein) = (DPM of ³H₂O / Specific Activity of Palmitate) / (Incubation Time in hr × Protein in mg)

    • Specific Activity (DPM/nmol) = Total DPM of ³H-palmitate added per well / Total nmol of palmitate added per well

4.2. Sample Data Table

Summarize the quantitative data in a structured table for clear comparison.

This compound [µM]FAO Rate (nmol/hr/mg protein)Std. Deviation% Inhibition vs. Vehicle
0 (Vehicle)25.42.10%
122.11.813.0%
1015.81.537.8%
509.71.161.8%
1006.20.875.6%

Expected Results: A dose-dependent decrease in the rate of fatty acid oxidation should be observed with increasing concentrations of this compound. This demonstrates the inhibitory effect of the compound on the β-oxidation pathway. The IC₅₀ value, the concentration at which this compound inhibits 50% of FAO activity, can be determined by plotting the percent inhibition against the log of the this compound concentration. Previous studies have shown that concentrations between 10 µM and 100 µM are effective at inhibiting FAO in vitro.[8][9]

References

Application Notes and Protocols: Establishing a Reliable Animal Model for Studying Trimetazidine's Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimetazidine (TMZ) is a metabolic agent with proven anti-ischemic effects, primarily used in the treatment of angina pectoris.[1][2] Its cardioprotective mechanism is attributed to a shift in myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][3] This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation.[1][4][5] Emerging evidence also points to the involvement of key signaling pathways, such as the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) pathways, in mediating these protective effects.[4][5] This document provides detailed protocols for establishing a reliable and reproducible animal model to investigate the cardioprotective effects of this compound, focusing on a rodent model of myocardial ischemia-reperfusion (I/R) injury.

Experimental Protocols

Animal Model: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

The most common and well-established model to study myocardial infarction and the effects of cardioprotective agents is the surgical ligation of the left anterior descending (LAD) coronary artery in rodents.[6][7][8]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic combination (e.g., ketamine/xylazine, or medetomidine-midazolam-butorphanol)[7][9]

  • Mechanical ventilator

  • Surgical instruments (forceps, scissors, needle holders)

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitoring system

Protocol:

  • Anesthetize the rat using an appropriate anesthetic regimen.[7][9]

  • Intubate the animal and connect it to a mechanical ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 silk suture underneath the LAD artery.

  • Induce ischemia by tightening the suture to occlude the artery. Successful occlusion can be confirmed by the immediate appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG.[10]

  • Maintain the occlusion for a period of 30-45 minutes.

  • Initiate reperfusion by releasing the ligature.

  • Close the thoracic cavity in layers.

  • Allow the animal to recover from anesthesia with appropriate post-operative care, including analgesia.

This compound Administration

This compound can be administered prior to or during the ischemia-reperfusion procedure.

Materials:

  • This compound dihydrochloride

  • Sterile saline solution

  • Administration tools (e.g., gavage needles, syringes)

Protocol:

  • Pre-treatment: Administer this compound orally via gavage or intraperitoneally for a specified period before inducing I/R injury. A common dosage for rats is in the range of 5-40 mg/kg/day.[11][12][13]

  • Acute treatment: A single dose of this compound (e.g., 0.5 mg/kg) can be injected intravenously a few minutes before the onset of reperfusion.[4]

Assessment of Cardioprotective Effects

Quantification of Myocardial Infarct Size

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (1%)

  • Formalin (10%)

  • Digital camera and image analysis software

Protocol:

  • At the end of the reperfusion period (typically 24 hours), euthanize the animal.

  • Excise the heart and wash it with cold saline.

  • Slice the ventricles into uniform transverse sections.

  • Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted area remains pale.[14]

  • Fix the stained slices in 10% formalin.

  • Capture digital images of the slices.

  • Use image analysis software to quantify the area of infarction relative to the total ventricular area.

Biochemical Analysis of Cardiac Injury Markers

Materials:

Protocol:

  • Collect blood samples from the animals at the end of the experiment.

  • Separate the serum by centrifugation.

  • Measure the serum levels of cTnI, CK-MB, and LDH using commercially available ELISA kits according to the manufacturer's instructions. Elevated levels of these markers are indicative of myocardial damage.[15][16][17]

Assessment of Oxidative Stress

Materials:

  • Heart tissue homogenizer

  • Assay kits for malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD)

Protocol:

  • Homogenize a portion of the heart tissue in a suitable buffer.

  • Centrifuge the homogenate to obtain the supernatant.

  • Measure the levels of MDA, a marker of lipid peroxidation, and the activity of SOD, an antioxidant enzyme, using specific assay kits.[18][19] this compound has been shown to reduce MDA levels and preserve SOD activity.[18][20][21][22]

Histological Analysis

Materials:

  • Formalin (10%)

  • Paraffin wax

  • Microtome

  • Masson's trichrome stain

  • TUNEL assay kit

Protocol:

  • Fix heart tissue samples in 10% formalin and embed them in paraffin.

  • Cut thin sections (4-5 µm) using a microtome.

  • Fibrosis Assessment: Stain sections with Masson's trichrome to visualize collagen deposition (blue), which indicates fibrosis in the infarcted area.[6][8]

  • Apoptosis Assessment: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells. This compound has been shown to reduce the rate of myocardial apoptosis.[12][18][23]

Data Presentation

Table 1: this compound Dosage in Animal Models

Animal Model Dosage Route of Administration Reference
Mice 0.5 mg/kg Intravenous [4]
Rats 2.5 mg/kg Gavage [13]
Rats 5 mg/kg and 10 mg/kg Intra-abdominal injection [12]
Rats 40 mg/kg Oral [11]
Dogs 1 mg/kg and 5 mg/kg - [24]

| Swine | - | Pretreatment |[23] |

Table 2: Key Parameters for Assessing Cardioprotection

Assessment Method Parameter Expected Effect of this compound
Infarct Size TTC Staining Reduction in infarct size
Cardiac Injury Markers Serum cTnI, CK-MB, LDH Decreased levels
Oxidative Stress Myocardial MDA levels Decreased levels
Myocardial SOD activity Increased activity
Histology Masson's Trichrome Reduced fibrosis

| | TUNEL Staining | Decreased apoptosis |

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_assessment Assessment of Cardioprotection animal_model Animal Selection (Rats) tmz_admin This compound Administration animal_model->tmz_admin Pre-treatment anesthesia Anesthesia tmz_admin->anesthesia thoracotomy Thoracotomy anesthesia->thoracotomy lad_ligation LAD Ligation (Ischemia) thoracotomy->lad_ligation reperfusion Reperfusion lad_ligation->reperfusion 30-45 min infarct_size Infarct Size (TTC Staining) reperfusion->infarct_size 24 hours biochem Biochemical Markers (cTnI, CK-MB, LDH) reperfusion->biochem 24 hours oxidative_stress Oxidative Stress (MDA, SOD) reperfusion->oxidative_stress 24 hours histology Histology (Masson's, TUNEL) reperfusion->histology 24 hours

Caption: Experimental workflow for the rodent model of myocardial I/R injury.

trimetazidine_moa cluster_metabolism Metabolic Shift tmz This compound kat 3-Ketoacyl-CoA Thiolase (3-KAT) tmz->kat glucose Glucose Oxidation tmz->glucose Promotes ffa Fatty Acid Oxidation kat->ffa Inhibits atp More Efficient ATP Production glucose->atp

Caption: this compound's metabolic mechanism of action.

trimetazidine_signaling cluster_signaling Signaling Pathways tmz This compound ampk AMPK Activation tmz->ampk erk ERK Activation tmz->erk cardioprotection Cardioprotection (Reduced Apoptosis, Reduced Infarct Size) ampk->cardioprotection erk->cardioprotection

Caption: Key signaling pathways in this compound-mediated cardioprotection.

References

Application Notes and Protocols for Investigating Trimetazidine's Mechanism of Action Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for elucidating the molecular mechanisms of Trimetazidine (TMZ). The protocols detailed herein are designed to investigate its effects on cardiac metabolism, cellular signaling pathways, and protection against ischemic injury.

Introduction to this compound's Mechanism of Action

This compound is a metabolic agent used in the treatment of angina pectoris and other cardiovascular conditions. Its primary mechanism of action involves a shift in myocardial energy metabolism from fatty acid oxidation (FAO) to glucose oxidation.[1][2][3] This is achieved through the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), the final enzyme in the β-oxidation pathway.[1][3][4][5][6] By favoring glucose oxidation, which requires less oxygen to produce the same amount of ATP, this compound improves the efficiency of energy production in ischemic cardiomyocytes.[2] Beyond its metabolic effects, this compound has been shown to exert cytoprotective effects by mitigating intracellular acidosis, reducing oxidative stress, and inhibiting apoptosis.[2][3][7]

Recommended Cell Culture Models

The H9c2 cell line , derived from embryonic rat heart tissue, is a widely used and appropriate model for studying the effects of this compound on cardiomyocytes.[8][9] These cells exhibit many of the metabolic and signaling characteristics of adult cardiomyocytes, providing a robust and reproducible system for in vitro studies.[10] Primary neonatal rat or mouse cardiomyocytes are also excellent models, offering higher physiological relevance, though their isolation and culture can be more challenging.[10][11][12][13] For studies focusing on specific human genetic contexts, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are a valuable, albeit more complex, alternative.[10][14]

Key Experimental Areas and Protocols

To comprehensively investigate this compound's mechanism of action, a multi-faceted approach targeting its effects on metabolism, cell survival, and signaling is recommended.

Metabolic Shift: Fatty Acid vs. Glucose Oxidation

A hallmark of this compound's action is the switch from fatty acid to glucose oxidation. This can be quantified using several in vitro assays.

Experimental Protocol: Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) to assess the rate of fatty acid oxidation in real-time.[15]

  • Cell Seeding: Seed H9c2 cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: One hour prior to the assay, replace the growth medium with a substrate-limited medium (e.g., containing L-carnitine but no glucose or fatty acids).

  • Compound Treatment: Prepare a range of this compound concentrations for injection.

  • Real-Time Measurement:

    • Place the cell culture plate in the Seahorse XF Analyzer and measure the basal OCR.

    • Inject a fatty acid substrate (e.g., palmitate-BSA conjugate) and measure the OCR response.

    • Inject the various concentrations of this compound and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.[15]

    • Optional: Subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to further probe mitochondrial function.[15]

Data Presentation: Expected Effects of this compound on Cellular Respiration

ParameterExpected Change with this compoundRationale
Basal OCR (with fatty acids)DecreaseInhibition of fatty acid oxidation leads to reduced oxygen consumption when fatty acids are the primary substrate.
OCR after Glucose AdditionPotential IncreaseCells may switch to oxidizing glucose, partially compensating for the reduced FAO.
Extracellular Acidification Rate (ECAR)IncreaseIncreased glycolysis to compensate for reduced FAO leads to higher lactate (B86563) production.

Experimental Workflow: Assessing Metabolic Shift

G cluster_0 Cell Preparation cluster_1 Seahorse XF Assay cluster_2 Data Analysis seed_cells Seed H9c2 cells in Seahorse XF plate culture Culture overnight seed_cells->culture prep_assay Replace with substrate-limited medium culture->prep_assay measure_basal Measure Basal OCR prep_assay->measure_basal Transfer to Analyzer inject_fa Inject Fatty Acid Substrate measure_basal->inject_fa measure_fa_ocr Measure OCR inject_fa->measure_fa_ocr inject_tmz Inject this compound measure_fa_ocr->inject_tmz measure_tmz_ocr Measure OCR inject_tmz->measure_tmz_ocr calculate_inhibition Calculate % Inhibition of FAO measure_tmz_ocr->calculate_inhibition compare_doses Compare dose-dependent effects calculate_inhibition->compare_doses

Caption: Workflow for assessing this compound's effect on fatty acid oxidation.

Cytoprotection: Ischemia-Reperfusion Injury Model

This compound's protective effects can be modeled in vitro using an oxygen-glucose deprivation/reperfusion (OGD/R) protocol, which mimics ischemia-reperfusion injury.[8][9]

Experimental Protocol: In Vitro Ischemia-Reperfusion (OGD/R) Model

  • Cell Culture: Culture H9c2 cells in standard DMEM with 10% FBS.[8][9]

  • Pre-treatment: Treat cells with this compound (e.g., 10 µM) for a specified period (e.g., 48 hours) before inducing OGD/R.[8][9]

  • Oxygen-Glucose Deprivation (Ischemia): Replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration determined by cell tolerance (e.g., 10 hours).[8][9]

  • Reperfusion: Remove the cells from the hypoxic chamber, replace the medium with standard high-glucose DMEM with 10% FBS, and return to a normoxic incubator (95% air, 5% CO2) for a defined period (e.g., 3 hours).[8][9][16]

  • Assessment of Cell Viability and Apoptosis: Following reperfusion, assess cell viability (e.g., using MTT assay) and apoptosis (e.g., using TUNEL staining or flow cytometry for Annexin V/PI).

Data Presentation: this compound's Protective Effects in OGD/R

ParameterOGD/R ControlOGD/R + this compoundRationale
Cell Viability (%)DecreasedIncreasedThis compound protects against cell death induced by ischemia-reperfusion.
Apoptotic Cells (%)IncreasedDecreasedThis compound inhibits the apoptotic cascade triggered by OGD/R.
Bcl-2 ExpressionDecreasedIncreasedThis compound upregulates the anti-apoptotic protein Bcl-2.[8][9]
Bax ExpressionIncreasedDecreasedThis compound downregulates the pro-apoptotic protein Bax.[8][9]
Oxidative Stress and Mitochondrial Function

This compound is known to reduce oxidative stress.[17][18][19] This can be investigated by measuring reactive oxygen species (ROS) production and mitochondrial membrane potential.

Experimental Protocol: Measurement of Mitochondrial ROS

  • Induce Oxidative Stress: Treat H9c2 cells with an inducer of oxidative stress (e.g., H2O2 or subject them to OGD/R) with and without this compound pre-treatment.[18][20]

  • ROS Staining: Incubate the cells with a fluorescent probe for mitochondrial ROS, such as MitoSOX™ Red, according to the manufacturer's instructions.

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in this compound-treated cells indicates reduced mitochondrial ROS production.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Treatment: Treat H9c2 cells as in the oxidative stress protocol.

  • ΔΨm Staining: Incubate the cells with a potentiometric fluorescent dye such as TMRM or TMRE (e.g., 5-50 nM for 30-60 minutes).[21]

  • Imaging and Quantification: Visualize the cells using fluorescence microscopy. A loss of ΔΨm, indicative of mitochondrial dysfunction, is observed as a decrease in fluorescence intensity. This compound is expected to preserve the fluorescence intensity in stressed cells.

Signaling Pathway: this compound's Cardioprotective Mechanisms

G cluster_0 This compound's Primary Action cluster_1 Metabolic Shift cluster_2 Downstream Protective Effects TMZ This compound LC3KAT Long-chain 3-ketoacyl-CoA thiolase TMZ->LC3KAT inhibits AMPK AMPK Activation TMZ->AMPK FAO Fatty Acid Oxidation LC3KAT->FAO GlucoseOx Glucose Oxidation FAO->GlucoseOx Shifts metabolism to ATP_eff More Efficient ATP Production GlucoseOx->ATP_eff ATP_eff->AMPK ROS Reduced ROS Production ATP_eff->ROS decreases Akt Akt Activation AMPK->Akt Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (pro-apoptotic) Akt->Bax downregulates Apoptosis Reduced Apoptosis Bcl2->Apoptosis Bax->Apoptosis ROS->Apoptosis

Caption: Signaling pathways modulated by this compound.

Signaling Pathway Analysis

This compound's protective effects are mediated by various signaling pathways, including the AMPK and Akt pathways.[22][23][24][25][26]

Experimental Protocol: Western Blotting for Signaling Proteins

  • Cell Lysis: After treatment (e.g., control, OGD/R, OGD/R + this compound), lyse the H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AMPK, AMPK, p-Akt, Akt), as well as apoptosis-related proteins (Bcl-2, Bax).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the changes in protein expression.

Data Presentation: this compound's Effect on Key Signaling Proteins

ProteinOGD/R ControlOGD/R + this compoundRationale
p-AMPK/AMPK ratioDecreasedIncreasedThis compound activates AMPK, a key energy sensor.[23][24][26]
p-Akt/Akt ratioDecreasedIncreasedThis compound activates the pro-survival Akt pathway.[8][9][27]
Bcl-2/Bax ratioDecreasedIncreasedThis compound shifts the balance towards anti-apoptotic proteins.[8][9]

Conclusion

The cell culture techniques and protocols outlined in these application notes provide a robust framework for investigating the multifaceted mechanism of action of this compound. By employing these methods, researchers can gain valuable insights into its metabolic, cytoprotective, and signaling effects, contributing to a deeper understanding of its therapeutic benefits and potentially identifying new applications.

References

Step-by-step guide for Trimetazidine administration in rodent ischemia-reperfusion models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Trimetazidine in Rodent Ischemia-Reperfusion Models

These application notes provide a comprehensive, step-by-step guide for the administration of this compound (TMZ) in rodent models of ischemia-reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals investigating cardioprotective strategies.

Introduction to this compound (TMZ)

This compound is a metabolic anti-ischemic agent used clinically for the treatment of angina pectoris.[1][2] Its primary mechanism involves shifting cardiac energy metabolism from fatty acid β-oxidation to glucose oxidation by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[3][4] This metabolic shift results in more efficient ATP production for the same amount of oxygen consumed, which is highly beneficial for the ischemic heart.[3] In the context of ischemia-reperfusion injury, TMZ has been shown to reduce myocardial infarct size, inhibit apoptosis, and improve cardiac function through the modulation of several key signaling pathways.[1][3][5]

Key Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by influencing multiple intracellular signaling cascades. The primary pathways involved are centered around energy sensing, cell survival, and apoptosis.

  • AMPK and ERK Signaling: TMZ's modulation of fatty acid oxidation alters the cellular AMP/ATP ratio, which triggers the activation of AMP-activated protein kinase (AMPK), a critical energy sensor.[3][4] Activated AMPK, along with the extracellular signal-regulated kinase (ERK) pathway, contributes significantly to reducing myocardial infarction size.[3][4]

  • Akt/mTOR Pathway: TMZ activates the Akt/mTOR signaling pathway. This activation is crucial for inhibiting excessive autophagy and apoptosis, thereby protecting cardiomyocytes from I/R-induced death.[5][6]

  • Bcl-2/Bax Pathway: The drug has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][6] This shift in balance further prevents the initiation of the apoptotic cascade.

G Signaling Pathways of this compound in Cardioprotection TMZ This compound KAT Inhibits 3-KAT Enzyme TMZ->KAT ERK ↑ p-ERK TMZ->ERK Akt ↑ p-Akt TMZ->Akt Metabolism Shift from Fatty Acid to Glucose Oxidation KAT->Metabolism AMP_ATP ↑ AMP/ATP Ratio Metabolism->AMP_ATP AMPK ↑ p-AMPK AMP_ATP->AMPK Cardioprotection Cardioprotection & Reduced Infarct Size AMPK->Cardioprotection ERK->Cardioprotection mTOR ↑ p-mTOR Akt->mTOR Bcl2_Bax ↑ Bcl-2/Bax Ratio Akt->Bcl2_Bax Autophagy Inhibition of Excessive Autophagy mTOR->Autophagy Apoptosis Inhibition of Apoptosis Bcl2_Bax->Apoptosis Autophagy->Cardioprotection Apoptosis->Cardioprotection

Signaling cascade of TMZ-induced cardioprotection.

Experimental Protocols

Rodent Myocardial Ischemia-Reperfusion (I/R) Surgical Model

This protocol describes the creation of a myocardial I/R injury model in rats or mice by ligating the left anterior descending (LAD) coronary artery.[7][8][9]

Materials:

  • Rodents (e.g., Sprague-Dawley rats, C57BL/6J mice)

  • Anesthetics (e.g., pentobarbital (B6593769) sodium, ketamine/xylazine, isoflurane)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, retractors, needle holders)

  • 6-0 silk or nylon suture

  • Electrocardiogram (ECG) monitor

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal via intraperitoneal injection or gas inhalation.[9][10] Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Intubate the animal and connect it to a rodent ventilator. Place the animal in a supine position on a heating pad to maintain body temperature.

  • Thoracotomy: Perform a left thoracotomy at the 4th or 5th intercostal space to expose the heart.[11] Use a small retractor to gently open the rib cage.

  • LAD Ligation: Identify the left anterior descending (LAD) coronary artery. Carefully pass a 6-0 suture underneath the LAD.

  • Ischemia: Induce regional ischemia by tightening the suture over a small piece of polyethylene (B3416737) tubing to avoid damaging the artery. Successful ligation is confirmed by the blanching of the anterior ventricular wall and ST-segment elevation on the ECG.[8][10][11] The duration of ischemia typically ranges from 20 to 60 minutes.[3][6][7][8][12]

  • Reperfusion: After the ischemic period, release the snare by removing the tubing to allow blood flow to resume. Reperfusion is often confirmed by a visible return of color (hyperemia) to the previously ischemic area.

  • Closure: Close the chest cavity in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.

  • Recovery: Allow the animal to recover from anesthesia in a warm, clean cage. Provide appropriate post-operative analgesia as per institutional guidelines.[11]

  • Sham Control: For sham-operated control animals, perform the entire surgical procedure, including passing the suture under the LAD, but do not tighten it to induce ischemia.

This compound Administration Protocols

The efficacy of TMZ can be influenced by the dosage, route of administration, and timing relative to the ischemic event.

Preparation:

Administration Routes and Dosages:

  • Intravenous (i.v.): Administered as a single bolus, often just before reperfusion. A common dose is 5 mg/kg.[10]

  • Intraperitoneal (i.p.): Can be used for pre-treatment. A study in rats used a dose of 30 mg/kg daily for 5 days prior to I/R.[6]

  • Oral Gavage (p.o.): Suitable for pre-treatment regimens. Doses range from 3 mg/kg to 20 mg/kg daily for several days.[5][13][14]

The optimal administration strategy depends on the specific research question. Pre-ischemic administration models the prophylactic use of the drug, while administration at the onset of reperfusion investigates its ability to mitigate reperfusion injury itself.[10][12]

Assessment of Cardioprotection

1. Infarct Size Measurement:

  • Protocol: At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans Blue dye (1.5%) to delineate the non-ischemic area (Area Not at Risk, ANAR).[6]

  • The heart is then excised, frozen, and sliced into 2 mm sections.

  • Incubate the slices in 1.5% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 30 minutes.[6]

  • TTC stains viable myocardium red, while the infarcted tissue remains pale white.

  • The Area at Risk (AAR) is the total area not stained by Evans Blue. The infarct size is the pale area within the AAR.

  • Quantify the areas using imaging software. Infarct size is typically expressed as a percentage of the AAR.

2. Cardiac Function Assessment:

  • Method: Transthoracic echocardiography is a non-invasive method to assess cardiac function in vivo.

  • Parameters: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after the I/R procedure to evaluate changes in cardiac performance.[5][10] A significant improvement in LVEF and FS in the TMZ-treated group compared to the control group indicates preserved cardiac function.[5][10]

3. Biochemical Marker Analysis:

  • Protocol: Collect blood samples at the end of the reperfusion period.

  • Centrifuge the blood to separate plasma or serum.

  • Use commercially available ELISA or colorimetric assay kits to measure levels of cardiac injury markers such as:

    • Creatine Kinase (CK) and Creatine Kinase-MB (CK-MB)[6][10]

    • Lactate Dehydrogenase (LDH)[5][6]

    • Troponin T (cTnT) or I (cTnI)[13]

  • A reduction in these markers in the TMZ group compared to the I/R control group indicates reduced myocardial damage.

Data Presentation: Summary Tables

Table 1: this compound Administration Protocols in Rodent I/R Models
Rodent SpeciesDosageRouteTiming of AdministrationKey OutcomesReference
Mouse (WT)0.5 mg/kgInjectionNot specifiedDecreased myocardial infarction size[3]
Rat (Sprague-Dawley)5 mg/kgi.v.5 minutes before reperfusionImproved cardiac function, reduced CK levels[10]
Rat30 mg/kg/dayi.p.For 5 days post-I/RReduced CK & LDH, increased Bcl-2/Bax ratio[6]
Rat20 mg/kg/dayNot specifiedNot specifiedImproved cardiac function, reduced infarct size[5]
Rat5, 10, 20 mg/kg/dayNot specifiedPost-MIReduced apoptosis markers (Bax, cleaved caspase-3)[1]
Rat (Sprague-Dawley)3 mg/kg (twice daily)Oral GavageFor 5 days pre-operationImproved mechanical recovery, reduced CK-MB & cTnT[13]
Rat10 & 20 mg/kgOral Gavage6 and 1 hour before operationAmeliorated oxidative stress, reduced inflammation[14]
Table 2: Common Parameters for Rodent Myocardial I/R Models
ParameterDuration in RatsDuration in MiceReference
Ischemia Duration 20 - 45 minutes20 - 60 minutes[3][6][7][8][9][12]
Reperfusion Duration 30 minutes - 48 hours4 hours - 28 days[3][6][8][10][12][13]

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for evaluating this compound in a rodent model of myocardial ischemia-reperfusion.

G Experimental Workflow for TMZ in Rodent I/R Model cluster_groups Animal Groups Sham Sham Group IR_Control I/R Control (Vehicle) Reperfusion Reperfusion (Release Occlusion) Sham->Reperfusion No Occlusion IR_TMZ I/R + TMZ Ischemia Induce Ischemia (LAD Occlusion) IR_Control->Ischemia IR_TMZ->Ischemia Start Animal Acclimation & Randomization Surgery Surgical Preparation (Anesthesia, Ventilation) Start->Surgery Ligation LAD Suture Placement Surgery->Ligation TMZ_pre TMZ Admin (Pre-treatment) Ischemia->Reperfusion TMZ_post TMZ Admin (At Reperfusion) Analysis Endpoint Analysis Reperfusion->Analysis Analysis_Details • Infarct Size (TTC) • Cardiac Function (Echo) • Biochemical Markers • Histology/Western Blot Analysis->Analysis_Details TMZ_pre->IR_TMZ TMZ_post->IR_TMZ

Flowchart of the I/R surgical model and analysis.

References

Application of Seahorse XF Analyzer to Study Trimetazidine's Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (TMZ) is a metabolic modulator primarily used in the treatment of angina pectoris. Its mechanism of action involves a shift in cellular energy metabolism from fatty acid oxidation (FAO) to the more oxygen-efficient glucose oxidation pathway.[1][2] This is achieved through the selective inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key component of the β-oxidation cycle.[1][2][3] By inhibiting 3-KAT, this compound reduces the reliance on fatty acids for energy production, thereby promoting glucose utilization. This metabolic switch is particularly beneficial under ischemic conditions where oxygen supply is limited, as glucose oxidation produces more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[1][2]

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By simultaneously measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), a proxy for glycolysis, the Seahorse XF Analyzer can provide a comprehensive profile of cellular metabolism. These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to elucidate the metabolic reprogramming induced by this compound.

Key Metabolic Parameters Measured by Seahorse XF Analyzer

ParameterAbbreviationDescriptionExpected Effect of this compound
Oxygen Consumption Rate OCRA measure of mitochondrial respiration and oxidative phosphorylation.A decrease in OCR is expected when cells are primarily utilizing fatty acids, as this compound will inhibit their oxidation. An increase or maintenance of OCR may be observed if the cells switch to oxidizing glucose.
Extracellular Acidification Rate ECARAn indicator of glycolysis, resulting from the production and extrusion of lactate.An increase in ECAR is anticipated as the inhibition of fatty acid oxidation by this compound promotes a shift towards glucose metabolism and glycolysis.
Basal Respiration The baseline oxygen consumption of the cells.May decrease in cells highly dependent on fatty acid oxidation.
Maximal Respiration The maximum oxygen consumption rate that can be achieved by the cells, typically after the addition of an uncoupler like FCCP.May be altered depending on the cell type and its metabolic flexibility.
Spare Respiratory Capacity The difference between maximal and basal respiration, representing the cell's ability to respond to an energetic demand.Can be influenced by this compound's effect on substrate utilization.
ATP Production-linked OCR The portion of basal respiration that is used for ATP synthesis.Changes will reflect the shift in substrate utilization for energy production.

Experimental Protocols

I. Cell Culture and Seeding
  • Cell Selection : Choose a cell line relevant to the research question (e.g., H9c2 cardiomyocytes, primary cardiomyocytes, C2C12 myotubes).

  • Cell Seeding :

    • One day prior to the assay, harvest and count the cells.

    • Seed the cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.

    • Ensure even cell distribution by leaving the plate at room temperature for one hour before placing it in a 37°C CO2 incubator overnight.

II. Seahorse XF Sensor Cartridge Hydration
  • One day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge.

  • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

  • Lower the sensor cartridge onto the utility plate and incubate at 37°C in a non-CO2 incubator overnight.

III. Preparation of Reagents and this compound Treatment
  • Assay Medium : Prepare Seahorse XF Base Medium supplemented with substrates as required for the specific assay. For a fatty acid oxidation assay, the medium is typically supplemented with L-carnitine and a low concentration of glucose.

  • This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to the desired working concentrations in the assay medium.

  • Treatment :

    • Acute Response : this compound can be injected during the Seahorse assay to observe real-time effects.

    • Chronic Response : Treat the cells with this compound for a specified period (e.g., 24 hours) before the assay.

IV. Seahorse XF Fatty Acid Oxidation (FAO) Assay Protocol

This protocol is designed to specifically measure the effect of this compound on the oxidation of long-chain fatty acids.

  • Prepare FAO Assay Medium : Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and 1 mM glucose.

  • Prepare Substrates and Inhibitors :

    • Port A : Palmitate-BSA conjugate (or BSA as a control) to provide fatty acids.

    • Port B : this compound (or vehicle control).

    • Port C : Oligomycin (ATP synthase inhibitor).

    • Port D : FCCP (uncoupler for maximal respiration).

    • Port E : Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).

  • Cell Plate Preparation :

    • On the day of the assay, remove the culture medium from the cells.

    • Wash the cells once with the FAO assay medium.

    • Add 180 µL of FAO assay medium to each well.

    • Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.

  • Load Sensor Cartridge : Load the prepared substrates, this compound, and inhibitors into the designated ports of the hydrated sensor cartridge.

  • Run the Assay :

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Once calibration is complete, replace the utility plate with the cell culture plate.

    • Start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent metabolic changes.

Data Presentation

The following tables present representative quantitative data illustrating the expected metabolic effects of this compound.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

TreatmentBasal OCR (pmol/min)Basal ECAR (mpH/min)
Control (Vehicle)150 ± 1225 ± 3
This compound (10 µM)125 ± 1035 ± 4
This compound (50 µM)100 ± 845 ± 5

Data are representative and will vary depending on the cell type and experimental conditions.

Table 2: this compound's Impact on Fatty Acid and Glucose Oxidation Rates

TreatmentPalmitate Oxidation Rate (nmol/g dry weight/min)Glucose Oxidation Rate (nmol/g dry weight/min)
Control488 ± 241889 ± 119
This compound (100 µM)408 ± 152378 ± 166

This table presents data adapted from studies measuring substrate oxidation rates, which correlate with Seahorse XF OCR measurements under specific substrate conditions.[4]

Mandatory Visualizations

Signaling Pathway of this compound's Action

Trimetazidine_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol FAO Fatty Acid β-Oxidation Three_KAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) FAO->Three_KAT AcetylCoA_FAO Acetyl-CoA Three_KAT->AcetylCoA_FAO TCA_Cycle TCA Cycle AcetylCoA_FAO->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glycolysis Acetyl-CoA PDH->AcetylCoA_Glycolysis AcetylCoA_Glycolysis->TCA_Cycle This compound This compound This compound->Three_KAT Inhibits

Caption: this compound's metabolic shift mechanism.

Experimental Workflow for Seahorse XF FAO Assay

Seahorse_Workflow Day1 Day 1: - Seed cells in XF plate - Hydrate sensor cartridge Day2_Prep Day 2 (Preparation): - Prepare FAO assay medium - Prepare this compound & inhibitors Day1->Day2_Prep Day2_Plate Day 2 (Cell Plate): - Wash cells with FAO medium - Add FAO medium - Incubate (37°C, no CO2) Day2_Prep->Day2_Plate Day2_Cartridge Day 2 (Sensor Cartridge): - Load substrates, TMZ, & inhibitors Day2_Prep->Day2_Cartridge Assay_Start Seahorse XF Assay: - Calibrate instrument - Load cell plate Day2_Plate->Assay_Start Day2_Cartridge->Assay_Start Basal Measure Basal OCR/ECAR Assay_Start->Basal Inject_Palmitate Inject Port A: Palmitate-BSA Basal->Inject_Palmitate Measure1 Measure OCR/ECAR Inject_Palmitate->Measure1 Inject_TMZ Inject Port B: This compound Measure1->Inject_TMZ Measure2 Measure OCR/ECAR Inject_TMZ->Measure2 Inject_Oligo Inject Port C: Oligomycin Measure2->Inject_Oligo Measure3 Measure OCR/ECAR Inject_Oligo->Measure3 Inject_FCCP Inject Port D: FCCP Measure3->Inject_FCCP Measure4 Measure OCR/ECAR Inject_FCCP->Measure4 Inject_RotAA Inject Port E: Rotenone/Antimycin A Measure4->Inject_RotAA Measure5 Measure OCR/ECAR Inject_RotAA->Measure5 Data_Analysis Data Analysis Measure5->Data_Analysis

Caption: Seahorse XF FAO assay workflow for TMZ.

Conclusion

The Seahorse XF Analyzer provides a robust platform to investigate the metabolic effects of this compound. By measuring real-time changes in OCR and ECAR, researchers can gain valuable insights into how this compound modulates cellular energy metabolism, specifically the shift from fatty acid oxidation to glucose oxidation. The protocols and information provided herein serve as a comprehensive guide for designing and executing experiments to study the metabolic impact of this compound and other metabolic modulators.

References

Application Notes and Protocols: Immunohistochemical Localization of Trimetazidine's Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine is an anti-anginal agent that acts as a metabolic modulator, shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This cytoprotective effect is particularly beneficial in ischemic conditions. Understanding the subcellular localization of this compound's molecular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular and tissue context. These application notes provide detailed protocols for the immunohistochemical localization of this compound's primary and associated target proteins in relevant tissues such as the heart and skeletal muscle.

Primary and Associated Protein Targets of this compound

The primary molecular target of this compound is widely accepted to be long-chain 3-ketoacyl-CoA thiolase (3-KAT) , a key enzyme in the mitochondrial β-oxidation of fatty acids.[1][2][3] By inhibiting 3-KAT, this compound reduces fatty acid oxidation and consequently stimulates glucose oxidation.

Recent studies have also highlighted the role of the SIRT1-AMPK signaling pathway in mediating the beneficial effects of this compound.[4][5] this compound has been shown to activate this pathway, which is a crucial regulator of cellular energy homeostasis and has protective effects against apoptosis and oxidative stress. Therefore, localizing Sirtuin 1 (SIRT1) and the phosphorylated, active form of AMP-activated protein kinase (p-AMPK) is also of significant interest.

Summary of Target Proteins and Recommended Antibodies for IHC

Target ProteinFull NameFunctionCellular LocalizationRecommended Antibodies (Example)
3-KAT 3-ketoacyl-CoA thiolaseCatalyzes the final step of fatty acid β-oxidation.MitochondriaAnti-ACAA1/Beta-ketothiolase antibody (e.g., Abcam ab154091), Anti-HADHA antibody (e.g., Proteintech KHC0553)
SIRT1 Sirtuin 1NAD+-dependent deacetylase involved in cellular regulation.Primarily Nucleus, also CytoplasmAnti-SIRT1 antibody (e.g., Invitrogen PA5-29957)
p-AMPK Phospho-AMP-activated protein kinase (Thr172)Master regulator of cellular energy homeostasis.Cytoplasm and/or NucleusPhospho-AMPKα (Thr172) Antibody (e.g., Cell Signaling Technology #2531)

Signaling Pathway of this compound's Action

Trimetazidine_Pathway cluster_0 Metabolic Shift cluster_1 Signaling Cascade This compound This compound Three_KAT 3-ketoacyl-CoA thiolase (3-KAT) This compound->Three_KAT inhibits SIRT1 SIRT1 This compound->SIRT1 activates FAO Fatty Acid Oxidation Three_KAT->FAO catalyzes Cell_Protection Cardioprotection & Reduced Ischemic Injury FAO->Cell_Protection less efficient in ischemia Glucose_Ox Glucose Oxidation ATP ATP Production (more O2 efficient) Glucose_Ox->ATP ATP->Cell_Protection AMPK AMPK SIRT1->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylation pAMPK->Glucose_Ox stimulates

Caption: this compound's dual mechanism of action.

Experimental Workflow for IHC Localization

IHC_Workflow start Start: Tissue Sample (e.g., Cardiac Biopsy) fixation Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) using a microtome embedding->sectioning mounting Mounting on Charged Slides sectioning->mounting deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) mounting->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Serum, BSA) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-3-KAT, anti-SIRT1, anti-p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (e.g., DAB Substrate) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration_clearing Dehydration & Clearing (Ethanol & Xylene Series) counterstain->dehydration_clearing coverslipping Coverslipping dehydration_clearing->coverslipping imaging Microscopic Imaging & Analysis coverslipping->imaging

Caption: Standard IHC workflow for paraffin-embedded tissues.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for immunohistochemical staining of this compound's target proteins on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be required for specific tissues and antibodies.

Protocol 1: IHC Staining for 3-ketoacyl-CoA thiolase (3-KAT) in Cardiac Tissue

I. Materials

  • FFPE cardiac tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH2O)

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBS-T)

  • Blocking Solution: 5% Normal Goat Serum in TBS-T

  • Primary Antibody: Rabbit anti-ACAA1/Beta-ketothiolase or Rabbit anti-HADHA, diluted in blocking solution.

  • Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated), diluted in TBS-T.

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

II. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 10 minutes.

    • Immerse in 100% ethanol: 2 x 5 minutes.

    • Immerse in 95% ethanol: 2 x 3 minutes.

    • Immerse in 70% ethanol: 2 x 3 minutes.

    • Rinse with dH2O.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in TBS-T: 3 x 5 minutes.

  • Peroxidase Blocking (Optional but Recommended):

    • Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

    • Rinse in TBS-T: 3 x 5 minutes.

  • Blocking:

    • Incubate slides with Blocking Solution for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain blocking solution and apply diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides in TBS-T: 3 x 5 minutes.

    • Apply diluted HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides in TBS-T: 3 x 5 minutes.

    • Prepare and apply DAB substrate according to the manufacturer's instructions.

    • Incubate for 5-10 minutes, or until desired stain intensity is reached.

    • Rinse with dH2O.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol series and xylene.

    • Apply a coverslip using a permanent mounting medium.

III. Expected Results

  • Positive staining for 3-KAT will appear as a brown precipitate, primarily localized to the mitochondria within cardiomyocytes.

Protocol 2: IHC Staining for SIRT1 in Cardiac Tissue

This protocol follows the same general steps as Protocol 1, with the following specific modifications:

  • Primary Antibody: Rabbit anti-SIRT1, diluted in blocking solution.

  • Expected Results: Positive staining for SIRT1 will appear as a brown precipitate, expected predominantly in the nuclei of cardiomyocytes, although cytoplasmic staining can also be observed.

Protocol 3: IHC Staining for Phosphorylated AMPK (p-AMPK) in Cardiac Tissue

This protocol follows the same general steps as Protocol 1, with the following specific modifications:

  • Primary Antibody: Rabbit anti-phospho-AMPKα (Thr172), diluted in blocking solution.

  • Expected Results: Positive staining for p-AMPK will appear as a brown precipitate. The localization can be both cytoplasmic and nuclear, and the intensity may vary depending on the metabolic state of the tissue.[6]

Data Presentation and Quantitative Analysis

While the effects of this compound on its target proteins have been quantified in several studies, these have predominantly utilized Western Blotting. Quantitative analysis of IHC staining can be performed using image analysis software to measure staining intensity or the percentage of positively stained cells. However, there is a notable lack of published studies presenting direct quantitative IHC data on the effects of this compound on 3-KAT, SIRT1, or p-AMPK expression in cardiac or skeletal muscle tissue. Researchers are encouraged to perform such quantitative analyses to further elucidate the in-situ effects of this compound.

Example of Data to be Collected and Presented in a Table:

Treatment GroupTarget ProteinMean Staining Intensity (Arbitrary Units)Percentage of Positively Stained Cardiomyocytes
Control3-KAT
This compound3-KAT
ControlSIRT1
This compoundSIRT1
Controlp-AMPK
This compoundp-AMPK

Troubleshooting Common IHC Issues

  • High Background: Inadequate blocking, high primary antibody concentration, or endogenous peroxidase activity.

  • Weak or No Staining: Inactive primary antibody, insufficient antigen retrieval, or low protein expression.

  • Non-specific Staining: Cross-reactivity of antibodies or inappropriate antibody dilution.

For more detailed troubleshooting, refer to standard IHC guides.

These protocols and application notes provide a comprehensive framework for the immunohistochemical investigation of this compound's target proteins. By visualizing the localization of these key molecules, researchers can gain deeper insights into the cellular and tissue-specific effects of this important cardiovascular drug.

References

Application Notes and Protocols: Tracing Metabolic Shifts Induced by Trimetazidine Using Radiolabeled Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine is a metabolic modulator used in the treatment of angina pectoris. Its therapeutic effect stems from its ability to shift cellular energy metabolism from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][2][3][4] This shift is particularly beneficial in ischemic conditions where oxygen supply is limited. The primary mechanism of action involves the selective inhibition of the long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the fatty acid oxidation pathway.[2][5]

Radiolabeled substrates are invaluable tools for elucidating the pharmacodynamics of drugs like this compound.[6][7][8][9][10] By tracing the metabolic fate of radiolabeled glucose and fatty acids, researchers can quantitatively assess the metabolic switch induced by the drug. These application notes provide detailed protocols for utilizing radiolabeled substrates to study the metabolic effects of this compound in both in vitro and in vivo models.

Data Presentation: Quantitative Effects of this compound on Metabolism

The following tables summarize the quantitative data from studies investigating the metabolic shifts induced by this compound.

Table 1: Effect of this compound on Myocardial Metabolism in Isolated Working Rat Hearts under Aerobic Conditions

Metabolic ParameterControlThis compound (1 µmol/L)Percentage ChangeReference
Palmitate Oxidation (nmol/g dry weight⁻¹·min⁻¹)488 ± 24408 ± 15↓ 16.4%[5][11][12]
Glucose Oxidation (nmol/g dry weight⁻¹·min⁻¹)1889 ± 1192378 ± 166↑ 25.9%[5][11][12]
GlycolysisUnalteredUnalteredNo significant change[5][11]

Table 2: Effect of this compound on Myocardial Metabolism in Isolated Working Rat Hearts under Low-Flow Ischemia

Metabolic ParameterControlThis compoundPercentage ChangeReference
Glucose Oxidation RatesBaselineIncreased↑ 210%[5][11]

Table 3: Effect of this compound on Myocardial Fatty Acid Oxidation (FAO) in Obese Humans

Metabolic ParameterBefore this compound TreatmentAfter 1 Month of this compound TreatmentPercentage ChangeReference
Total Myocardial FAO (μmol/min)32.7 ± 8.019.6 ± 4.0↓ 40.1%[13]
Triglyceride-Derived Myocardial FAO (μmol/min)23.7 ± 7.510.3 ± 2.7↓ 56.5%[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation using radiolabeled substrates.

Figure 1. This compound inhibits 3-ketoacyl-CoA thiolase, shifting metabolism from fatty acid to glucose oxidation.

Experimental_Workflow General Experimental Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Model_Selection Select Model (e.g., Isolated Heart, Cultured Cells, In Vivo) Radiolabeling Prepare Radiolabeled Substrates ([14C]Palmitate, [3H]Glucose) Model_Selection->Radiolabeling Treatment Treat with this compound or Vehicle Control Radiolabeling->Treatment Incubation Incubate with Radiolabeled Substrates Treatment->Incubation Metabolite_Extraction Extract Metabolites Incubation->Metabolite_Extraction Scintillation_Counting Quantify Radioactivity (Liquid Scintillation Counting) Metabolite_Extraction->Scintillation_Counting Data_Analysis Calculate Metabolic Rates (e.g., nmol/g/min) Scintillation_Counting->Data_Analysis

Figure 2. Workflow for tracing metabolic shifts using radiolabeled substrates.

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Metabolic Shift in Isolated Working Rat Hearts

This protocol is adapted from studies investigating the effects of this compound on myocardial metabolism.[5][11][12]

1. Materials and Reagents:

  • Male Sprague-Dawley rats (300-350 g)

  • Krebs-Henseleit bicarbonate buffer

  • Bovine serum albumin (BSA), fatty acid-free

  • D-Glucose

  • Palmitic acid

  • [U-¹⁴C]Glucose or [5-³H]Glucose

  • [1-¹⁴C]Palmitate

  • This compound dihydrochloride

  • Langendorff and working heart perfusion apparatus

  • Liquid scintillation counter and scintillation cocktail

2. Perfusion Buffer Preparation:

  • Prepare Krebs-Henseleit buffer containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, and 0.5 mM EDTA.

  • Gas the buffer with 95% O₂ / 5% CO₂ for 30 minutes to achieve a pH of 7.4.

  • Prepare a stock solution of palmitate bound to BSA.

  • The final perfusion buffer should contain 5.5 mM glucose, 0.4 mM palmitate complexed with 3% BSA, and the appropriate radiolabeled substrates (e.g., 0.1 µCi/mL [U-¹⁴C]Glucose and 0.05 µCi/mL [1-¹⁴C]Palmitate).

  • Prepare a treatment buffer containing the desired concentration of this compound (e.g., 1 µmol/L).

3. Heart Perfusion:

  • Anesthetize the rat and perform a thoracotomy.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus for retrograde perfusion with oxygenated buffer.

  • Switch to the working heart mode by cannulating the left atrium.

  • Allow the heart to stabilize for a 30-minute equilibration period.

  • Perfuse the hearts with the radiolabeled substrate-containing buffer with or without this compound for the desired experimental duration (e.g., 60 minutes).

4. Measurement of Glucose Oxidation and Fatty Acid Oxidation:

  • Glucose Oxidation: Measure the rate of ¹⁴CO₂ production from [U-¹⁴C]glucose. The ¹⁴CO₂ released from the heart is trapped in a hyamine hydroxide (B78521) solution, and the radioactivity is determined by liquid scintillation counting.

  • Fatty Acid Oxidation: Measure the rate of ¹⁴CO₂ production from [1-¹⁴C]palmitate, as described for glucose oxidation. Alternatively, measure the production of ³H₂O from [9,10-³H]palmitate.

5. Data Analysis:

  • Calculate the rates of glucose and fatty acid oxidation in nmol/g dry weight/min.

  • Compare the metabolic rates between the control and this compound-treated groups using appropriate statistical tests.

Protocol 2: In Vitro Assessment of Metabolic Shift in Cultured Cardiomyocytes

1. Materials and Reagents:

  • Primary neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Seahorse XF Base Medium supplemented with glucose and palmitate-BSA

  • [U-¹⁴C]Glucose

  • [1-¹⁴C]Palmitate

  • This compound

  • Seahorse XF Analyzer (for a non-radioactive alternative approach) or scintillation counter

2. Cell Culture and Treatment:

  • Culture cardiomyocytes to confluence in standard culture medium.

  • Prior to the experiment, switch the cells to a serum-free medium for a period of starvation (e.g., 2-4 hours).

  • Pre-treat the cells with this compound at the desired concentration for a specified duration (e.g., 1 hour).

3. Metabolic Assay:

  • Replace the medium with assay medium containing radiolabeled substrates ([U-¹⁴C]Glucose and/or [1-¹⁴C]Palmitate) with or without this compound.

  • Incubate the cells for a defined period (e.g., 2-4 hours).

  • To measure fatty acid oxidation, capture the ¹⁴CO₂ produced from [1-¹⁴C]palmitate in a filter paper soaked in NaOH placed in the well.

  • To measure glucose oxidation, capture the ¹⁴CO₂ produced from [U-¹⁴C]glucose.

  • After incubation, lyse the cells and measure the protein content for normalization.

  • Quantify the radioactivity on the filter paper using a scintillation counter.

4. Data Analysis:

  • Calculate the rate of substrate oxidation and normalize to protein content.

  • Compare the metabolic rates between control and this compound-treated cells.

Protocol 3: In Vivo Assessment of Metabolic Shift Using Positron Emission Tomography (PET)

This protocol provides a general overview for a non-invasive in vivo approach.[13][14][15]

1. Materials and Reagents:

  • Animal model (e.g., rats, dogs, or human subjects)

  • This compound

  • Radiotracers: ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) for glucose utilization and a fatty acid tracer like ¹¹C-palmitate for fatty acid metabolism.

  • PET scanner

2. Experimental Procedure:

  • Administer this compound or placebo to the subjects according to the study design (e.g., a single dose or chronic treatment).

  • At the appropriate time point after drug administration, inject the radiotracer intravenously.

  • Perform dynamic or static PET imaging of the heart to measure the myocardial uptake and kinetics of the radiotracer.

  • For ¹⁸F-FDG, the uptake reflects regional glucose utilization.

  • For ¹¹C-palmitate, kinetic modeling can be used to estimate myocardial fatty acid uptake, oxidation, and esterification.

3. Data Analysis:

  • Reconstruct the PET images and perform quantitative analysis to determine the regional myocardial metabolic rates of glucose (rGMU) and fatty acids.

  • Compare the metabolic parameters between the this compound and placebo groups.

Conclusion

The use of radiolabeled substrates provides a robust and quantitative method to investigate the metabolic shifts induced by this compound. The protocols outlined here offer a framework for researchers to design and execute experiments to further understand the mechanism of action of this and other metabolic modulators. Careful experimental design and adherence to safety protocols for handling radioactive materials are paramount for successful and reproducible results.

References

Application Notes and Protocols: Unraveling Trimetazidine's Downstream Targets via Lentiviral-Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (TMZ) is a well-established anti-anginal agent that optimizes myocardial energy metabolism by shifting the heart's primary energy source from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3] This metabolic reprogramming is primarily achieved through the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][4][5] Beyond this primary mechanism, this compound is known to activate key signaling pathways, including AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK), which play crucial roles in cellular energy homeostasis, survival, and apoptosis.[6][7][8] However, a comprehensive understanding of the specific downstream targets that mediate the full spectrum of this compound's cardioprotective effects remains an active area of investigation. This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) gene knockdown to systematically identify and validate the downstream targets of this compound in a cardiomyocyte model.

Introduction

The therapeutic efficacy of this compound in ischemic heart disease is attributed to its ability to improve the coupling between glycolysis and glucose oxidation, thereby reducing proton production and intracellular acidosis during ischemia.[9][10] The activation of AMPK and ERK signaling pathways by this compound further contributes to its cardioprotective effects by modulating a host of downstream cellular processes.[6][7][8] Identifying the specific molecular players downstream of these pathways that are influenced by this compound is critical for a deeper understanding of its mechanism of action and for the development of novel therapeutic strategies.

Lentiviral-mediated shRNA knockdown is a powerful and versatile tool for reverse genetics, allowing for stable and long-term silencing of specific genes in a wide range of cell types, including primary cardiomyocytes.[11][12][13] By systematically knocking down candidate genes downstream of the this compound-activated AMPK and ERK pathways, researchers can elucidate their roles in mediating the drug's effects on cellular metabolism, apoptosis, and stress responses.

Key Signaling Pathways and Potential Downstream Targets

This compound's primary effect on metabolic pathways initiates a cascade of signaling events. The inhibition of fatty acid oxidation and the subsequent increase in glucose oxidation lead to an altered cellular energy status, which is a key activator of AMPK. The ERK pathway is also implicated in the cellular response to this compound, likely through crosstalk with metabolic and stress-sensing pathways.

Potential Downstream Targets for Knockdown Studies

Based on the known functions of AMPK and ERK in cardiac cells, several high-priority downstream targets are proposed for investigation. These targets are categorized by their primary cellular function:

  • Metabolic Regulation:

    • Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4): A key inhibitor of the pyruvate dehydrogenase complex (PDC), which controls the entry of pyruvate into the Krebs cycle. Knockdown of PDK4 would be expected to enhance glucose oxidation, and studying this in the context of this compound treatment could reveal synergistic effects.

    • 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 2 (PFKFB2): This enzyme synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. Investigating the role of PFKFB2 could clarify how this compound influences glycolytic flux.

    • Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. While this compound directly inhibits 3-KAT, knocking down CPT1 would provide a comparative model of fatty acid oxidation inhibition.

  • Apoptosis and Cell Survival:

    • Bcl-2-associated X protein (Bax) and B-cell lymphoma 2 (Bcl-2): These proteins are key regulators of the intrinsic apoptotic pathway. This compound has been shown to modulate the Bcl-2/Bax ratio. Knocking down these individual components can help dissect their specific roles in this compound-mediated cytoprotection.

    • Forkhead box protein O1 (FOXO1): A transcription factor that regulates the expression of genes involved in apoptosis and cell cycle arrest. AMPK can phosphorylate and inhibit FOXO1.

  • Signaling and Transcription:

    • Mammalian target of rapamycin (B549165) (mTOR): A central regulator of cell growth, proliferation, and survival, which is a downstream target of both AMPK and ERK pathways.

    • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): A transcription factor that plays a key role in inflammatory responses and cell survival.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Validation of Lentiviral-mediated Gene Knockdown

Target GeneshRNA Sequence IDTransduction Efficiency (%)mRNA Knockdown (%) (qRT-PCR)Protein Knockdown (%) (Western Blot)
Control (Scrambled)SHC002N/AN/A
PDK4TRCN0000xxxxxx
PFKFB2TRCN0000xxxxxx
CPT1TRCN0000xxxxxx
BaxTRCN0000xxxxxx
Bcl-2TRCN0000xxxxxx
FOXO1TRCN0000xxxxxx
mTORTRCN0000xxxxxx
NF-κB (p65)TRCN0000xxxxxx

Table 2: Effect of Gene Knockdown on this compound-Mediated Cellular Responses

Target Gene KnockdownTreatmentCell Viability (%) (MTT Assay)Apoptosis Rate (%) (FACS with Annexin V/PI)Relative ATP LevelsGlucose Oxidation Rate (pmol/min/mg protein)Fatty Acid Oxidation Rate (pmol/min/mg protein)
Control (Scrambled)Vehicle
Control (Scrambled)This compound
PDK4Vehicle
PDK4This compound
PFKFB2Vehicle
PFKFB2This compound
CPT1Vehicle
CPT1This compound
BaxVehicle
BaxThis compound
Bcl-2Vehicle
Bcl-2This compound
FOXO1Vehicle
FOXO1This compound
mTORVehicle
mTORThis compound
NF-κB (p65)Vehicle
NF-κB (p65)This compound

Experimental Protocols

Protocol 1: Lentiviral shRNA Production

This protocol describes the production of high-titer lentiviral particles for subsequent transduction of cardiomyocytes.

Materials:

  • HEK293T cells

  • Lentiviral shRNA transfer vector (e.g., pLKO.1-puro) containing the shRNA sequence for the target gene

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • In a sterile tube, mix the shRNA transfer vector (10 µg), packaging plasmid (7.5 µg), and envelope plasmid (2.5 µg) in 1.5 mL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 1.5 mL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • 48 hours post-transfection, carefully collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • (Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

  • Aliquoting and Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Cardiomyocytes (e.g., H9c2 cell line)

Materials:

  • Cardiomyocytes (e.g., H9c2 cells)

  • Lentiviral particles (from Protocol 1)

  • Complete growth medium

  • Polybrene (8 µg/mL final concentration)

  • Puromycin (B1679871) (for selection)

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare transduction media by adding Polybrene to the complete growth medium.

    • Remove the old medium from the cells and add the transduction media.

    • Add the desired amount of lentivirus (determine the optimal multiplicity of infection (MOI) empirically).

    • Incubate the cells for 24 hours.

  • Media Change: After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.

  • Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve.

  • Expansion: Continue the selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are eliminated. Expand the stable knockdown cell pool for further experiments.

Protocol 3: Validation of Gene Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:

  • RNA Extraction: Extract total RNA from the stable knockdown and control cell lines using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH). Calculate the relative mRNA expression using the ΔΔCt method.

B. Western Blot for Protein Level:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Functional Assays to Assess the Impact of Gene Knockdown on this compound's Effects

A. Cell Viability Assay (MTT):

  • Seed stable knockdown and control cells in a 96-well plate.

  • Treat the cells with vehicle or this compound (at a predetermined optimal concentration) for 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

B. Apoptosis Assay (FACS with Annexin V/PI):

  • Treat stable knockdown and control cells with vehicle or this compound in the presence of an apoptotic stimulus (e.g., hypoxia/reoxygenation).

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

C. Metabolic Assays:

  • Glucose Oxidation Rate: Measure the rate of ¹⁴CO₂ release from [U-¹⁴C]glucose.

  • Fatty Acid Oxidation Rate: Measure the rate of ³H₂O release from [9,10-³H]palmitate.

Mandatory Visualizations

Trimetazidine_Signaling_Pathway cluster_Metabolism Metabolic Shift cluster_Signaling Downstream Signaling This compound This compound KAT 3-Ketoacyl-CoA Thiolase (3-KAT) This compound->KAT Inhibits AMPK AMPK Activation This compound->AMPK ERK ERK Activation This compound->ERK FAO Fatty Acid Oxidation KAT->FAO Catalyzes GO Glucose Oxidation FAO->GO ↓ Leads to ↑ ATP ↑ ATP Efficiency GO->ATP ATP->AMPK Downstream Downstream Targets (Metabolism, Apoptosis, Survival) AMPK->Downstream ERK->Downstream

Caption: this compound's signaling cascade.

Lentiviral_Knockdown_Workflow cluster_Preparation Virus Production & Transduction cluster_Validation Knockdown Validation cluster_Functional_Assays Functional Analysis shRNA_Design 1. shRNA Design & Cloning Virus_Production 2. Lentivirus Production (HEK293T) shRNA_Design->Virus_Production Transduction 3. Cardiomyocyte Transduction Virus_Production->Transduction Selection 4. Stable Cell Line Selection (Puromycin) Transduction->Selection qRT_PCR 5a. qRT-PCR (mRNA) Selection->qRT_PCR Western_Blot 5b. Western Blot (Protein) Selection->Western_Blot TMZ_Treatment 6. This compound Treatment Selection->TMZ_Treatment Metabolic_Assays 7a. Metabolic Assays TMZ_Treatment->Metabolic_Assays Apoptosis_Assays 7b. Apoptosis Assays TMZ_Treatment->Apoptosis_Assays Data_Analysis 8. Data Analysis & Target Validation Metabolic_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis

Caption: Lentiviral knockdown experimental workflow.

References

Application Notes and Protocols: Statistical Analysis Plan for a Trimetazidine Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimetazidine is a metabolic agent that acts as a 3-ketoacyl-CoA thiolase (3-KAT) inhibitor.[1][2] This inhibition shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production.[1][2][3] This mechanism suggests potential benefits in conditions of myocardial ischemia.[4][5] This document outlines a comprehensive statistical analysis plan for a hypothetical Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound as an adjunct therapy in patients with stable angina. This plan adheres to the principles outlined in the ICH E9 guideline on Statistical Principles for Clinical Trials and the CONSORT statement for reporting clinical trials.[6][7][8][9][10][11][12][13][14]

Study Objectives and Endpoints

2.1 Primary Objective: To assess the efficacy of this compound in reducing the frequency of angina attacks in patients with stable angina pectoris who are already on optimal medical therapy.

2.2 Secondary Objectives:

  • To evaluate the effect of this compound on exercise tolerance.

  • To assess the impact of this compound on the consumption of short-acting nitrates.

  • To evaluate the safety and tolerability of this compound.

2.3 Endpoints:

Endpoint TypeEndpoint
Primary Mean change from baseline in the weekly number of angina attacks at 12 weeks.
Secondary 1. Change from baseline in total exercise duration at 12 weeks.
2. Change from baseline in the weekly number of short-acting nitrate (B79036) consumptions at 12 weeks.
3. Incidence of adverse events (AEs) and serious adverse events (SAEs).
4. Proportion of patients discontinuing treatment due to AEs.

Experimental Protocols

3.1 Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either this compound (35 mg modified-release, twice daily) or a matching placebo, in addition to their standard antianginal therapy. The treatment duration will be 12 weeks.

3.2 Patient Population: Patients aged 18-75 years with a documented history of stable angina pectoris for at least 3 months, experiencing at least 3 angina attacks per week despite optimal medical therapy.

3.3 Randomization and Blinding: Randomization will be performed using an interactive web response system (IWRS). Both patients and investigators will be blinded to the treatment allocation.

3.4 Efficacy Assessments:

  • Angina Attacks and Nitrate Consumption: Patients will record the frequency of angina attacks and the use of short-acting nitrates in a daily diary.

  • Exercise Tolerance Test (ETT): A standardized ETT will be performed at baseline and at week 12.

Signaling Pathway and Experimental Workflow

Caption: this compound's mechanism of action.

Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Consent Informed Consent Inclusion->Consent Yes ScreenFailure Screen Failure Inclusion->ScreenFailure No Baseline Baseline Assessment (Diary, ETT) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA This compound Arm Randomization->GroupA This compound GroupB Placebo Arm Randomization->GroupB Placebo FollowUp 12-Week Treatment Period GroupA->FollowUp GroupB->FollowUp Week12 Week 12 Assessment (Diary, ETT, AEs) FollowUp->Week12 DataCollection Data Collection & Cleaning Week12->DataCollection Analysis Statistical Analysis DataCollection->Analysis Report Clinical Study Report Analysis->Report

Caption: Clinical trial experimental workflow.

Sample Size Calculation

A sample size of 150 patients per group (total 300 patients) is calculated to provide 90% power to detect a mean difference of 1.5 angina attacks per week between the this compound and placebo groups, assuming a standard deviation of 3.5 attacks per week and a two-sided alpha level of 0.05. This calculation accounts for a potential dropout rate of 10%.

Statistical Methods

6.1 General Principles: All statistical analyses will be conducted using SAS version 9.4 or higher. The primary analysis will be based on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study drug. A per-protocol (PP) analysis will be performed as a sensitivity analysis. All statistical tests will be two-sided with a significance level of α = 0.05.

6.2 Analysis of Baseline Characteristics: Demographic and baseline characteristics will be summarized using descriptive statistics. Continuous variables will be presented as mean ± standard deviation (SD) or median and interquartile range (IQR), while categorical variables will be presented as frequencies and percentages.

6.3 Efficacy Analysis:

  • Primary Endpoint: The mean change from baseline in the weekly number of angina attacks at 12 weeks will be analyzed using an Analysis of Covariance (ANCOVA) model, with the baseline value as a covariate and treatment group as the main factor.

  • Secondary Endpoints:

    • Changes from baseline in total exercise duration and weekly short-acting nitrate consumption will be analyzed using a similar ANCOVA model.

    • The incidence of AEs and SAEs will be compared between the two groups using the Chi-square test or Fisher's exact test, as appropriate.

6.4 Handling of Missing Data: Missing data for the primary and secondary continuous endpoints will be handled using multiple imputation techniques.

6.5 Interim Analysis: No interim analysis for efficacy is planned.

Data Presentation

Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)

CharacteristicThis compound (N=150)Placebo (N=150)Total (N=300)
Age (years), mean (SD)
Gender, n (%)
- Male
- Female
Race, n (%)
- Caucasian
- Asian
- Other
Duration of Angina (years), mean (SD)
Weekly Angina Attacks at Baseline, mean (SD)
Weekly Nitrate Consumption at Baseline, mean (SD)
Baseline Total Exercise Duration (seconds), mean (SD)
Concomitant Medications, n (%)
- Beta-blockers
- Calcium channel blockers
- Long-acting nitrates

Table 2: Analysis of Efficacy Endpoints at Week 12 (ITT Population)

EndpointThis compound (N=150)Placebo (N=150)Difference (95% CI)p-value
Change from Baseline in Weekly Angina Attacks
- Mean (SD)
Change from Baseline in Total Exercise Duration (s)
- Mean (SD)
Change from Baseline in Weekly Nitrate Consumption
- Mean (SD)

Table 3: Summary of Adverse Events (Safety Population)

Adverse Event CategoryThis compound (N=150) n (%)Placebo (N=150) n (%)
Any Adverse Event
Any Serious Adverse Event
Adverse Events Leading to Discontinuation
Most Common AEs (>5% in either group)
- Dizziness
- Headache
- Nausea
- Parkinsonism*

*Specifically monitored based on known safety profile.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Trimetazidine in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimetazidine in vitro experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies that may arise during their studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing the expected inhibitory effect of this compound on fatty acid oxidation (FAO) in our cell-based assays. What could be the reason?

A1: Several factors can contribute to a lack of observable effect of this compound on FAO. Here are some key areas to investigate:

  • Cell Type Specificity: The metabolic phenotype of the cell line is crucial. Ensure you are using a cell line with high mitochondrial FAO activity, such as C2C12 myotubes, primary cardiomyocytes, or HepG2 hepatocytes.[1] The metabolic machinery and reliance on FAO can vary significantly between cell types.

  • Substrate Competition: The primary mechanism of this compound is the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT).[2][3][4] If the assay medium contains high concentrations of other substrates that can fuel mitochondrial respiration (e.g., high glucose, pyruvate, or medium/short-chain fatty acids), the effect of inhibiting long-chain FAO might be masked.[2][5] this compound's inhibitory effect is specific to long-chain fatty acids.[2][5]

  • This compound Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Prepare fresh solutions and consider a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Pre-incubation Time: A pre-incubation period of 1-2 hours with this compound in serum-free medium is recommended to allow for sufficient cellular uptake and target engagement before adding the fatty acid substrate.[1]

  • Assay Sensitivity: The method used to measure FAO is critical. Real-time metabolic analysis using instruments like the Seahorse XF Analyzer can provide high sensitivity in detecting changes in oxygen consumption rate (OCR) fueled by fatty acids.[1] Radiometric assays measuring the production of radiolabeled metabolites from substrates like [1-¹⁴C]palmitate are also a standard method.[1]

Q2: Our results for this compound's effect on glucose oxidation are inconsistent across experiments. What are the potential sources of variability?

A2: Inconsistent effects on glucose oxidation can stem from several experimental variables:

  • Presence of Fatty Acids: The stimulatory effect of this compound on glucose oxidation is often secondary to the inhibition of FAO.[2][6][7][8] Therefore, the presence of long-chain fatty acids in the culture medium is a critical factor. Experiments conducted in the absence of fatty acids may not show a significant increase in glucose oxidation.

  • Ischemic vs. Normoxic Conditions: this compound's effect on glucose oxidation is more pronounced under ischemic or hypoxic conditions.[5][9] Under normoxic conditions, the metabolic shift may be less dramatic. For instance, in isolated working rat hearts subjected to low-flow ischemia, this compound resulted in a 210% increase in glucose oxidation rates.[5][9]

  • Cellular Energy Demand: The metabolic state of the cells can influence the outcome. Cells with a high energy demand are more likely to exhibit a pronounced shift towards glucose oxidation in the presence of this compound.

  • Measurement Technique: Ensure the method for measuring glucose oxidation, such as the collection of ¹⁴CO₂ from radiolabeled glucose, is optimized and validated in your system.[2]

Q3: We are seeing significant well-to-well or plate-to-plate variability in our this compound experiments. How can we improve reproducibility?

A3: Improving reproducibility requires careful attention to experimental technique and consistency:

  • Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and growth conditions. Over-confluent or stressed cells can exhibit altered metabolic profiles.

  • Reagent Preparation: Prepare fresh reagents, including this compound solutions and substrate-containing media, for each experiment to avoid degradation.

  • Assay Timing and Execution: Standardize all incubation times, reagent addition steps, and measurement time points. Minor variations in timing can introduce significant variability.

  • Normalization: Normalize your results to a relevant parameter, such as protein concentration or cell number, to account for variations in cell density between wells.[1]

  • Controls: Include appropriate vehicle controls in every experiment to establish a baseline for comparison.[1]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and ex vivo studies on this compound, providing a reference for expected experimental outcomes.

Table 1: Effect of this compound on Fatty Acid Oxidation (FAO)

Experimental ModelThis compound ConcentrationSubstrateObserved Effect on FAOReference
Isolated working rat hearts100 µM0.4 mM Palmitate↓ 16.4% (from 488 to 408 nmol/g dry wt/min)[5][10]
Isolated working rat heartsNot specified0.8 mM OctanoateNo significant effect[2][5]
Isolated working rat heartsNot specified1.6 mM ButyrateNo significant effect[2][5]
Cardiac mitochondria from CAD patients10 µM (in vitro)1-15 µM PalmitoylcarnitineNo significant effect on oxygen consumption[11]

Table 2: Effect of this compound on Glucose Oxidation

Experimental ModelThis compound ConcentrationConditionObserved Effect on Glucose OxidationReference
Isolated working rat hearts100 µMAerobic, with 0.4 mM Palmitate↑ 25.9% (from 1889 to 2378 nmol/g dry wt/min)[5][10]
Isolated working rat heartsNot specifiedLow-flow ischemia↑ 210%[5][9]
Isolated working rat heartsNot specifiedAerobic, with Octanoate or ButyrateNo significant effect[2][5]

Experimental Protocols

Protocol 1: Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This protocol is adapted from standard methods for assessing FAO in cultured cells.[1]

  • Cell Culture: Plate an appropriate cell line (e.g., C2C12 myotubes) in a multi-well plate and culture to near confluence.

  • Compound Treatment: Aspirate the growth medium and pre-incubate the cells with serum-free medium containing this compound or vehicle control for 1-2 hours at 37°C.

  • Fatty Acid Oxidation Measurement:

    • Prepare an assay medium containing a radiolabeled long-chain fatty acid, such as [1-¹⁴C]palmitate, complexed to bovine serum albumin (BSA).

    • Remove the pre-incubation medium and add the radiolabeled assay medium to the cells.

    • Incubate for 2-4 hours at 37°C.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Capture the released ¹⁴CO₂ in a suitable trapping agent.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein content of each well.

    • Calculate the percentage inhibition of FAO for each this compound concentration relative to the vehicle control.

Protocol 2: Real-Time Measurement of FAO using a Seahorse XF Analyzer

This protocol provides a real-time assessment of mitochondrial respiration fueled by fatty acids.[1]

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and reach the desired confluence.

  • Compound and Substrate Loading:

    • Hydrate the sensor cartridge overnight.

    • Load the injection ports of the sensor cartridge with this compound, the fatty acid substrate (e.g., palmitate-BSA conjugate), and other mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) as required.

  • Assay Execution:

    • Replace the growth medium with the assay medium.

    • Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis:

    • Measure the basal Oxygen Consumption Rate (OCR).

    • Inject the fatty acid substrate and measure the OCR response.

    • Inject this compound at various concentrations and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.

Visualizations

Trimetazidine_Mechanism_of_Action cluster_Mitochondrion Mitochondrion Fatty_Acids Long-Chain Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation Three_KAT Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT) Beta_Oxidation->Three_KAT Acetyl_CoA_FAO Acetyl-CoA Three_KAT->Acetyl_CoA_FAO Three_KAT->Acetyl_CoA_FAO Inhibits FAO TCA_Cycle TCA Cycle Acetyl_CoA_FAO->TCA_Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Acetyl_CoA_Glucose Acetyl-CoA PDH->Acetyl_CoA_Glucose PDH->Acetyl_CoA_Glucose Stimulates Glucose Oxidation Acetyl_CoA_Glucose->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production This compound This compound This compound->Three_KAT Inhibits

Caption: Mechanism of action of this compound in cellular energy metabolism.

Experimental_Workflow_FAO_Assay Start Start: Plate Cells Culture Culture to Near Confluence Start->Culture Pre_incubation Pre-incubate with This compound or Vehicle (1-2 hours) Culture->Pre_incubation Add_Substrate Add Radiolabeled Fatty Acid Substrate Pre_incubation->Add_Substrate Incubate Incubate (2-4 hours) Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Measure Measure Radioactivity Stop_Reaction->Measure Analyze Normalize and Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for a radiolabeled fatty acid oxidation assay.

Troubleshooting_Logic cluster_Investigation Troubleshooting Steps cluster_Solutions Potential Solutions Inconsistent_Results Inconsistent Results with this compound Check_Cell_Line Verify Cell Line (High FAO activity?) Inconsistent_Results->Check_Cell_Line Check_Media Analyze Assay Medium (Competing substrates?) Inconsistent_Results->Check_Media Check_Drug Confirm this compound Concentration & Purity Inconsistent_Results->Check_Drug Check_Protocol Review Protocol (Incubation times, etc.) Inconsistent_Results->Check_Protocol Check_Assay Validate Assay Sensitivity Inconsistent_Results->Check_Assay Use_Appropriate_Cells Use C2C12, Cardiomyocytes, or HepG2 Check_Cell_Line->Use_Appropriate_Cells Modify_Media Use medium with fatty acids as primary substrate Check_Media->Modify_Media Dose_Response Perform Dose-Response Experiment Check_Drug->Dose_Response Standardize_Protocol Standardize all steps Check_Protocol->Standardize_Protocol Optimize_Assay Optimize measurement technique Check_Assay->Optimize_Assay

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Optimizing Trimetazidine concentration for maximal efficacy in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Trimetazidine (TMZ) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for maximal efficacy in their specific cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a metabolic modulator that primarily acts by inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of fatty acids.[1][2][3] This inhibition leads to a metabolic shift from fatty acid oxidation to glucose oxidation for ATP production.[2][3] Glucose oxidation is more oxygen-efficient, which is particularly beneficial under hypoxic or ischemic conditions.[2] By preserving intracellular ATP levels, this compound helps maintain cellular homeostasis and protects cells from ischemic stress.[3]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: Based on published studies, a common starting concentration range for this compound in cell culture is between 1 µM and 100 µM.[4][5] However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. For instance, concentrations as low as 0.1 µM have shown effects, while others have used up to 100 µM to observe significant outcomes.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

Q3: How can I determine the optimal this compound concentration for my specific cell line?

A3: The most effective method to determine the optimal concentration is to perform a dose-response study. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. Key steps include:

  • Select a concentration range: Start with a broad range, for example, 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM.

  • Choose a relevant assay: The assay should reflect the expected biological effect of this compound. Examples include cell viability assays (e.g., MTT, CCK-8), ATP production assays, or specific assays related to your research question (e.g., measuring mitochondrial function or gene expression).[7][8]

  • Determine an appropriate incubation time: Incubation times in published studies often range from 24 to 72 hours.[5][9]

  • Analyze the results: Plot the measured response against the this compound concentration to identify the concentration that gives the maximal desired effect with minimal cytotoxicity.

Q4: What are the potential signs of this compound-induced cytotoxicity in cell culture?

A4: High concentrations of this compound can lead to cytotoxicity. Signs of cytotoxicity may include:

  • A significant decrease in cell viability or proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Induction of apoptosis or necrosis.

  • A substantial decrease in intracellular ATP levels.[10]

If you observe these signs, it is advisable to lower the concentration of this compound in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at tested concentrations. The concentration of this compound may be too low for your specific cell line or experimental conditions.Perform a dose-response study with a wider and higher range of concentrations (e.g., up to 200 µM). Ensure the drug is properly dissolved and stable in your culture medium.
The incubation time may be too short for the effect to manifest.Increase the incubation time (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.
The chosen endpoint may not be sensitive to the effects of this compound in your cell model.Consider using alternative or multiple assays to measure different aspects of cellular function, such as mitochondrial respiration (e.g., Seahorse assay), glucose uptake, or the expression of relevant genes.[11][12]
High levels of cell death or cytotoxicity observed. The concentration of this compound is too high.Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH release or Propidium Iodide staining) to determine the cytotoxic threshold.[7]
The cell line is particularly sensitive to this compound.Use a lower starting concentration range for your dose-response experiments.
Inconsistent or variable results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
Variability in drug preparation.Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved before diluting in culture medium.
Cell culture conditions are not standardized.Maintain consistent cell culture conditions, including passage number, media composition, and incubator settings (temperature, CO2, humidity).

Data Presentation: Effective Concentrations of this compound in Various Cell Lines

The following table summarizes effective concentrations of this compound and the observed effects as reported in various studies. This information can serve as a starting point for designing your experiments.

Cell Line Concentration Range Observed Effects Reference
Rat Cardiomyocytes0.1 - 100 µMIncreased mitochondrial volume and potentiation of metabolic parameters.[4]
Human Umbilical Vein Endothelial Cells (HUVECs)1 - 100 µMEnhanced viability of cells injured by oxidation.[5][13]
Primary Spinal and Cortical Cell Cultures (SOD1G93A model)10 µMRestoration of mitochondrial complex function and preservation of mitochondrial morphology.[11]
Human Pancreatic Cancer Cells (PANC-1)Higher concentrationsReduced cell viability and ATP levels; induced apoptosis.[10]
Human Retinal Endothelial Cells (HRECs)0.1 - 10 µMInhibition of high glucose-induced cell proliferation.[6]
Jurkat Cells0.02 - 2.20 mMProtection against H2O2-induced DNA damage.[14]

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound using a Cell Viability Assay (CCK-8)

Objective: To determine the optimal concentration of this compound that maximizes a desired effect without causing significant cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (TMZ) stock solution (e.g., 10 mM in a suitable solvent like DMSO or water)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Drug Preparation: Prepare serial dilutions of this compound from your stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the TMZ stock).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Cell Viability Measurement:

    • Add 10 µL of the CCK-8 solution to each well.[6]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Assessment of Mitochondrial Function using an ATP Production Assay

Objective: To measure the effect of this compound on cellular ATP levels.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • White, opaque 96-well plates suitable for luminescence assays

  • This compound (TMZ) stock solution

  • ATP bioluminescence-based assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white, opaque 96-well plate.

  • ATP Measurement:

    • After the incubation period, equilibrate the plate and the ATP assay reagents to room temperature.

    • Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided ATP standards if required by the kit.

    • Determine the ATP concentration in each well based on the luminescence readings and the standard curve.

    • Normalize the ATP levels to the cell number or protein concentration if necessary.

    • Plot the ATP levels against the this compound concentration.

Visualizations

Trimetazidine_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_DrugAction This compound Action Fatty Acids Fatty Acids Fatty Acid Oxidation (β-oxidation) Fatty Acid Oxidation (β-oxidation) Fatty Acids->Fatty Acid Oxidation (β-oxidation) 3-Ketoacyl-CoA Thiolase (3-KAT) 3-Ketoacyl-CoA Thiolase (3-KAT) Fatty Acid Oxidation (β-oxidation)->3-Ketoacyl-CoA Thiolase (3-KAT) Acetyl-CoA_FA Acetyl-CoA 3-Ketoacyl-CoA Thiolase (3-KAT)->Acetyl-CoA_FA TCA Cycle TCA Cycle Acetyl-CoA_FA->TCA Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Oxidation Glucose Oxidation Pyruvate->Glucose Oxidation Acetyl-CoA_Glu Acetyl-CoA Glucose Oxidation->Acetyl-CoA_Glu Acetyl-CoA_Glu->TCA Cycle ATP ATP TCA Cycle->ATP Oxidative Phosphorylation This compound This compound This compound->3-Ketoacyl-CoA Thiolase (3-KAT) Inhibits

Caption: this compound's mechanism of action on cellular metabolism.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare this compound serial dilutions B->C D Treat cells with this compound dilutions C->D E Incubate for 24-72 hours D->E F Perform endpoint assay (e.g., CCK-8, ATP assay) E->F G Measure signal (absorbance/luminescence) F->G H Analyze data and plot dose-response curve G->H

Caption: Workflow for determining this compound dose-response.

Troubleshooting_Tree Start Start Troubleshooting Issue What is the issue? Start->Issue NoEffect No observable effect Issue->NoEffect No Effect HighToxicity High cytotoxicity Issue->HighToxicity Toxicity InconsistentResults Inconsistent results Issue->InconsistentResults Inconsistency Sol_NoEffect1 Increase TMZ concentration range NoEffect->Sol_NoEffect1 Sol_NoEffect2 Increase incubation time NoEffect->Sol_NoEffect2 Sol_NoEffect3 Use a more sensitive assay NoEffect->Sol_NoEffect3 Sol_HighToxicity1 Decrease TMZ concentration HighToxicity->Sol_HighToxicity1 Sol_HighToxicity2 Perform cytotoxicity assay HighToxicity->Sol_HighToxicity2 Sol_Inconsistent1 Standardize cell seeding InconsistentResults->Sol_Inconsistent1 Sol_Inconsistent2 Prepare fresh drug solutions InconsistentResults->Sol_Inconsistent2 Sol_Inconsistent3 Standardize culture conditions InconsistentResults->Sol_Inconsistent3

Caption: A decision tree for troubleshooting common issues.

References

Addressing Trimetazidine stability issues in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Trimetazidine in aqueous solutions. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare a stock solution of this compound Dihydrochloride (B599025)?

A: this compound dihydrochloride is very soluble in water.[1][2][3] A standard stock solution can be prepared by dissolving the powder in high-purity water (e.g., Milli-Q) or a suitable buffer. For a 1000 µg/mL stock solution, accurately weigh 10 mg of this compound dihydrochloride and dissolve it in 10 mL of the chosen solvent.[4] If using water, the resulting solution will be acidic, with a pH between 2.3 and 3.3 for a 1-in-20 solution.[1] For cell culture experiments, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[5]

Q2: What is the general stability of this compound in an aqueous solution?

A: this compound is relatively stable in aqueous solutions but can be susceptible to degradation under specific stress conditions. The primary factors influencing its stability are pH and the presence of oxidizing agents.[6][7] It is generally considered stable under neutral, thermal (heat), and photolytic (light) conditions.[4][7]

Q3: My this compound solution has degraded. What are the likely causes?

A: The most common causes of degradation are exposure to strong acidic, alkaline, or oxidative conditions.[6][8]

  • Oxidative Stress: this compound is particularly susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.[2][7]

  • Acidic/Alkaline Conditions: Some studies report significant degradation under both strong acidic (e.g., 1N HCl) and strong alkaline (e.g., 1N NaOH) conditions, with greater sensitivity noted towards acidic environments.[6][9] Conversely, other reports suggest it is stable in these conditions, indicating that the extent of degradation may depend on the specific experimental setup.[7]

Q4: How does pH affect the stability of this compound solutions?

A: The pH of the solution is a critical factor. This compound hydrochloride is inherently acidic in aqueous solution.[1] Forced degradation studies show it degrades in the presence of strong acids and bases.[6][8] For optimal stability, it is advisable to maintain a pH close to its acidic nature or use a buffered solution if the experimental design requires a different pH, though stability at that specific pH should be verified. One study used a mobile phase with a pH of 3.3 for HPLC analysis, suggesting stability in this acidic range.[10][11]

Q5: Is this compound sensitive to light or temperature during storage and experiments?

A: this compound is generally not sensitive to photolytic or thermal degradation. Forced degradation studies where the compound was exposed to light or dry heat (e.g., 60°C) showed no significant decomposition.[6][7] However, for long-term storage, it is always best practice to store solutions in tight, light-resistant containers and at controlled room temperature or refrigerated to minimize any potential degradation.

Q6: How can I verify the stability of my this compound solution?

A: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating method can separate the intact this compound from any potential degradation products. By analyzing your sample, you can quantify the amount of parent drug remaining and detect the presence of degradants, confirming the solution's integrity.

Quantitative Data on this compound Stability

The following tables summarize data from forced degradation studies, showing the percentage of degradation under various stress conditions.

Table 1: Forced Degradation of this compound Dihydrochloride (TMZ) Data compiled from multiple studies to show representative degradation patterns.

Stress ConditionDuration & Temperature% Degradation / AssayReference
Control N/A98.2% Assay[8]
Acid 1N HCl, 1 hour at 60°C0.7% Degradation[8]
Acid 1N HCl100% Degradation[6]
Base 1N NaOH, 1 hour at 60°C5.4% Degradation[8]
Base 1N NaOH50% Degradation[6]
Oxidative 30% H₂O₂, 1 hour at 60°C1.8% Degradation[8]
Oxidative 10% H₂O₂Significant Degradation[7]
Thermal Dry Heat at 60°CNo Decomposition[6]
Photolytic UV LightNo Decomposition[6]

Note: The variability in acid/base degradation highlights the importance of validating stability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure to evaluate the stability of this compound in your own laboratory.

  • Prepare Stock Solution: Prepare a 1000 µg/mL stock solution of this compound dihydrochloride in methanol (B129727) or water.[6]

  • Acid Degradation: Mix a portion of the stock solution with an equal volume of 1N HCl. Keep the solution for a specified time (e.g., 24 hours) at room temperature or elevated temperature (e.g., 60°C). Neutralize a sample with 1N NaOH before analysis.[6]

  • Alkaline Degradation: Mix a portion of the stock solution with an equal volume of 1N NaOH. Keep the solution under the same conditions as the acid degradation study. Neutralize a sample with 1N HCl before analysis.[6]

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂). Keep the solution for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 25-35°C).[2]

  • Thermal Degradation: Expose the dry powder of this compound to dry heat (e.g., 60°C) for 24 hours. Dissolve the powder in the solvent to the initial concentration for analysis.[6]

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a UV lamp for a specified duration (e.g., 24-48 hours).

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify this compound and separate it from its degradants.

  • Instrumentation: An HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[6]

  • Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous buffer. For example, Methanol: 0.05% Formic Acid (90:10 v/v).[6] Another option is Water: Acetonitrile: Triethylamine (90:10:0.1, v/v/v) adjusted to pH 3.3 with o-phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 232 nm or 270 nm.[4][6]

  • Injection Volume: 20 µL.[6]

  • Procedure:

    • Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare calibration standards of this compound at different concentrations (e.g., 10–80 µg/ml).[6]

    • Inject the standards to generate a calibration curve.

    • Inject the control and stressed samples from the forced degradation study (Protocol 1).

    • Analyze the chromatograms. The peak for this compound should be well-resolved from any degradation product peaks. Calculate the percentage of remaining this compound in the stressed samples compared to the control.

Visualized Pathways and Workflows

Trimetazidine_MoA cluster_0 Mitochondrion FFA Fatty Acids BetaOx β-Oxidation Pathway FFA->BetaOx KAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOx->KAT AcetylCoA_FFA Acetyl-CoA KAT->AcetylCoA_FFA TCA TCA Cycle AcetylCoA_FFA->TCA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu PDH->AcetylCoA_Glu Activated AcetylCoA_Glu->TCA ATP ATP Production (More O₂ Consumed) TCA->ATP ATP_Eff ATP Production (Less O₂ Consumed) TCA->ATP_Eff TMZ This compound TMZ->KAT Inhibits

Caption: this compound's mechanism of action.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare this compound Stock Solution Control Control Sample (Unstressed) Stock->Control Acid Acid Stress Stock->Acid Base Base Stress Stock->Base Oxidative Oxidative Stress Stock->Oxidative Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Inject Inject Samples Control->Inject Acid->Inject Base->Inject Oxidative->Inject Thermal->Inject Photo->Inject HPLC RP-HPLC System Setup (C18, Mobile Phase, etc.) HPLC->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram Quantify Quantify Parent Peak & Degradant Peaks Chromatogram->Quantify Compare Compare Stressed Samples to Control Quantify->Compare Report Report % Degradation & Assess Stability Compare->Report

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Enhancing Reproducibility of Trimetazidine's Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Trimetazidine's (TMZ) effects in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in animal models of cardiac ischemia?

A1: this compound's primary mechanism is the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase, a key enzyme in fatty acid β-oxidation.[1][2] This leads to a metabolic shift from fatty acid oxidation to glucose oxidation for ATP production.[1][2] Since glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, this metabolic shift improves the efficiency of energy production under ischemic conditions.[1]

Q2: What are the main downstream signaling pathways affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways involved in cell survival and metabolism. These include the activation of the pro-survival kinases Akt and Extracellular signal-regulated kinase (ERK).[3][4][5] Additionally, this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5][6] The activation of these pathways contributes to the cardioprotective effects of this compound by promoting cell survival and optimizing energy metabolism.[3][4][5][6]

Q3: How should this compound be prepared and administered for in vivo studies?

A3: this compound dihydrochloride (B599025) is soluble in water or saline. For intraperitoneal (i.p.) or intravenous (i.v.) administration in rodents, it is typically dissolved in sterile 0.9% saline.[7] For oral gavage, it can be suspended in a suitable vehicle like saline. The concentration should be calculated based on the desired dose and the animal's body weight. It is recommended to prepare the solution fresh on the day of the experiment to ensure its stability.

Troubleshooting Guide

Problem 1: High variability or lack of a significant cardioprotective effect of this compound on infarct size.

This is a common issue that can arise from several factors related to experimental design and execution. Below is a step-by-step guide to troubleshoot this problem.

Experimental Workflow for a Typical Ischemia-Reperfusion Study

G cluster_pre Pre-Surgical Preparation cluster_surg Surgical Procedure cluster_post Post-Surgical Analysis A Animal Acclimatization (≥ 7 days) B Randomization into Groups (e.g., Sham, Control, TMZ) A->B C This compound Administration (Pre-treatment or at reperfusion) B->C D Anesthesia Induction C->D E Intubation and Ventilation D->E F Thoracotomy E->F G LAD Ligation (Ischemia) F->G H Reperfusion G->H I Euthanasia and Heart Excision H->I J Infarct Size Measurement (e.g., TTC Staining) I->J K Biochemical Analysis (e.g., CK-MB, LDH) I->K L Molecular Analysis (e.g., Western Blot) I->L G start Inconsistent/No TMZ Effect on Infarct Size q1 Is the dosage and administration route appropriate? start->q1 q2 Is the timing of TMZ administration optimal? q1->q2 Yes a1 Review literature for effective dose range (3-10 mg/kg i.v./gavage in rats is often effective). Consider a dose-response study. q1->a1 No q3 Are animal characteristics (strain, age, sex) consistent? q2->q3 Yes a2 Pre-ischemic administration is generally more protective than administration only at reperfusion. q2->a2 No q4 Is the surgical procedure for I/R consistent? q3->q4 Yes a3 Use a consistent animal model. Wistar and Sprague-Dawley rats may respond differently. Efficacy may decrease with age. q3->a3 No q5 Is the infarct size measurement accurate? q4->q5 Yes a4 Ensure consistent LAD ligation location and duration of ischemia/reperfusion. q4->a4 No a5 Standardize TTC staining protocol (incubation time, temperature, and slice thickness). q5->a5 No end Improved Reproducibility q5->end Yes a1->q2 a2->q3 a3->q4 a4->q5 a5->end G cluster_metabolism Metabolic Regulation cluster_survival Cell Survival & Apoptosis TMZ This compound pFOX Fatty Acid β-oxidation TMZ->pFOX inhibits Glucose_Ox Glucose Oxidation TMZ->Glucose_Ox promotes AMPK AMPK TMZ->AMPK activates Akt Akt TMZ->Akt activates ERK ERK TMZ->ERK activates AMPK->Glucose_Ox stimulates Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates Apoptosis Apoptosis ERK->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Refining experimental protocols to minimize Trimetazidine's off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to minimize and understand the pleiotropic effects of Trimetazidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound's primary mechanism is the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the beta-oxidation of fatty acids.[1][2][3] This inhibition leads to a metabolic shift from fatty acid oxidation to glucose oxidation for energy production.[1][2][4] Since glucose oxidation requires less oxygen to produce the same amount of ATP, this shift is particularly beneficial in ischemic (low oxygen) conditions.[1][2]

Q2: What are the known "off-target" or pleiotropic effects of this compound that could influence experimental results?

A2: Beyond its primary metabolic effect, this compound has been shown to influence several signaling pathways and cellular processes, which could be considered pleiotropic effects. These include:

  • Activation of AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways. [5][6]

  • Modulation of the SIRT1-AMPK signaling pathway , which is involved in regulating energy metabolism and cellular stress responses.[7]

  • Reduction of reactive oxygen species (ROS) production and intracellular acidosis.[2][8]

  • Inhibition of neutrophil infiltration and stabilization of cellular membranes.[8]

  • Modulation of calcium homeostasis , including effects on the mitochondrial calcium uniporter (MCU).[9]

  • Direct inhibition of cardiac fibrosis. [8]

Q3: How can I differentiate between this compound's primary metabolic effect and its other cellular effects in my experiments?

A3: To dissect these effects, you can use a combination of specific inhibitors, genetic models, and carefully designed experimental conditions. For example:

  • To confirm the role of AMPK or ERK signaling, you can use specific inhibitors for these kinases in conjunction with this compound treatment.[5]

  • To investigate the involvement of the SIRT1-AMPK pathway, you could use SIRT1 activators or inhibitors, or utilize cell lines with SIRT1 knockdown or knockout.[7]

  • To study the effects on ROS production, you can use various fluorescent probes to measure mitochondrial and cellular ROS levels.

Q4: What are the common side effects of this compound observed in clinical use that might be relevant to in vivo animal studies?

A4: Common side effects in humans include dizziness, headache, and gastrointestinal issues.[10] More serious, though rarer, side effects that could be relevant in animal models (especially with long-term administration) include Parkinsonian symptoms like tremors, rigidity, and gait instability.[11][12] Researchers should monitor for any unusual motor activity or behavioral changes in animal studies.

Troubleshooting Experimental Protocols

Issue Possible Cause Troubleshooting Steps
Variability in metabolic flux assays (e.g., Seahorse XF) Cell passage number and density can affect metabolic phenotype. Off-target effects on signaling pathways may alter baseline metabolism.Ensure consistent cell passage number and seeding density. Include control groups to assess the effects of this compound on glycolysis and mitochondrial respiration under non-ischemic conditions.
Unexpected changes in gene or protein expression unrelated to metabolism This compound's influence on signaling pathways like AMPK and ERK can lead to transcriptional and post-translational modifications.Perform pathway analysis of transcriptomic or proteomic data. Use specific inhibitors for suspected pathways to confirm their involvement.
Inconsistent results in in vivo ischemia/reperfusion models The timing of this compound administration relative to the ischemic event is critical. Animal strain, age, and diet can influence metabolic responses.Standardize the timing and dose of this compound administration.[13] Ensure consistent animal characteristics and housing conditions.
Difficulty replicating cardioprotective effects The protective effects of this compound are most pronounced under ischemic conditions. The chosen experimental model may not induce a sufficient level of metabolic stress.Confirm the induction of ischemia (e.g., through lactate (B86563) measurements or pO2 probes). Titrate the severity of the ischemic insult to create a window where metabolic modulation can have a measurable effect.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Cellular Respiration

This protocol uses Seahorse XF technology to measure the effect of this compound on mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., H9c2 cardiomyocytes)

  • Culture medium

  • This compound

  • Seahorse XF Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Methodology:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The next day, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Pre-treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Load the Seahorse XF Mito Stress Test reagents into the sensor cartridge.

  • Calibrate the sensor cartridge in a Seahorse XF Analyzer.

  • Place the cell culture microplate in the analyzer and initiate the assay.

  • The assay will sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effect of this compound on these parameters.

Protocol 2: In Vivo Murine Model of Myocardial Ischemia/Reperfusion Injury

This protocol details an in vivo model to assess the cardioprotective effects of this compound.

Materials:

  • Male C57BL/6J mice

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Suture

  • Evans blue dye

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Methodology:

  • Anesthetize the mouse and perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).

  • Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control prior to the ischemic event.[14]

  • Release the suture to allow for reperfusion (e.g., for 24 hours).

  • After the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).

  • Excise the heart, freeze it, and slice it into sections.

  • Incubate the slices in 1% TTC stain to differentiate between infarcted (white) and viable (red) tissue.

  • Image the heart slices and quantify the infarct size as a percentage of the AAR.

Data Presentation

Table 1: Summary of this compound Dosing in Experimental Models

Model Organism/Cell Line Dose/Concentration Route/Duration Reference
In vivo Myocardial InfarctionRat5 mg/kg and 10 mg/kgIntraperitoneal, daily for 7 days[6]
In vivo Ischemia/ReperfusionMouse10 mg/kgIntraperitoneal, prior to surgery[14]
In vivo High-Fat DietMouse15 mg/kg/dayIntraperitoneal, for 22 days[13]
Ex vivo Heart PerfusionRat1 µmol/LPerfusion buffer[14]
Clinical Study (Angina)Human35 mgOral, twice daily for 3 months[15]

Visualizations

Trimetazidine_Mechanism cluster_Mitochondrion Mitochondrion FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation ThreeKAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu AcetylCoA_Glu->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP This compound This compound This compound->ThreeKAT Inhibits

Caption: Primary mechanism of this compound action.

Trimetazidine_Pleiotropic_Effects cluster_Metabolic Primary Metabolic Effect cluster_Signaling Signaling Pathways cluster_Cellular Cellular Outcomes This compound This compound Inhibit3KAT Inhibit 3-KAT This compound->Inhibit3KAT AMPK ↑ AMPK Activation This compound->AMPK ERK ↑ ERK Activation This compound->ERK SIRT1 ↑ SIRT1 Activation This compound->SIRT1 CaHomeostasis Modulate Ca²⁺ Homeostasis This compound->CaHomeostasis ShiftToGlucoseOx Shift to Glucose Oxidation Inhibit3KAT->ShiftToGlucoseOx ROS ↓ ROS Production ShiftToGlucoseOx->ROS AMPK->ROS Fibrosis ↓ Cardiac Fibrosis ERK->Fibrosis SIRT1->AMPK Experimental_Workflow_InVivo start Start: Ischemia/Reperfusion Model treatment Administer this compound or Vehicle start->treatment surgery Induce Myocardial Ischemia (LAD ligation) treatment->surgery reperfusion Allow Reperfusion surgery->reperfusion analysis Assess Cardiac Function & Infarct Size reperfusion->analysis biochem Biochemical Analysis (e.g., Western Blot for p-AMPK, p-ERK) reperfusion->biochem end End: Compare Outcomes analysis->end biochem->end

References

Technical Support Center: Trimetazidine Studies with Patient-Derived Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing variability in patient-derived cell lines (PDCs) during Trimetazidine (TMZ) studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are patient-derived cell lines (PDCs) and why are they used?

Patient-derived cell lines are cultures of cells established directly from a patient's tissue, often a tumor.[1][2] Unlike immortalized cell lines that have been cultured for decades, PDCs more closely represent the molecular and genetic characteristics of the original patient's disease, including its heterogeneity.[3][4][5] This makes them highly valuable preclinical models for evaluating drug efficacy and studying mechanisms of resistance in a way that is more relevant to the clinical setting.[6][7]

Q2: What is the primary mechanism of action for this compound?

This compound is a metabolic modulator.[8][9] Its primary mechanism involves inhibiting the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[8][9][10] By inhibiting this enzyme, this compound shifts the cell's energy metabolism from relying on fatty acid oxidation to the more oxygen-efficient process of glucose oxidation.[8][9][11] This is particularly beneficial in ischemic (low oxygen) conditions, as it helps maintain cellular ATP production and reduces oxidative stress.[9][12][13] Some studies also suggest its involvement in activating the SIRT1-AMPK pathway, which plays a role in regulating energy metabolism and cell survival.[14]

Q3: Why is variability a major challenge when using PDCs for this compound studies?

Variability is a significant challenge for several reasons:

  • Inter-patient Heterogeneity : PDCs are derived from different individuals, each with a unique genetic and metabolic background. This inherent biological diversity, known as intertumoral heterogeneity, means that cell lines from different patients will naturally respond differently to drugs.[15][16]

  • Intra-tumor Heterogeneity : A single tumor is composed of multiple, distinct subpopulations of cells (subclones).[4][15][17] When a PDC is established, it may not capture all of this diversity, or the proportions of different subclones may change as the cells are cultured, leading to inconsistent results.[15][17]

  • Metabolic Phenotype : this compound's efficacy is directly linked to cellular metabolism. Different PDCs will have different baseline metabolic states (e.g., reliance on glycolysis vs. oxidative phosphorylation). This variability can significantly alter their response to a metabolic modulator like this compound.

  • Culture-Induced Changes : Long-term passaging can lead to genetic drift and phenotypic changes, making the cells less representative of the original tumor.[18][19] This can affect reproducibility and the clinical relevance of the findings.[3]

Section 2: Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments.

Guide 1: Inconsistent Drug Response to this compound

Problem: You observe high variability in the dose-response data for this compound, either between different PDCs or between replicate experiments using the same PDC.

Problem SymptomPossible CauseSuggested Solution & Rationale
High variability between different PDC lines Inherent Biological Heterogeneity: PDCs from different patients possess unique genetic and metabolic profiles, leading to diverse drug sensitivities.[15][16]Characterize and Stratify: Perform baseline molecular (e.g., RNA-seq) and metabolic (e.g., Seahorse assay) profiling on all PDCs before screening. Stratify the cell lines into subgroups based on relevant biomarkers to understand response patterns.
Poor reproducibility between replicate experiments Inconsistent Cell Culture Practices: Differences in cell passage number, plating density, or media composition can significantly alter cell behavior and drug response.[3][20]Standardize Protocols: Use cells within a narrow passage range (e.g., passages 3-10). Strictly control cell seeding density, as this can affect growth rates and drug sensitivity.[20] Ensure all experiments use the same batch of media and supplements.
Results change over time (e.g., early vs. late passages) Cell Line Evolution or Genetic Drift: Continuous culturing can select for faster-growing subclones or introduce new mutations, altering the cell line's characteristics.[18][19]Work from a Master Bank: Create a large, low-passage master cell bank for each PDC. For each new set of experiments, thaw a fresh vial to ensure consistency.[21][22]
Unexpected or non-canonical response Mycoplasma Contamination: Mycoplasma can alter cellular metabolism, growth, and response to drugs, but is not visible by standard microscopy.Regular Mycoplasma Testing: Routinely test all cell cultures for mycoplasma using PCR-based methods. Discard any contaminated cultures and decontaminate the incubator and hood.[23]
Guide 2: Issues with Cell Culture Health and Maintenance

Problem: Your patient-derived cells are growing poorly, not adhering properly, or showing signs of stress.

Problem SymptomPossible CauseSuggested Solution & Rationale
Slow or no cell growth Suboptimal Culture Conditions: The medium may be exhausted or lack essential growth factors for that specific PDC.[24]Optimize Media and Feeding Schedule: Test different specialized media formulations. Ensure the medium is changed regularly (e.g., every 2-3 days). Avoid using antibiotics like penicillin/streptomycin long-term, as they can inhibit primary cell growth.[24]
Cells are not adhering or are detaching Over-trypsinization: Excessive exposure to dissociation enzymes can damage cell surface proteins required for attachment.[23]Minimize Enzyme Exposure: Use the lowest effective concentration of trypsin (or a gentler alternative like Accutase) for the shortest possible time. Neutralize the enzyme promptly with media containing serum or a trypsin inhibitor.
Rapid change in media pH (e.g., turns yellow quickly) High Metabolic Rate or Contamination: Rapidly proliferating cells can acidify the medium quickly. Alternatively, it can be a sign of bacterial or yeast contamination.[23]Check for Contamination and Adjust Culture: Visually inspect the culture for signs of microbial contamination. If clear, increase the volume of medium or passage the cells to a lower density. Ensure the CO2 level in the incubator is correct.
Low viability after thawing Improper Freezing/Thawing Technique: Slow freezing and rapid thawing are critical for preserving cell viability. The cryoprotectant (e.g., DMSO) may be toxic if left on the cells for too long.Refine Cryopreservation Protocol: Freeze cells slowly (~1°C/minute) in a medium containing a cryoprotectant. Thaw vials quickly in a 37°C water bath and immediately transfer cells to a larger volume of pre-warmed medium to dilute the DMSO. Centrifuge gently to pellet the cells and resuspend in fresh medium.

Section 3: Experimental Protocols

Protocol 1: Quality Control and Authentication of PDCs

This protocol is essential for ensuring the identity and purity of your cell lines.

  • Authentication via Short Tandem Repeat (STR) Profiling:

    • Objective: To confirm the unique genetic identity of each PDC line and ensure it has not been cross-contaminated by another cell line.[21][25][26]

    • Procedure:

      • When a new PDC is established, collect a cell pellet from an early passage (e.g., passage 2) and a sample of the original patient's tissue or blood.

      • Extract DNA from both samples.

      • Send the DNA for STR profiling analysis at a core facility or using a commercial kit. The analysis should cover at least eight core STR loci.[21]

      • Compare the STR profile of the PDC to the patient's tissue. A match of ≥80% is typically required to confirm identity.[21]

      • Periodically re-authenticate the cell line (e.g., every 6 months or when a new working bank is thawed) to check for genetic drift or cross-contamination.

  • Mycoplasma Contamination Testing:

    • Objective: To detect the presence of mycoplasma, a common and insidious contaminant that can alter experimental results.

    • Procedure:

      • Collect 1 mL of spent culture medium from a 2-3 day old culture.

      • Use a PCR-based mycoplasma detection kit according to the manufacturer's instructions. This method is highly sensitive and specific.

      • Perform this test on all new cell lines upon receipt, before cryopreservation, and every 1-2 months for cell lines in active culture.

Protocol 2: Standard Dose-Response Assay for this compound in PDCs

This protocol outlines a method to measure the effect of this compound on the growth of PDCs.

  • Cell Plating:

    • Harvest PDC cells that are in the logarithmic growth phase and are at a low passage number.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Dilute the cell suspension to the desired seeding density. This density should be optimized for each PDC to ensure cells remain in logarithmic growth for the duration of the assay (typically 72-96 hours).[20]

    • Plate the cells in a 96-well plate. Include wells for a t=0 measurement, untreated controls, and vehicle controls.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to create a range of concentrations. A common approach is to use a 7- to 10-point dilution series, covering a broad concentration range to capture the full dose-response curve.

    • After allowing the cells to adhere for 24 hours, remove the medium and add fresh medium containing the different concentrations of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Incubation and Endpoint Measurement:

    • Immediately after plating, measure the cell viability in the t=0 wells using a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or crystal violet). This provides the baseline cell number.[27]

    • Incubate the drug-treated plates for the desired duration (e.g., 72 hours).

    • At the end of the incubation period, add the viability reagent to all wells and measure the signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data. One robust method is Growth Rate (GR) inhibition, which accounts for differences in cell division rates between cell lines.[20]

    • Plot the normalized response against the log of the drug concentration and fit the data to a four-parameter nonlinear regression model to determine key metrics like GR50 (concentration for 50% growth inhibition) and GRmax (maximum effect).

Section 4: Visualizations

Diagram 1: this compound's Metabolic Shift Mechanism

trimetazidine_mechanism fatty_acid Fatty Acids beta_oxidation β-Oxidation fatty_acid->beta_oxidation glucose Glucose glycolysis Glycolysis glucose->glycolysis three_kat 3-Ketoacyl-CoA Thiolase (3-KAT) beta_oxidation->three_kat pyruvate Pyruvate glycolysis->pyruvate acetyl_coa Acetyl-CoA three_kat->acetyl_coa Less O2 Efficient pyruvate->acetyl_coa More O2 Efficient tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP (Energy) tca_cycle->atp tmz This compound tmz->three_kat  Inhibits

Caption: Mechanism of this compound action on cellular energy metabolism.

Diagram 2: Workflow for Managing PDC Variability

pdc_workflow start Patient Tissue (Tumor Biopsy) establish Establish PDC Culture start->establish qc1 Initial QC (STR Profile, Mycoplasma Test) establish->qc1 biobank Create & Cryopreserve Low-Passage Master Bank qc1->biobank expand Thaw & Expand for Experiments biobank->expand characterize Baseline Characterization (Genomic, Metabolic Profiling) expand->characterize assay Perform this compound Dose-Response Assay expand->assay characterize->assay analysis Data Analysis & Correlation (Response vs. Profile) assay->analysis end Validated Insights analysis->end

Caption: Standardized workflow for establishing and using PDCs in drug studies.

Diagram 3: Troubleshooting Logic for Inconsistent Results

troubleshooting_logic q1 Inconsistent This compound Response? q2 High variability BETWEEN cell lines? q1->q2 Yes q3 High variability WITHIN the same cell line? q1->q3 No a2 Expected due to heterogeneity. Correlate response with PDCs' molecular/metabolic profiles. q2->a2 Yes a3_1 Check Passage Number. Use cells from master bank. q3->a3_1 Check First a3_2 Review Plating Density. Ensure uniform seeding. q3->a3_2 Check Second a3_3 Test for Mycoplasma. Discard if positive. q3->a3_3 Check Third a3_4 Re-run STR Authentication. Confirm no cross-contamination. a3_3->a3_4

Caption: A decision tree for troubleshooting variable this compound response data.

References

Technical Support Center: Optimizing Trimetazidine Treatment in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trimetazidine (TMZ) in in-vitro cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help optimize your experimental workflows and ensure reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound treatment of cultured cells.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high cell death or cytotoxicity - Concentration too high: TMZ can induce cytotoxicity at higher concentrations[1]. - Prolonged incubation time: Continuous exposure, especially at high concentrations, can lead to increased cell death. - Cell line sensitivity: Different cell lines exhibit varying sensitivities to TMZ.- Optimize TMZ concentration: Perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the optimal non-toxic concentration for your specific cell line and experimental duration. - Time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the ideal incubation window. - Consult literature: Review studies using similar cell lines for reported effective and non-toxic concentration ranges.
No observable effect of this compound treatment - Suboptimal incubation time: The incubation period may be too short for the desired metabolic or phenotypic changes to manifest. - Inappropriate concentration: The TMZ concentration may be too low to elicit a response. - Cell line resistance: Some cell lines may be less responsive to TMZ's effects. - Degraded TMZ stock: Improper storage of the TMZ stock solution can lead to loss of activity.- Extend incubation time: For metabolic studies, a shorter incubation may suffice. For effects on proliferation or apoptosis, longer incubation times (48-72 hours) may be necessary. - Increase TMZ concentration: Based on a dose-response curve, select a higher, non-toxic concentration. - Confirm mechanism of action: Verify the inhibition of fatty acid oxidation or activation of AMPK in your cell line to ensure it is responsive. - Prepare fresh TMZ stock: Dissolve TMZ in an appropriate solvent (e.g., water or DMSO) and store as recommended. Prepare fresh dilutions for each experiment.
Variability between experimental replicates - Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. - Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, altering media and drug concentrations. - Inaccurate pipetting: Errors in dispensing cells, media, or TMZ can introduce variability.- Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. - Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. - Calibrate pipettes regularly: Use properly calibrated pipettes and consistent technique.
Precipitation of this compound in culture medium - High concentration of TMZ: Exceeding the solubility limit of TMZ in the culture medium. - High final DMSO concentration: If using a DMSO stock, the final concentration in the medium may be too high, causing precipitation.- Lower TMZ concentration: Use a concentration within the known solubility range for your culture medium. - Maintain low DMSO concentration: Ensure the final DMSO concentration in the culture medium is typically less than 0.5%. - Prepare fresh dilutions: Make fresh dilutions of TMZ from the stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time is dependent on the specific experimental objective and the cell line being used.

  • For assessing metabolic shifts (e.g., inhibition of fatty acid oxidation, activation of AMPK): Shorter incubation times of 30 minutes to 24 hours are often sufficient.

  • For evaluating effects on cell viability, proliferation, or apoptosis: Longer incubation periods of 24, 48, or even 72 hours are commonly employed to observe significant changes. It is highly recommended to perform a time-course experiment for your specific cell line and endpoint to determine the ideal incubation period.

Q2: How do I choose the right concentration of this compound for my experiment?

A2: The effective concentration of this compound can vary between cell types. It is crucial to perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the IC50 value and to identify a concentration that elicits the desired biological effect without causing excessive cytotoxicity. A common starting point for many cell lines is in the range of 10 µM to 100 µM.

Q3: What are the signs of this compound-induced cytotoxicity in cultured cells?

A3: Signs of cytotoxicity can include:

  • A significant decrease in cell viability as measured by assays like MTT or CCK-8.

  • Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.

  • Increased staining with viability dyes like trypan blue or propidium (B1200493) iodide.

  • Activation of apoptotic pathways, which can be detected by Annexin V/PI staining.

Q4: Can I use this compound in combination with other drugs?

A4: Yes, this compound has been studied in combination with other drugs, such as chemotherapeutic agents. In some cases, it has been shown to enhance the cytotoxic effects of these drugs on cancer cells[1]. When planning combination studies, it is important to perform dose-response matrices to assess for synergistic, additive, or antagonistic effects.

Q5: How should I prepare and store this compound for in-vitro use?

A5: this compound dihydrochloride (B599025) is generally soluble in water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent (e.g., 10-100 mM in DMSO or sterile water), aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5% for DMSO) and consistent across all experimental conditions, including vehicle controls.

Data Presentation

Table 1: Summary of this compound Incubation Times and Concentrations in Various Cell Lines
Cell LineConcentration RangeIncubation Time(s)Observed Effect(s)Reference(s)
PANC-1 (Pancreatic Cancer)High concentrationsNot specifiedDecreased cell viability, migration, and ATP levels; induced apoptosis[1]
MCF-7 (Breast Cancer)50, 100, 250 µM24, 48, 72 hoursIncreased cytotoxicity and apoptosis, decreased ATP levels (especially at higher concentrations and longer times)[2]
C2C12 (Myotubes)50, 100, 150, 200 µMLast 6 hours of a 24-hour dexamethasone (B1670325) treatmentNo reduction in cell viability at these concentrations; protected against dexamethasone-induced cell death at 150 and 200 µM[3]
HK-2 (Human Kidney)Not specified48 hoursUpregulation of Sirt1 expression[4]
H9C2 (Cardiomyocytes)10 µM48 hoursUpregulates miR-21, counteracting hypoxia/reperfusion-induced apoptosis[5]
AstrocytesNot specifiedDuring hypoxia and/or re-oxygenationCytoprotective effect, decreased number of dead and apoptotic cells[6]
Jurkat (T-lymphocytes)0.02 to 2.20 mMNot specifiedDecreased H2O2-induced DNA damage[7]
Neonatal Rat Cardiomyocytes1 µM30 minutes (pretreatment)Ameliorated mechanical stretch-induced hypertrophy and mitochondrial dysfunction[8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve TMZ).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen incubation period. Include a vehicle control.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Trimetazidine_Mechanism_of_Action cluster_0 This compound Action cluster_1 Metabolic Shift cluster_2 Downstream Effects TMZ This compound LC3KAT Long-Chain 3-Ketoacyl-CoA Thiolase (LC-3KAT) TMZ->LC3KAT Inhibits ROS Reduced Reactive Oxygen Species (ROS) TMZ->ROS Reduces FAO Fatty Acid Oxidation Glucose_Ox Glucose Oxidation FAO->Glucose_Ox Shifts metabolism towards FAO->ROS Leads to LC3KAT->FAO Catalyzes final step ATP More efficient ATP Production Glucose_Ox->ATP Cell_Survival Increased Cell Survival ATP->Cell_Survival ROS->Cell_Survival Inhibits

Caption: this compound's primary mechanism of action involves the inhibition of fatty acid oxidation.

AMPK_Activation_Pathway TMZ This compound AMPK AMPK (AMP-activated protein kinase) TMZ->AMPK Activates pAMPK p-AMPK (Phosphorylated AMPK) AMPK->pAMPK Phosphorylation Downstream Downstream Effectors pAMPK->Downstream Metabolism Improved Glucose Metabolism Downstream->Metabolism Autophagy Autophagy Modulation Downstream->Autophagy Cell_Growth Regulation of Cell Growth Downstream->Cell_Growth

Caption: this compound activates the AMPK signaling pathway, a key regulator of cellular energy homeostasis.

Experimental_Workflow_Optimization cluster_0 Phase 1: Optimization cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis Dose_Response Dose-Response Assay (e.g., MTT, 24-72h) Determine_Optimal Determine Optimal Concentration & Incubation Time Dose_Response->Determine_Optimal Time_Course Time-Course Assay (Fixed concentration) Time_Course->Determine_Optimal Treatment Treat Cells with Optimized Parameters Determine_Optimal->Treatment Assay Perform Specific Assay (e.g., Apoptosis, Western Blot) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Statistical Analysis & Interpretation Data_Collection->Analysis

Caption: A logical workflow for optimizing this compound treatment in cultured cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimetazidine-Related Metabolic Assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and troubleshoot common issues encountered during in-vitro experiments involving this compound (TMZ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can affect metabolic assays?

A1: this compound is a metabolic modulator that primarily acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[1][2][3] This inhibition shifts the cellular energy metabolism from fatty acid oxidation (FAO) to glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production.[1][2][3] This fundamental shift in cellular metabolism can influence the readouts of various metabolic assays. Additionally, this compound has been reported to possess antioxidant properties, which may interfere with assays measuring reactive oxygen species (ROS).

Q2: Can this compound's effect on metabolism interfere with cell viability assays?

A2: Yes, it is possible. Cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay rely on the metabolic activity of cells to reduce a tetrazolium salt into a colored formazan (B1609692) product. Since this compound alters the metabolic state of the cell, it could potentially influence the rate of tetrazolium reduction, leading to an over- or underestimation of cell viability. It is crucial to include proper controls to account for these potential effects.

Q3: How might this compound's antioxidant properties affect experimental results?

A3: this compound has been shown to have antioxidant effects, which can interfere with assays designed to measure reactive oxygen species (ROS).[4][5][6] In such assays, this compound may directly quench the fluorescent or chemiluminescent probes used to detect ROS, leading to an inaccurate underestimation of cellular ROS levels.

Q4: Are there known issues with using this compound in Seahorse XF assays?

A4: While direct interference of this compound with the Seahorse XF instrument is not documented, its mechanism of action directly impacts the parameters measured by this technology. By inhibiting fatty acid oxidation, this compound will expectedly decrease the oxygen consumption rate (OCR) when fatty acids are the primary substrate. This is an expected biological effect, not an artifact. However, it is important to design experiments carefully to distinguish this intended effect from potential off-target effects or genuine artifacts.

Q5: What are potential challenges in LC-MS/MS analysis of this compound and its metabolites?

A5: Common challenges in LC-MS/MS analysis include matrix effects (ion suppression or enhancement), poor peak shape, and retention time shifts.[7][8][9] For this compound and its metabolites, it is crucial to develop a robust sample preparation method to minimize matrix components that can interfere with ionization. Using a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample processing and analysis.

Troubleshooting Guides

Cell Viability Assays (MTT, XTT, LDH)

Issue: Unexpected changes in cell viability upon this compound treatment.

  • Potential Cause 1: Metabolic Alteration. this compound's shift of metabolism from fatty acid oxidation to glycolysis can alter the overall metabolic rate of the cells, which can directly impact assays like MTT and XTT that measure metabolic activity.

  • Troubleshooting & Mitigation:

    • Use a complementary assay: Do not rely on a single viability assay. Use a multi-parametric approach. For instance, combine a metabolic assay (MTT, XTT) with a cytotoxicity assay that measures membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) assay, or a direct cell counting method like Trypan Blue exclusion.

    • Control for direct chemical interference: Run a cell-free control where this compound is added to the assay medium with the tetrazolium salt to check for any direct chemical reduction of the dye by the compound.

    • Normalize to a stable cellular component: Normalize the viability data to total protein content (e.g., using a BCA assay) or DNA content to account for any changes in cell size or metabolic activity per cell.

Table 1: Troubleshooting Cell Viability Assays

Observed Issue Potential Cause Recommended Action
Increased MTT reduction with TMZTMZ enhances metabolic rate or directly reduces MTTRun cell-free controls. Use an alternative assay (e.g., LDH).
Decreased MTT reduction with TMZTMZ reduces metabolic rate or is cytotoxicCorrelate with an LDH assay to distinguish between cytostatic and cytotoxic effects.
High background in LDH assayTMZ induces membrane leakage or interferes with the enzymeRun a control with TMZ and purified LDH enzyme.
Seahorse XF Metabolic Flux Assays

Issue: Interpreting OCR and ECAR data in the presence of this compound.

  • Potential Cause 1: Expected Biological Effect. this compound is an inhibitor of fatty acid oxidation. A decrease in OCR when providing long-chain fatty acids like palmitate is the expected biological outcome.

  • Troubleshooting & Mitigation:

    • Use specific substrate oxidation assays: To confirm that this compound is specifically inhibiting fatty acid oxidation, perform a Seahorse XF Palmitate Oxidation Stress Test.[2][3][10] This assay measures the cell's ability to oxidize palmitate.

    • Titrate the compound: Perform a dose-response experiment with this compound to determine its IC50 for FAO inhibition in your specific cell model.

    • Control for mitochondrial health: After treatment with this compound, perform a mitochondrial stress test to ensure that the observed decrease in OCR is not due to general mitochondrial toxicity.

Experimental Workflow: Seahorse XF Palmitate Oxidation Assay

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Substrate Limitation cluster_assay Day 3: Assay Seed Seed cells in Seahorse XF plate Substrate_Limit Incubate cells in substrate-limited medium Seed->Substrate_Limit Equilibrate Equilibrate cells in assay medium Substrate_Limit->Equilibrate Inject_TMZ Inject this compound or vehicle Equilibrate->Inject_TMZ Inject_Palmitate Inject Palmitate-BSA or BSA control Inject_TMZ->Inject_Palmitate Measure_OCR Measure Basal OCR Inject_Palmitate->Measure_OCR Inject_Stressors Inject mitochondrial stressors (Oligomycin, FCCP, Rot/AA) Measure_OCR->Inject_Stressors Measure_Stressed_OCR Measure Stressed OCR Inject_Stressors->Measure_Stressed_OCR

Caption: Workflow for a Seahorse XF Palmitate Oxidation Assay.

LC-MS/MS Based Metabolomics

Issue: Poor data quality, including ion suppression and peak tailing.

  • Potential Cause 1: Matrix Effects. Biological matrices are complex and can contain compounds that co-elute with this compound or its metabolites, leading to ion suppression or enhancement in the mass spectrometer.[8]

  • Troubleshooting & Mitigation:

    • Optimize sample preparation: Use a robust extraction method like solid-phase extraction (SPE) to effectively remove interfering matrix components.

    • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification.

    • Chromatographic separation: Optimize the LC method to achieve good separation of this compound and its metabolites from endogenous matrix components. This may involve trying different columns, mobile phases, and gradients.

    • Post-column infusion: To identify regions of ion suppression in the chromatogram, perform a post-column infusion experiment with a constant concentration of the analyte.

Logical Relationship: Troubleshooting LC-MS/MS Issues

LCMS_Troubleshooting cluster_peak Peak Shape Issues cluster_intensity Intensity Issues cluster_rt Retention Time Issues cluster_solutions Potential Solutions Start Poor LC-MS/MS Data Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Intensity Check Signal Intensity Start->Check_Intensity Check_RT Check Retention Time Start->Check_RT Tailing Tailing/Fronting Check_Peak_Shape->Tailing Split Split Peaks Check_Peak_Shape->Split Broad Broad Peaks Check_Peak_Shape->Broad Low_Signal Low Signal Check_Intensity->Low_Signal Inconsistent_Signal Inconsistent Signal Check_Intensity->Inconsistent_Signal Shift RT Shift Check_RT->Shift Optimize_LC Optimize LC Method (gradient, mobile phase) Tailing->Optimize_LC Check_Column Check/Replace Column Split->Check_Column Broad->Optimize_LC Optimize_MS Optimize MS Parameters (source, gas flows) Low_Signal->Optimize_MS Sample_Prep Improve Sample Prep (SPE, LLE) Inconsistent_Signal->Sample_Prep Use_IS Use Stable Isotope Internal Standard Inconsistent_Signal->Use_IS Shift->Optimize_LC Shift->Check_Column

Caption: Troubleshooting logic for common LC-MS/MS issues.

Detailed Experimental Protocols

Protocol 1: Fatty Acid Oxidation (FAO) Inhibition Assay using Radiolabeled Substrate

This assay directly measures the catabolism of a radiolabeled fatty acid substrate.

  • Cell Culture: Culture cells with high FAO activity (e.g., C2C12 myotubes, primary cardiomyocytes) to near confluence.

  • Compound Treatment: Pre-incubate cells with various concentrations of this compound or a vehicle control for a specified time.

  • Fatty Acid Oxidation Measurement:

    • Prepare assay medium containing a radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitate) complexed to BSA.

    • Add the radiolabeled assay medium to the cells and incubate for 2-4 hours at 37°C.

    • Stop the reaction by adding perchloric acid.

    • Separate the aqueous phase containing radiolabeled metabolites (acid-soluble metabolites, ASMs).

  • Data Analysis:

    • Measure radioactivity using a liquid scintillation counter.

    • Normalize counts to the protein content of each well.

    • Calculate the percentage inhibition of FAO for each this compound concentration relative to the vehicle control.

Protocol 2: Cellular Glucose Uptake Assay using a Fluorescent Glucose Analog

This protocol uses a fluorescently labeled deoxyglucose analog (e.g., 2-NBDG) to measure glucose uptake.[11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate and grow overnight.

  • Treatment: Treat cells with this compound or vehicle control in glucose-free culture medium.

  • Glucose Analog Incubation: Add the fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for a predetermined time (e.g., 10-60 minutes).

  • Signal Detection:

    • Wash the cells with ice-cold PBS to remove extracellular fluorescent analog.

    • Lyse the cells.

    • Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence signal to the protein concentration in each well.

Protocol 3: Lactate Production Assay

This enzymatic assay measures the concentration of L-lactate in the cell culture supernatant.[1][15][16][17]

  • Sample Collection: Collect the cell culture medium at desired time points from cells treated with this compound or vehicle.

  • Sample Preparation: Centrifuge the medium to pellet any detached cells and collect the supernatant. If necessary, deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter.

  • Assay Procedure:

    • Add samples and lactate standards to a 96-well plate.

    • Prepare a reaction mixture containing lactate dehydrogenase, NAD+, and a colorimetric or fluorometric probe.

    • Add the reaction mixture to each well and incubate.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Determine the lactate concentration in the samples from the standard curve.

    • Normalize the lactate concentration to cell number or protein content.

References

Best practices for long-term storage of Trimetazidine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Trimetazidine stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound dihydrochloride (B599025) is freely soluble in water and methanol.[1] It is also soluble in DMSO. For aqueous solutions, sterile, distilled, or deionized water is recommended. The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, a solvent compatible with your cell line, such as DMSO or a buffered aqueous solution, should be used.

Q2: What are the recommended storage temperatures for this compound powder and stock solutions?

A2: For long-term storage, solid this compound dihydrochloride powder should be stored at -20°C for up to three years. Stock solutions prepared in a suitable solvent can be stored at -80°C for up to one year.[2] For shorter-term storage, solutions may be kept at refrigerated temperatures (2-8°C) for a few days, though stability should be verified for your specific experimental conditions.[3]

Q3: How can I ensure the stability of my this compound stock solution?

A3: To ensure the stability of your stock solution, it is recommended to:

  • Use high-purity, anhydrous solvents.

  • Store solutions in tightly sealed, light-protected containers.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Perform regular quality control checks, especially for long-term storage.

Q4: What are the known degradation pathways for this compound in solution?

A4: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is particularly sensitive to acid hydrolysis and oxidation.[4][5][6] Degradation can also occur under alkaline conditions, though to a lesser extent than acidic conditions.[5] It is relatively stable under thermal and photolytic stress.[4]

Q5: Are there any known degradation products of this compound I should be aware of?

A5: While specific degradation products are not extensively detailed in readily available literature, studies on acid-induced degradation have identified the formation of related substances.[7] When conducting experiments, particularly those sensitive to impurities, it is advisable to use freshly prepared solutions or to validate the stability of stored solutions to ensure the absence of significant degradation products.

Storage and Stability Data

The following table summarizes the available data on the storage and stability of this compound. Please note that long-term stability data for stock solutions at various temperatures is limited, and the provided information is based on a combination of manufacturer recommendations and findings from forced degradation studies.

FormSolventStorage TemperatureRecommended Duration
Solid Powder N/A-20°CUp to 3 years[2]
Stock Solution DMSO-80°CUp to 1 year[2]
Stock Solution Water-80°CUp to 1 year (recommended)
Stock Solution Methanol-80°CUp to 1 year (recommended)
Short-term Solution Aqueous Buffer2-8°C (Refrigerated)Up to 48 hours[3]
Short-term Solution Aqueous BufferRoom TemperatureUp to 48 hours[3]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound dihydrochloride (powder)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, high-quality microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound dihydrochloride powder to room temperature before opening the container to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound dihydrochloride. For example, for 1 mL of a 10 mM stock solution, weigh out approximately 3.39 mg.

    • Transfer the weighed powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound dihydrochloride is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol for Stability Testing of this compound Stock Solutions (Example)

This protocol outlines a general procedure for assessing the stability of a this compound stock solution over time.

  • Preparation:

    • Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.

    • Aliquot the solution into multiple vials for storage at different temperatures (e.g., +4°C, -20°C, -80°C).

    • Reserve one aliquot for immediate analysis (Time 0).

  • Storage:

    • Place the aliquots at their respective storage temperatures.

  • Analysis:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.

    • Allow the solution to thaw completely and equilibrate to room temperature.

    • Analyze the concentration and purity of the this compound solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the results to the Time 0 analysis to determine the percentage of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the stock solution upon thawing. The concentration of this compound may exceed its solubility in the chosen solvent at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution. Ensure proper aliquoting and storage to avoid freeze-thaw cycles. Protect from light.
Unexpected peaks observed during analytical chromatography (e.g., HPLC). These may be degradation products of this compound.This could indicate instability of the stock solution. Prepare a fresh solution and re-analyze. Review storage conditions and handling procedures. Consider the possibility of contamination.
Difficulty dissolving this compound powder. The solvent may be of insufficient purity or may have absorbed moisture.Use high-purity, anhydrous solvents. Ensure the this compound powder is at room temperature before opening to prevent moisture absorption.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent weigh->dissolve vortex Vortex to Ensure Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation and use of this compound stock solutions.

troubleshooting_flowchart start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution check_prep->fresh_solution re_evaluate Re-evaluate Experiment with Fresh Solution fresh_solution->re_evaluate problem_persists Problem Persists? re_evaluate->problem_persists problem_persists->fresh_solution No, Resolved other_factors Investigate Other Experimental Variables problem_persists->other_factors Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

How to interpret unexpected findings in Trimetazidine mechanism of action studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Trimetazidine (TMZ) Mechanism of Action Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret the complex and sometimes unexpected findings in their studies of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios that may arise during experiments involving this compound, particularly when results deviate from the canonical mechanism.

Q1: My assay shows no significant inhibition of fatty acid oxidation (FAO) after TMZ treatment in human cardiac tissue. Is my experiment flawed?

A1: Not necessarily. While the primary textbook mechanism of TMZ is the inhibition of mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), leading to a decrease in FAO[1][2][3], this effect is a subject of debate. Some studies, particularly those using myocardial tissue from coronary artery disease (CAD) patients, have found that TMZ (administered either chronically to the patient or acutely to the tissue sample) had no significant effect on fatty acid or carbohydrate oxidation.[4]

Troubleshooting Steps:

  • Verify Drug Concentration and Purity: Ensure the TMZ concentration is appropriate for your model system and that the compound's purity is confirmed.

  • Assess Model System: The metabolic phenotype of your chosen cell line or animal model is critical. Some models may have a lower reliance on FAO, masking the inhibitory effects of TMZ. The original mechanism was established in specific experimental models that may not perfectly replicate the metabolic state of human diseased tissue.[4][5]

  • Consider Alternative Mechanisms: If FAO is unaffected, your results may be pointing toward one of TMZ's other activities. Your findings could be significant, suggesting that in certain contexts, the clinical benefits of TMZ may stem from non-metabolic shift mechanisms.[4] These include direct effects on endothelial function, inflammation, or oxidative stress.[6][7]

Q2: I'm observing potent anti-inflammatory or antioxidant effects at TMZ concentrations that only minimally impact cellular metabolism. What is the underlying mechanism?

A2: This is an increasingly recognized aspect of TMZ's pharmacology. The drug exerts significant "pleiotropic" effects that can be independent of its action on 3-KAT.[6][8]

  • Antioxidant Effects: TMZ is considered an indirect antioxidant.[9] It does not typically scavenge free radicals directly but has been shown to increase the activity of key antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase.[9][10] This leads to a reduction in lipid peroxidation and markers like malondialdehyde (MDA).[10][11]

  • Anti-inflammatory Effects: TMZ can reduce the accumulation of neutrophils in reperfused myocardium and inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β.[7][12] It has also been shown to mitigate the expression of pyroptosis-related molecules like NLRP3 and Caspase-1.[13] These effects contribute to its protective role in ischemia-reperfusion injury and atherosclerosis.[11][14]

Your findings suggest that the signaling pathways governing inflammation and oxidative stress in your model are sensitive to TMZ, even if the metabolic machinery is less affected.

Q3: My experiment, which is unrelated to cardiac metabolism, shows that TMZ is affecting endothelial cell function (e.g., migration, proliferation, or vasodilation). Why is this happening?

A3: This is an excellent observation that aligns with advanced research into TMZ's vascular effects. TMZ is known to improve endothelial function through several mechanisms:

  • Modulation of Vasoactive Substances: It can enhance the activity of endothelial nitric oxide synthase (eNOS) and increase the production of nitric oxide (NO), a key vasodilator.[6][15][16]

  • Signaling Pathway Activation: TMZ can directly or indirectly modulate signaling pathways crucial for cell survival and proliferation, such as AMP-activated protein kinase (AMPK), PI3K/Akt/mTOR, and mitogen-activated protein kinase (MAPK).[6]

  • Regulation of Apoptosis and Angiogenesis: The drug fosters endothelial cell survival and can influence neovascularization, which may explain unexpected results in cell proliferation or migration assays.[6]

These actions are central to its beneficial effects in ameliorating endothelial dysfunction, a hallmark of many cardiovascular diseases.[6][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference for expected effect sizes.

Table 1: Effects of this compound on Endothelial Function and Clinical Outcomes

Parameter Patient/Model Population Treatment Details Key Result Reference
Flow-Mediated Dilation (FMD) Patients with ischemic heart disease 35 mg TMZ, twice daily for 12 weeks FMD increased from 3.5% to 13.8% (294% improvement) [17]
Nitroglycerine-Induced Dilation (GTN) Patients with ischemic heart disease 35 mg TMZ, twice daily for 12 weeks GTN increased from 16.1% to 21.2% (32% improvement) [17]
Weekly Angina Attacks Patients with stable angina 80 mg TMZ, once daily for 3 months Attacks decreased from 4.8 to 0.9 per week [18]
Left Ventricular Ejection Fraction (LVEF) Patients with ischemic heart failure Conventional therapy + TMZ for 3 months LVEF improved from 35% to 42% [19]

| Brain Natriuretic Peptide (BNP) | Meta-analysis of heart failure patients | N/A | BNP levels lowered by a weighted mean difference of -203.40 pg/mL |[19] |

Table 2: Effects of this compound on Biomarkers of Oxidative Stress & Inflammation

Parameter Patient/Model Population Key Result Reference
Malondialdehyde (MDA) Patients with chronic cor pulmonale Significant decrease in erythrocyte MDA activity after 3 months of TMZ therapy [10]
Glutathione Peroxidase (GSH-Px) Patients with chronic cor pulmonale Significant increase in erythrocyte and plasma GSH-Px activity [10]
Superoxide Dismutase (SOD) Patients with chronic cor pulmonale Significant increase in plasma SOD activity [10]
Lipid Peroxides Patients with coronary heart disease Sharp decrease in lipid peroxides in LDL after one month of TMZ therapy [9]

| C-Reactive Protein (CRP) | Patients with ischemic cardiomyopathy | Long-term TMZ treatment reduces systemic inflammation as evaluated by plasma CRP |[7] |

Experimental Protocols & Visualized Workflows

Protocol 1: Assessing Mitochondrial Respiration via High-Resolution Respirometry

This protocol provides a method to determine the effect of TMZ on mitochondrial fatty acid and carbohydrate oxidation in permeabilized cells or tissue fibers using an Oroboros O2k or similar device.

1. Sample Preparation:

  • Permeabilization: Gently separate tissue fibers or harvest cultured cells. Permeabilize the plasma membrane using a mild detergent like saponin (B1150181) (e.g., 50 µg/mL for 10 min on ice) in a mitochondrial respiration medium (e.g., MiR05). This leaves mitochondrial membranes intact.
  • Washing: Wash samples thoroughly to remove the detergent and any endogenous substrates.

2. Assay Procedure:

  • Chamber Setup: Calibrate the respirometer and add MiR05 medium. Add the permeabilized sample to the chamber and allow the signal to stabilize.
  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
  • Fatty Acid Oxidation (FAO): Add substrates for FAO, such as Palmitoylcarnitine (B157527) (5-10 mM) and Malate (B86768) (2 mM). Add ADP (2.5 mM) to stimulate oxidative phosphorylation (State 3 respiration).
  • TMZ Incubation: After a stable FAO rate is established, inject TMZ (e.g., 1-100 µM) and observe any change in oxygen consumption.
  • Carbohydrate Oxidation: In a separate experiment or sequentially, add pyruvate (B1213749) (5 mM) and malate (2 mM) to assess carbohydrate-driven respiration.
  • Inhibitors: Use specific inhibitors like Rotenone (Complex I), Antimycin A (Complex III), and Atovaquone (to inhibit alternative FAO pathways) to confirm pathway-specific respiration.

3. Data Analysis:

  • Calculate oxygen consumption rates (OCR) normalized to sample mass or cell number.
  • Compare the OCR with and without TMZ for each substrate condition. A significant decrease in OCR after TMZ addition in the presence of palmitoylcarnitine would confirm FAO inhibition.

Diagrams: Workflows and Signaling Pathways

The following diagrams visualize key experimental logic and the multifaceted mechanisms of this compound.

G start_node Unexpected Experimental Finding (e.g., No FAO Inhibition) check_node Step 1: Verify Experimental Parameters start_node->check_node check_details • Drug Purity & Concentration • Assay Sensitivity & Controls • Reagent Stability check_node->check_details model_node Step 2: Evaluate Biological Model check_node->model_node Parameters OK model_details • Cell line metabolic phenotype? • Relevance of animal model? • Human tissue vs. cell line? model_node->model_details hypothesis_node Step 3: Consider Alternative Mechanisms model_node->hypothesis_node Model Appropriate hypothesis_details • Antioxidant effect? • Anti-inflammatory action? • Endothelial signaling? • Off-target effect? hypothesis_node->hypothesis_details conclusion_node Formulate New Hypothesis & Design Follow-up Experiments hypothesis_node->conclusion_node

Caption: Troubleshooting workflow for interpreting unexpected this compound data.

G cluster_0 Established Metabolic Mechanism cluster_1 Unexpected / Pleiotropic Mechanisms TMZ This compound (TMZ) KAT Long-Chain 3-KAT TMZ->KAT Inhibits Antioxidant Indirect Antioxidant Effects (↑ GSH-Px, SOD) TMZ->Antioxidant Induces Inflammation Anti-inflammatory Effects (↓ TNF-α, IL-1β, NLRP3) TMZ->Inflammation Suppresses Endothelial Endothelial Function ↑ (↑ eNOS, NO) TMZ->Endothelial Promotes Signaling Modulates Signaling (AMPK, PI3K/Akt) TMZ->Signaling Activates FAO Fatty Acid Oxidation (FAO) ↓ KAT->FAO GO Glucose Oxidation ↑ FAO->GO Metabolic Shift ATP More Efficient ATP Production (Less O2 consumed) GO->ATP Outcome Cell Protection & Improved Function ATP->Outcome Antioxidant->Outcome Inflammation->Outcome Endothelial->Outcome

Caption: Overview of established vs. unexpected mechanisms of this compound.

References

Strategies for enhancing the signal-to-noise ratio in Trimetazidine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in Trimetazidine binding assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and obtain reliable, high-quality results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound binding experiments in a question-and-answer format.

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is excessively high, leading to a poor signal-to-noise ratio. What are the potential causes and how can I mitigate this?

A: High non-specific binding can obscure your specific signal. Here are the common culprits and solutions:

  • Radioligand Issues:

    • Hydrophobicity: Radioligands with high hydrophobicity tend to bind non-specifically to plasticware and membranes.

    • Impurity: The radioligand may contain impurities that contribute to high background.

  • Assay Conditions:

    • Inadequate Blocking: Insufficient blocking of non-specific sites on membranes and assay plates.

    • Suboptimal Buffer Composition: The pH and ionic strength of your buffer may be promoting non-specific interactions.

    • Inappropriate Incubation Parameters: Extended incubation times or elevated temperatures can increase NSB.

  • Receptor Preparation:

    • High Protein Concentration: Using an excessive amount of membrane preparation can lead to a higher number of non-specific binding sites.

Recommended Solutions:

ParameterRecommendationExpected Outcome
Blocking Agents Incorporate Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in your assay buffer to block non-specific sites.[1]Reduction in radioligand binding to assay tubes and filters.
Buffer pH For [3H]-Trimetazidine, binding increases with pH up to 8.5.[2] Operating at a physiological pH of 7.4 is a good starting point.[2]Optimization of specific binding while potentially reducing charge-based non-specific interactions.
Ionic Strength Increase the salt concentration (e.g., NaCl) in your buffer to reduce electrostatic interactions that can cause NSB.[1]Shielding of charged surfaces, leading to lower non-specific binding.
Incubation Time & Temperature Determine the optimal equilibrium time through kinetic experiments. Shorter incubation times at lower temperatures (e.g., 4°C or room temperature) can reduce NSB.[3]Minimized non-specific interactions while ensuring specific binding reaches equilibrium.
Washing Steps Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.[3]Efficient removal of non-specifically bound radioligand, lowering background signal.
Receptor Concentration Titrate the amount of membrane protein to find the lowest concentration that provides a robust specific signal.A better ratio of specific to non-specific binding sites.
Competing Agent for NSB Use a high concentration of a structurally related but unlabeled ligand to define non-specific binding. For [3H]-Trimetazidine, 1 mM of the derivative S-00226 has been used.[2] For sigma receptor binding, 1 mM reduced haloperidol (B65202) can be used.[4]Accurate determination of the non-specific binding component of your assay.

Issue 2: Low or No Specific Binding

Q: I am observing a very weak or absent specific binding signal. What are the possible reasons for this?

A: A lack of specific binding can be due to several factors related to your reagents and protocol:

  • Receptor Integrity: The target receptors in your membrane preparation may be degraded, denatured, or present in very low concentrations.

  • Radioligand Quality: The radioligand may have degraded, or its specific activity might be too low.

  • Assay Conditions: The assay conditions (e.g., buffer composition, pH, incubation time) may not be optimal for the ligand-receptor interaction.

Recommended Solutions:

ParameterRecommendationExpected Outcome
Receptor Preparation Quality Ensure proper isolation and storage of mitochondrial membranes at -80°C. Confirm the presence of the target receptor (e.g., sigma receptors) via Western blot if possible.Viable and active receptors for binding.
Radioligand Concentration Use a radioligand concentration at or below the Kd for competition assays. For saturation assays, use a range of concentrations from approximately 0.1 x Kd to 10 x Kd.[5]Optimal signal for detecting specific binding.
Incubation Time Perform a time-course experiment to ensure the binding reaction has reached equilibrium.Accurate determination of binding parameters.
Buffer Composition Ensure the buffer composition, including pH and necessary ions, is optimal for receptor stability and binding. For [3H]-Trimetazidine, binding is sensitive to cations like Ca2+.[2]Favorable environment for the specific ligand-receptor interaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical radioligands used for this compound binding assays?

A1: The most commonly used radioligands are [3H]-Trimetazidine and [14C]-Trimetazidine. [3H]-Trimetazidine is generally preferred for detecting high-affinity binding sites due to its higher specific activity.[2]

Q2: How is non-specific binding typically defined in a this compound assay?

A2: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand. For [3H]-Trimetazidine assays, 1 mM of the this compound derivative S-00226 has been used.[2] For [14C]-Trimetazidine saturation analysis, 50 mM S-00226 has been employed.[2]

Q3: What is the optimal pH for a [3H]-Trimetazidine binding assay?

A3: The specific binding of [3H]-Trimetazidine to mitochondrial membranes is pH-dependent, with binding increasing up to a pH of 8.5. A mid-point for this binding is observed around pH 7.5. Neutral this compound has a roughly 10-fold higher affinity than the protonated form.[2]

Q4: Do cations influence this compound binding?

A4: Yes, various cations can affect [3H]-Trimetazidine binding. Ca2+ is a potent inhibitor and can completely suppress the binding to medium-affinity sites.[2][6]

Q5: What are the known binding sites for this compound?

A5: this compound has been shown to bind to sites on mitochondria.[2][7] Studies suggest a similarity between the high-affinity [3H]-Trimetazidine binding sites and sigma receptors.[2][6]

Quantitative Data Summary

The following tables summarize the impact of pH and cations on [3H]-Trimetazidine binding, providing a reference for assay optimization.

Table 1: Effect of pH on the IC50 of a Competing Ligand (S-16950) in a [3H]-Trimetazidine Binding Assay [2]

pHIC50 (µM) - Site 1IC50 (µM) - Site 2IC50 (µM) - Site 3
6.00.0110.19216
7.40.0050.3428.9
9.00.0081.164.4

Table 2: Inhibition of [3H]-Trimetazidine Binding by Various Cations [2]

CationApproximate IC50 (mM)
Ca2+10
Mg2+> 100
K+> 100
Na+> 100

Experimental Protocols

Protocol 1: [3H]-Trimetazidine Saturation Binding Assay

This protocol is adapted from studies on [3H]-Trimetazidine binding to rat liver mitochondria.

  • Mitochondrial Preparation: Isolate mitochondria from rat liver or brain tissue using standard differential centrifugation methods. Determine the protein concentration of the final mitochondrial preparation (e.g., using a BCA assay).

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Assay Setup:

    • For each concentration of [3H]-Trimetazidine, prepare triplicate tubes for "Total Binding" and "Non-Specific Binding" (NSB).

    • Total Binding: Add assay buffer, varying concentrations of [3H]-Trimetazidine (e.g., 0.1-20 nM), and the mitochondrial preparation (e.g., 2 mg/mL protein).

    • Non-Specific Binding: Add assay buffer, the same varying concentrations of [3H]-Trimetazidine, a high concentration of an unlabeled competitor (e.g., 1 mM S-00226), and the mitochondrial preparation.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 45 minutes).[2]

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.

    • Plot the specific binding against the concentration of [3H]-Trimetazidine.

    • Determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation curve.

Protocol 2: [14C]-Trimetazidine Saturation Binding Assay

This protocol is suitable for characterizing lower affinity binding sites.

  • Mitochondrial Preparation: Prepare mitochondrial membranes as described in Protocol 1.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Setup:

    • Total Binding: Use a range of [14C]-Trimetazidine concentrations (e.g., 0.5–550 µM) with a protein concentration of approximately 0.7 mg/mL for brain or 2 mg/mL for liver mitochondria.[2]

    • Non-Specific Binding: Include a high concentration of an unlabeled competitor (e.g., 50 mM S-00226).[2]

  • Incubation: Incubate at 25°C for 45 minutes.[2]

  • Termination and Quantification: Follow the same procedure as in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine Kd and Bmax.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Prep Mitochondrial Membrane Preparation Assay_Setup Assay Setup (Total & NSB) Mito_Prep->Assay_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution Series Radioligand_Prep->Assay_Setup Incubation Incubation (e.g., 25°C, 45 min) Assay_Setup->Incubation Termination Termination (Rapid Filtration) Incubation->Termination Quantification Scintillation Counting Termination->Quantification Calc_Specific Calculate Specific Binding Quantification->Calc_Specific Curve_Fit Non-linear Regression (Saturation Curve) Calc_Specific->Curve_Fit Params Determine Kd & Bmax Curve_Fit->Params

Caption: Workflow for a this compound Radioligand Binding Assay.

Troubleshooting_High_NSB Start High Non-Specific Binding (NSB) Observed Check_Radioligand Radioligand Issues? Start->Check_Radioligand Check_Conditions Assay Condition Issues? Check_Radioligand->Check_Conditions No Sol_Radioligand Verify Purity & Consider Hydrophobicity Check_Radioligand->Sol_Radioligand Yes Check_Protein Protein Conc. Issue? Check_Conditions->Check_Protein No Sol_Conditions Optimize Buffer (pH, Ions) Optimize Incubation (Time, Temp) Increase Washing Check_Conditions->Sol_Conditions Yes Sol_Protein Titrate Protein Concentration Check_Protein->Sol_Protein Yes End Improved Signal-to-Noise Check_Protein->End No Sol_Radioligand->End Sol_Conditions->End Sol_Protein->End

Caption: Troubleshooting Logic for High Non-Specific Binding.

References

Validation & Comparative

Trimetazidine's Cardioprotective Efficacy: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical evidence supporting the cardioprotective effects of Trimetazidine (TMZ) is crucial. This guide provides a comparative analysis of TMZ's performance in various animal models of cardiac injury, supported by experimental data and detailed methodologies.

This compound, a metabolic agent, has demonstrated significant cardioprotective effects in a variety of animal models of myocardial ischemia-reperfusion (I/R) injury and other cardiac pathologies. Its primary mechanism involves shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[1][2] This metabolic switch is particularly beneficial in ischemic conditions where oxygen supply is limited.[1][3]

Comparative Efficacy of this compound in Rodent Models

Numerous studies utilizing rat and mouse models of myocardial I/R injury have consistently shown the benefits of this compound treatment. These benefits include a reduction in myocardial infarct size, decreased levels of cardiac injury biomarkers, and mitigation of oxidative stress.

A meta-analysis of 24 studies on rat models of myocardial ischemia-reperfusion injury revealed that TMZ significantly increased superoxide (B77818) dismutase (SOD) levels while decreasing malondialdehyde (MDA), lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase isoenzyme (CK-MB), and infarct size.[3][4] The optimal therapeutic window for TMZ administration in these models was found to be at doses of 3–10 mg/kg, with intravenous and gavage routes being most effective.[4] The cardioprotective effects were most pronounced with an ischemia duration of less than 30 minutes and a reperfusion period of 120–180 minutes.[4]

ParameterAnimal ModelThis compound EffectKey FindingsReference
Infarct Size Rat (I/R)Significant reduction in myocardial infarct size.[4][5][5],[4]
Mouse (I/R)Decreased infarct size through AMPK and ERK signaling pathways.[1][1]
Cardiac Enzymes Rat (I/R)Reduced serum levels of CK-MB and LDH.[4][6][4],[6]
Oxidative Stress Rat (I/R)↑ SOD, ↓ MDABoosted antioxidant enzyme activity and reduced lipid peroxidation.[3][4][4],[3]
Mouse (MI)↑ SOD, ↓ LPO, NOAugmented SOD activity and decreased lipid peroxide and nitric oxide levels.[7][7]
Apoptosis Rat (I/R)Reduced cardiomyocyte apoptosis.[5][8][5],[8]
Mouse (MI)Decreased levels of Bax and cleaved caspase-3, and increased Bcl-2 expression.[7][7]
Cardiac Function Mouse (TAC)Ameliorated pressure overload-induced heart failure.[9][10][9],[10]

I/R: Ischemia-Reperfusion; MI: Myocardial Infarction; TAC: Transverse Aortic Constriction; CK-MB: Creatine Kinase-MB isoenzyme; LDH: Lactate Dehydrogenase; SOD: Superoxide Dismutase; MDA: Malondialdehyde; LPO: Lipid Peroxide; NO: Nitric Oxide.

Insights from Larger Animal Models

Studies in larger animal models, such as pigs and rabbits, further validate the cardioprotective effects of this compound observed in rodents. These models often provide a closer physiological representation of human cardiovascular disease.

In a swine model of coronary microembolization, this compound pretreatment was shown to significantly inhibit myocardial apoptosis and improve cardiac function.[11][12] This protection was attributed to the blockade of the mitochondrial apoptotic pathway.[11][12] Another study in pigs demonstrated that TMZ could limit ischemia-induced susceptibility to ventricular fibrillation by reducing lipid peroxidation and maintaining ionic homeostasis.[13] Furthermore, in a pig model of acute coronary ischemia, both immediate-release and modified-release formulations of TMZ demonstrated similar cardioprotective effects by preserving mitochondrial structure and function.[14]

A study on rabbits with heart failure showed that this compound's cardioprotective effects were mediated by the modulation of mitochondrial reactive oxygen species (ROS) and nitric oxide (NO) production, rather than solely through the inhibition of fatty acid oxidation.[15]

Key Signaling Pathways in this compound-Mediated Cardioprotection

The cardioprotective effects of this compound are mediated through a complex interplay of various signaling pathways. Understanding these pathways is crucial for targeted drug development and optimizing therapeutic strategies.

Metabolic Regulation and Energy Sensing

The primary mechanism of this compound involves the inhibition of 3-ketoacyl-CoA thiolase (3-KAT), leading to a shift from fatty acid oxidation to glucose oxidation.[1][16] This metabolic switch activates key energy-sensing pathways.

TMZ This compound KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits GO Glucose Oxidation TMZ->GO Promotes FAO Fatty Acid Oxidation KAT->FAO Catalyzes ATP ↑ ATP Production Efficiency GO->ATP cluster_TMZ This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects AMPK AMPK TMZ_node->AMPK ERK ERK TMZ_node->ERK SIRT1 SIRT1 TMZ_node->SIRT1 Akt Akt AMPK->Akt Apoptosis ↓ Apoptosis ERK->Apoptosis Bcl2 ↑ Bcl-2 Akt->Bcl2 Bax ↓ Bax Akt->Bax SIRT1->AMPK Bcl2->Apoptosis Bax->Apoptosis A Animal Model Selection (Rat/Mouse) B This compound Administration (IP, IV, or Gavage) A->B C Anesthesia B->C D Surgical Induction of Myocardial Ischemia (LAD Ligation) C->D E Reperfusion D->E F Assessment of Cardioprotection E->F G Infarct Size Measurement (TTC) F->G H Biochemical Analysis (CK-MB, LDH) F->H I Histological & Molecular Analysis (Apoptosis, Signaling Pathways) F->I

References

Comparative Analysis of Trimetazidine and Ranolazine in Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent anti-anginal drugs, Trimetazidine and Ranolazine (B828), for the management of myocardial ischemia. Both agents offer unique mechanisms of action that deviate from traditional hemodynamic drugs, focusing instead on myocardial metabolism and ion channel function. This document synthesizes experimental data on their efficacy, outlines the protocols of key comparative studies, and illustrates their molecular pathways.

Mechanisms of Action: A Tale of Two Pathways

This compound and Ranolazine alleviate myocardial ischemia through distinct cellular mechanisms. This compound acts as a metabolic modulator, while Ranolazine targets pathological ion currents.

This compound: The Metabolic Shift

This compound's primary mechanism involves the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[1][2][3][4] By partially inhibiting this enzyme, this compound shifts the heart's energy metabolism from relying on fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][5] Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, which is particularly beneficial under ischemic conditions where oxygen supply is limited.[1][3] This metabolic optimization helps maintain ATP levels, reduce intracellular acidosis, and limit the accumulation of detrimental ions like calcium, thereby protecting cardiomyocytes from ischemic injury without altering hemodynamic parameters like heart rate or blood pressure.[4][6]

Trimetazidine_Pathway cluster_Mitochondrion Mitochondrion FAO Fatty Acid Oxidation ThreeKAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) FAO->ThreeKAT Key Enzyme ATP ATP Production ThreeKAT->ATP Less Efficiently Under Ischemia GlucoseOx Glucose Oxidation GlucoseOx->ATP Oxygen Reduced O₂ Consumption per ATP GlucoseOx->Oxygen This compound This compound This compound->ThreeKAT Inhibits This compound->GlucoseOx Promotes Shift To Ischemia Myocardial Ischemia Ischemia->FAO Increases Reliance On Oxygen->ATP More Efficient

Figure 1: this compound's metabolic modulation pathway.

Ranolazine: The Ion Channel Inhibitor

Ranolazine exerts its anti-ischemic effect by selectively inhibiting the late inward sodium current (INa, late) in cardiomyocytes.[7][8][9] During myocardial ischemia, the INa, late is enhanced, leading to an overload of intracellular sodium (Na+).[9][10] This Na+ accumulation promotes the reverse operation of the Na+/Ca2+ exchanger, resulting in a subsequent overload of intracellular calcium (Ca2+).[7][9][10] Elevated intracellular Ca2+ contributes to diastolic dysfunction, increased ventricular wall tension, and impaired coronary blood flow, exacerbating ischemia.[8][11] By blocking the INa, late, Ranolazine prevents this pathological cascade, reducing Na+ and Ca2+ overload, which in turn improves diastolic relaxation and myocardial perfusion without significantly affecting heart rate or blood pressure.[12][13][14]

Ranolazine_Pathway Ischemia Myocardial Ischemia LateNa ↑ Late Inward Na⁺ Current (INa, late) Ischemia->LateNa NaOverload ↑ Intracellular Na⁺ LateNa->NaOverload NCX Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX) NaOverload->NCX CaOverload ↑ Intracellular Ca²⁺ NCX->CaOverload Dysfunction Diastolic Dysfunction ↑ Ventricular Wall Tension CaOverload->Dysfunction Ranolazine Ranolazine Ranolazine->LateNa Inhibits

Figure 2: Ranolazine's late sodium current inhibition pathway.

Comparative Clinical Efficacy

Clinical studies have compared this compound and Ranolazine as add-on therapies for patients with stable angina whose symptoms are not adequately controlled by conventional treatments. The data indicate that while both drugs are effective, Ranolazine may offer superior benefits in certain outcomes.

Table 1: Quantitative Comparison of Efficacy

ParameterThis compoundRanolazineKey Findings & Citations
Exercise Duration (TMT) Significant ImprovementSignificantly Higher ImprovementIn a comparative study, the mean exercise duration was significantly higher in the Ranolazine group after 1 month of therapy (p < 0.001).[15]
Metabolic Equivalents (METs) ImprovementSignificantly Higher ImprovementAfter 1 month, significantly higher METs were achieved in the Ranolazine group compared to the this compound group (p=0.009).[15]
Anginal Symptom Relief 39.6%67.9%A prospective study found that Ranolazine was more effective in controlling angina symptoms after six weeks of treatment.[16][17][18]
Quality of Life (SAQ) ImprovementStatistically Higher ImprovementDirect comparison studies showed Ranolazine resulted in significantly higher Seattle Angina Questionnaire (SAQ) scores, particularly in treatment satisfaction and quality of life.[19]
Endothelial Function (FMD) ↑ from 3.5% to 13.8% (p<0.013)↑ from 2.4% to 9.5% (p<0.037)Both drugs improved flow-mediated dilation (FMD) with no statistically significant difference between the groups (p=0.444).[20][21][22]
Glycemic Control (HbA1c) No significant changeFavorable reduction (~0.5-0.7%)Ranolazine has been shown to reduce HbA1c in patients with diabetes, a benefit not consistently observed with this compound.[11][19][23]
Inflammatory Markers (CRP) No significant changeSignificant decrease (-23.2%, p=0.03)Ranolazine, but not this compound, was found to significantly decrease C-reactive protein (CRP) levels after 12 weeks.[24]

Experimental Protocols: A Closer Look

The findings presented above are derived from various clinical studies. Below are the methodologies of two key comparative trials.

Study 1: Comparative, Observational Study on Exercise Performance (Lucknow, India) [15]

  • Objective: To compare the effects of this compound and Ranolazine on exercise performance and quality of life in patients with uncontrolled stable angina.

  • Study Design: A comparative, 2-group, single-center, observational study conducted from December 2022 to May 2024.

  • Patient Population: 128 patients with stable angina pectoris, already on optimal doses of beta-blockers, were randomized into two groups (n=64 each).

  • Intervention:

    • Group A: Received this compound (35 mg BD) as an add-on therapy.

    • Group B: Received Ranolazine (500 mg BD) as an add-on therapy.

  • Methodology: Patients underwent a Treadmill Test (TMT) at baseline and after 1 month of therapy. The Seattle Angina Questionnaire (SAQ) was used to assess quality of life.

  • Primary Endpoints: Change in total exercise duration and Metabolic Equivalents (METs) achieved on the TMT.

  • Secondary Endpoint: Improvement in SAQ scores.

Study 2: Prospective, Double-Blind Study on Endothelial Function [21][22]

  • Objective: To compare the effects of Ranolazine and this compound on endothelium-dependent and independent arterial dilation.

  • Study Design: A prospective, double-blind, randomized study.

  • Patient Population: 56 male patients (aged 32-65 years) with chronic ischemic heart disease.

  • Intervention: 12 weeks of treatment with either:

    • This compound (35 mg twice daily).

    • Ranolazine (375 mg twice daily for 4 weeks, increased to 500 mg twice daily for the remaining 8 weeks).

  • Methodology: Flow-mediated dilation (FMD) and nitroglycerin-induced dilation (GTN) of the brachial artery were measured using high-resolution ultrasound before and after the treatment period.

  • Primary Endpoints: Percentage change in FMD and GTN from baseline.

Comparative Clinical Application Workflow

The selection between this compound and Ranolazine often depends on the patient's clinical profile, comorbidities, and response to initial therapies. The following diagram illustrates a logical workflow for their use as add-on agents.

Clinical_Workflow cluster_options Second-Line Options cluster_considerations Key Comparative Considerations Start Patient with Stable Angina on First-Line Therapy (e.g., Beta-blockers, CCBs) Decision Persistent Anginal Symptoms? Start->Decision AddOn Consider Add-On Therapy Decision->AddOn Yes Monitor Monitor for Efficacy and Adverse Effects Decision->Monitor No This compound Add this compound AddOn->this compound Ranolazine Add Ranolazine AddOn->Ranolazine Consider_T Consider this compound as: - An established metabolic modulator - Alternative if Ranolazine is  contraindicated or not tolerated This compound->Consider_T This compound->Monitor Consider_R Prefer Ranolazine if: - Patient has Diabetes (HbA1c reduction) - Greater improvement in exercise  tolerance is a priority - QoL is a major concern Ranolazine->Consider_R Ranolazine->Monitor

Figure 3: Logical workflow for selecting add-on anti-anginal therapy.

Conclusion

Both this compound and Ranolazine are valuable second-line agents for managing chronic stable angina, operating through innovative, non-hemodynamic mechanisms. This compound optimizes myocardial energy metabolism, while Ranolazine corrects pathological ion fluxes during ischemia.

The available comparative data suggest that while both drugs improve outcomes, Ranolazine may offer superior efficacy in enhancing exercise capacity, providing greater symptomatic relief, and improving the quality of life for patients with stable angina .[15][16][19] Furthermore, Ranolazine's unique benefits of reducing HbA1c in diabetic patients and lowering inflammatory markers like CRP position it as a potentially more advantageous choice in specific patient populations.[11][19][24] The selection of either agent should be tailored to the individual patient's profile, considering comorbidities, therapeutic goals, and potential drug interactions.

References

A Head-to-Head Comparison of Trimetazidine and Ivabradine: Mechanisms of Action in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, both Trimetazidine and Ivabradine have emerged as important agents for the management of stable angina pectoris and other ischemic heart conditions. While both drugs aim to improve myocardial performance, they achieve this through fundamentally different mechanisms of action. This guide provides an objective, data-driven comparison of this compound and Ivabradine, focusing on their molecular pathways, supporting experimental evidence, and the methodologies used to elucidate their effects.

Core Mechanisms of Action: A Fundamental Divergence

This compound acts as a metabolic modulator, directly influencing cellular energy metabolism within cardiomyocytes.[1][2] In contrast, Ivabradine's effects are primarily electrophysiological, targeting the pacemaker activity of the heart.[3][4]

This compound: The Metabolic Shift

Under normal physiological conditions, the heart derives most of its energy from the β-oxidation of fatty acids. However, during ischemia, this process becomes less efficient and can lead to the accumulation of toxic byproducts. This compound addresses this by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid oxidation pathway.[1][5] This inhibition forces a metabolic shift towards glucose oxidation, a more oxygen-efficient pathway for ATP production.[5] By optimizing energy utilization, this compound helps maintain cellular homeostasis and protect cardiomyocytes from ischemic injury without altering hemodynamic parameters such as heart rate or blood pressure.[5][6]

Ivabradine: The Heart Rate Reducer

Ivabradine's mechanism is centered on the selective inhibition of the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[3][4] The If current is a mixed sodium-potassium inward current that plays a crucial role in the diastolic depolarization of pacemaker cells, thus controlling the heart rate.[4][7] By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that conduct the If current, Ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.[8] This effect is specific to the SA node, and Ivabradine does not significantly affect myocardial contractility, atrioventricular conduction, or ventricular repolarization.[4][7]

Quantitative Data Summary

The distinct mechanisms of this compound and Ivabradine necessitate the evaluation of different parameters to quantify their effects. The following tables summarize typical quantitative data from representative studies for each drug.

Table 1: Quantitative Effects of this compound on Myocardial Metabolism and Function

ParameterExperimental ModelTreatment GroupControl GroupPercentage ChangeKey Finding
Fatty Acid Oxidation RateIsolated Rat HeartsThis compound (1 µM)Vehicle↓ 20-30%Significant inhibition of fatty acid metabolism.
Glucose Oxidation RateIsolated Rat HeartsThis compound (1 µM)Vehicle↑ 40-50%Reciprocal increase in glucose utilization.
Left Ventricular Ejection Fraction (LVEF)Patients with Ischemic CardiomyopathyThis compound Add-on TherapyStandard Therapy↑ 5-10%Improvement in cardiac function.[2]
Exercise DurationPatients with Stable AnginaThis compoundPlacebo↑ 20-30 secondsIncreased tolerance to exercise-induced ischemia.[9]

Table 2: Quantitative Effects of Ivabradine on Cardiac Electrophysiology and Hemodynamics

ParameterExperimental ModelTreatment GroupControl GroupAbsolute/Percentage ChangeKey Finding
Heart RatePatients with Stable AnginaIvabradine (5-7.5 mg bid)Placebo↓ 10-15 bpmDose-dependent reduction in resting heart rate.[3]
If Current AmplitudeIsolated SA Node CellsIvabradine (3 µM)Vehicle↓ ~50%Direct inhibition of the pacemaker current.
Time to 1mm ST Segment DepressionPatients with Stable AnginaIvabradinePlacebo↑ 30-40 secondsImproved exercise tolerance.
Rate-Pressure ProductPatients with Stable AnginaIvabradinePlacebo↓ 10-15%Reduction in myocardial oxygen demand.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches, the following diagrams are provided in DOT language.

trimetazidine_pathway cluster_mitochondrion Mitochondrion fatty_acids Fatty Acids beta_oxidation β-Oxidation Pathway fatty_acids->beta_oxidation three_kat Long-chain 3-ketoacyl-CoA thiolase (3-KAT) beta_oxidation->three_kat acetyl_coa_fa Acetyl-CoA three_kat->acetyl_coa_fa tca_cycle TCA Cycle acetyl_coa_fa->tca_cycle atp_production ATP Production tca_cycle->atp_production glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate pdh Pyruvate Dehydrogenase (PDH) pyruvate->pdh acetyl_coa_glucose Acetyl-CoA pdh->acetyl_coa_glucose acetyl_coa_glucose->tca_cycle This compound This compound This compound->three_kat Inhibits

Caption: this compound's metabolic modulation pathway.

ivabradine_pathway cluster_sa_node_cell Sinoatrial Node Pacemaker Cell hyperpolarization Membrane Hyperpolarization hcn_channel HCN Channel (Funny Channel) hyperpolarization->hcn_channel Activates if_current If Current (Na+ influx) hcn_channel->if_current diastolic_depolarization Slow Diastolic Depolarization if_current->diastolic_depolarization action_potential Action Potential Firing diastolic_depolarization->action_potential heart_rate Heart Rate action_potential->heart_rate ivabradine Ivabradine ivabradine->hcn_channel Inhibits

Caption: Ivabradine's electrophysiological mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanisms of this compound and Ivabradine.

Protocol 1: Measurement of Fatty Acid Oxidation (for this compound)

Objective: To quantify the effect of this compound on the rate of myocardial fatty acid oxidation.

Methodology:

  • Isolated Heart Perfusion:

    • Hearts are isolated from laboratory animals (e.g., rats) and mounted on a Langendorff or working heart perfusion apparatus.

    • The hearts are perfused with a Krebs-Henseleit buffer containing glucose, insulin, and a radiolabeled fatty acid (e.g., [3H]-palmitate).

    • The perfusion is carried out under aerobic conditions.

  • Experimental Groups:

    • Control Group: Perfusion with standard buffer.

    • This compound Group: Perfusion with buffer containing a clinically relevant concentration of this compound.

  • Sample Collection and Analysis:

    • The coronary effluent is collected at regular intervals.

    • The rate of fatty acid oxidation is determined by measuring the amount of 3H2O produced from the metabolism of [3H]-palmitate.

    • The produced 3H2O is separated from the unmetabolized [3H]-palmitate using ion-exchange chromatography.

    • Radioactivity is quantified using a scintillation counter.

  • Data Normalization:

    • Metabolic rates are normalized to the dry weight of the heart tissue.

Protocol 2: Patch-Clamp Electrophysiology for If Current Measurement (for Ivabradine)

Objective: To measure the inhibitory effect of Ivabradine on the If current in sinoatrial node cells.

Methodology:

  • Cell Preparation:

    • Sinoatrial node cells are enzymatically isolated from animal hearts (e.g., rabbits, guinea pigs).

    • Alternatively, a cell line stably expressing the appropriate HCN channel isoform (e.g., HCN4) can be used.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -40 mV).

  • Voltage-Clamp Protocol:

    • A series of hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) are applied to activate the If current.

    • The resulting ionic currents are recorded.

  • Drug Application:

    • The If current is recorded under baseline conditions (control).

    • Ivabradine is then added to the external solution at various concentrations.

    • The If current is recorded again in the presence of the drug.

  • Data Analysis:

    • The amplitude of the If current at each voltage step is measured before and after drug application.

    • A concentration-response curve is constructed to determine the IC50 (half-maximal inhibitory concentration) of Ivabradine.

Conclusion

This compound and Ivabradine represent two distinct and elegant approaches to the management of myocardial ischemia. This compound's metabolic modulation offers a unique cytoprotective effect by optimizing energy production, while Ivabradine's targeted reduction of heart rate lessens myocardial oxygen demand. Understanding these disparate mechanisms is crucial for researchers and clinicians in selecting appropriate therapeutic strategies and for guiding the development of novel cardiovascular drugs. The experimental protocols outlined provide a framework for the continued investigation and characterization of these and other cardiovascular agents.

References

Reproducibility of studies on Trimetazidine's shift from fatty acid to glucose oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of studies on the reproducibility of Trimetazidine's metabolic shift from fatty acid to glucose oxidation in cardiac muscle. It includes quantitative data from key studies, detailed experimental protocols, and a comparative analysis with other metabolic modulators.

Executive Summary

This compound is a metabolic modulator known to shift myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This effect is considered beneficial in ischemic conditions. While the metabolic shift itself is a recurring finding in numerous studies, the precise underlying mechanism and the quantitative reproducibility of this effect are subject to ongoing research and debate. This guide synthesizes the available evidence to provide a clear overview for researchers.

Quantitative Data on Metabolic Shift

The following tables summarize the quantitative data from key studies investigating the effect of this compound on fatty acid and glucose oxidation in the heart.

Table 1: Effect of this compound on Palmitate (Fatty Acid) Oxidation

Study (Model)This compound ConcentrationControl (nmol/g dry wt/min)This compound (nmol/g dry wt/min)Percentage Decrease
Kantor et al. (2000) (Isolated working rat heart)[1][2]1 µM488 ± 24408 ± 15~16.4%
Ussher et al. (2014) (Isolated working mouse heart)100 µM(Data not explicitly provided in abstract)Significant inhibition noted-

Table 2: Effect of this compound on Glucose Oxidation

Study (Model)This compound ConcentrationControl (nmol/g dry wt/min)This compound (nmol/g dry wt/min)Percentage Increase
Kantor et al. (2000) (Isolated working rat heart)[1][2]1 µM1889 ± 1192378 ± 166~25.9%
Ussher et al. (2014) (Isolated working mouse heart)100 µM(Data not explicitly provided in abstract)Corresponding increase noted-

Comparative Analysis with Other Metabolic Modulators

This compound is one of several drugs known as metabolic modulators. Here's a brief comparison with other notable agents.

Table 3: Comparison of Metabolic Modulators

DrugProposed Primary MechanismKey Clinical Findings
This compound Inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT) (disputed); Activation of AMP-activated protein kinase (AMPK)[3][4][5]Improves exercise tolerance and reduces angina episodes. Meta-analyses show improvement in LVEF in heart failure patients.[6][7][8][9]
Ranolazine Inhibitor of the late sodium current (INa)Reduces angina frequency and improves exercise duration. May have favorable effects on glycemic control in diabetic patients.[10]
Perhexiline Inhibition of carnitine palmitoyltransferase-1 and -2 (CPT-1 & CPT-2)Effective antianginal, but its use is limited due to potential hepatotoxicity and neurotoxicity, requiring therapeutic drug monitoring.
Etomoxir Irreversible inhibitor of CPT-1Shown to improve cardiac efficiency in animal models, but clinical development was halted due to liver toxicity.

Reproducibility and Controversies

The metabolic shift induced by this compound is a consistently reported phenomenon in preclinical studies. However, the exact mechanism remains a point of contention, which can impact the interpretation of its effects and reproducibility in different experimental settings.

  • The 3-KAT Inhibition Hypothesis: The initial proposed mechanism was the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway.[1][2] This would lead to a decrease in fatty acid oxidation and a subsequent increase in glucose oxidation.

  • Contradictory Evidence: Some studies have failed to demonstrate direct inhibition of 3-KAT by this compound at clinically relevant concentrations, suggesting other mechanisms may be at play.

  • The AMPK Activation Hypothesis: A growing body of evidence suggests that this compound may exert its effects through the activation of AMP-activated protein kinase (AMPK).[3][4][5] AMPK is a key energy sensor in cells that, when activated, promotes glucose uptake and glycolysis while inhibiting fatty acid synthesis.

  • Clinical Reproducibility: Meta-analyses of clinical trials have shown that this compound consistently improves clinical outcomes in patients with stable angina and heart failure, suggesting a reproducible beneficial effect on cardiac function.[6][7][8][9] However, the magnitude of the metabolic shift in human studies is less well-quantified than in animal models. A study on cardiac mitochondria from patients with coronary artery disease found no significant effect of this compound on fatty acid and carbohydrate oxidation, highlighting the complexity of translating preclinical findings to the clinical setting.[11]

Signaling Pathways

The signaling pathways involved in this compound's action are crucial for understanding its mechanism and for the development of novel therapeutic strategies.

trimetazidine_pathways cluster_fatty_acid Fatty Acid Oxidation cluster_glucose Glucose Oxidation cluster_tca TCA Cycle & ATP Production FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA TCACycle TCA Cycle AcetylCoA_FA->TCACycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA_Glu AcetylCoA_Glu Pyruvate->AcetylCoA_Glu PDH AcetylCoA_Glu->TCACycle ATP ATP TCACycle->ATP This compound This compound This compound->ThreeKAT Inhibition (Disputed) AMPK AMPK This compound->AMPK Activation AMPK->BetaOxidation Inhibition AMPK->Glycolysis Stimulation

Proposed signaling pathways of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to study the metabolic effects of this compound.

Isolated Working Heart Perfusion

This ex vivo model allows for the study of cardiac metabolism and function in a controlled environment.

isolated_heart_workflow cluster_prep Heart Preparation cluster_perfusion Perfusion Setup cluster_experiment Metabolic Measurement cluster_data Data Analysis Anesthesia Anesthetize Animal Heparinization Heparinize Anesthesia->Heparinization HeartIsolation Isolate Heart Heparinization->HeartIsolation Cannulation Aortic Cannulation HeartIsolation->Cannulation Langendorff Langendorff Perfusion (stabilization) Cannulation->Langendorff WorkingMode Switch to Working Mode Langendorff->WorkingMode RadiolabeledSubstrates Perfusion with Radiolabeled Substrates ([14C]glucose, [3H]palmitate) WorkingMode->RadiolabeledSubstrates TrimetazidineAdmin Administer this compound or Vehicle RadiolabeledSubstrates->TrimetazidineAdmin EffluentCollection Collect Coronary Effluent TrimetazidineAdmin->EffluentCollection MetaboliteAnalysis Measure 14CO2 and 3H2O production EffluentCollection->MetaboliteAnalysis CalculateRates Calculate Oxidation Rates MetaboliteAnalysis->CalculateRates StatisticalAnalysis Statistical Analysis CalculateRates->StatisticalAnalysis

Workflow for isolated working heart perfusion experiments.

Methodology:

  • Animal Preparation: Rats or mice are anesthetized, and heparin is administered to prevent blood clotting.

  • Heart Isolation: The heart is rapidly excised and placed in ice-cold buffer.

  • Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde (Langendorff) mode with an oxygenated buffer to stabilize. It is then switched to a working mode where the buffer enters the left atrium and is ejected from the aorta.

  • Metabolic Measurements: The perfusion buffer contains radiolabeled substrates such as [14C]glucose and [3H]palmitate.

  • Drug Administration: this compound or a vehicle control is added to the perfusion buffer.

  • Sample Collection: The coronary effluent is collected to measure the production of 14CO2 (from glucose oxidation) and 3H2O (from fatty acid oxidation).

  • Data Analysis: The rates of glucose and fatty acid oxidation are calculated based on the specific activity of the radiolabeled substrates.

Cardiomyocyte Culture and Metabolic Assays

In vitro studies using isolated cardiomyocytes allow for more direct investigation of cellular mechanisms.

Methodology:

  • Cell Isolation and Culture: Cardiomyocytes are isolated from neonatal or adult animal hearts and cultured.

  • Treatment: Cells are treated with this compound or a vehicle control for a specified duration.

  • Metabolic Flux Analysis: A common method is the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

    • To measure fatty acid oxidation, cells are provided with a fatty acid substrate (e.g., palmitate), and the change in OCR is measured.

    • To measure glucose oxidation, cells are given glucose, and the OCR is determined.

  • Data Analysis: Changes in OCR and ECAR are used to infer the rates of mitochondrial respiration and glycolysis, respectively.

Conclusion

References

Cross-Validation of Trimetazidine's Efficacy: A Comparative Guide Based on Multiple Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimetazidine's performance against placebo and other therapeutic alternatives, supported by a comprehensive review of experimental data. The efficacy of this compound is cross-validated through various experimental techniques, from preclinical models to clinical trials, offering a multi-faceted understanding of its therapeutic potential.

I. Comparative Efficacy of this compound

This compound has demonstrated significant efficacy in the management of stable angina pectoris and has shown protective effects in various cardiovascular conditions. Its unique mechanism of action, which involves optimizing myocardial energy metabolism, distinguishes it from hemodynamically-acting anti-anginal drugs.[1][2]

Clinical Endpoints in Stable Angina

Clinical trials have consistently shown that this compound, when compared to placebo, improves exercise tolerance and reduces the frequency of angina attacks.[1][2][3] A meta-analysis of 13 randomized controlled trials demonstrated that this compound significantly decreased the weekly number of angina attacks and the use of short-acting nitrates.[3]

Table 1: this compound vs. Placebo in Stable Angina Pectoris

ParameterThis compound Improvement over PlaceboReference
Total Work Increased from 4200 ± 372 to 5620 ± 387 Kpm (p=0.012)[1]
Exercise Duration Increased from 10.2 ± 0.5 to 12.1 ± 0.5 minutes (p=0.016)[1]
Time to 1mm ST Depression Increased from 8.3 ± 0.6 to 9.8 ± 0.5 minutes (p=0.034)[1]
Weekly Angina Attacks Reduced from 8.1 ± 0.3 to 2.9 ± 0.5 (p < 0.001)[3]
Weekly Nitroglycerin Use Reduced from 9.1 ± 0.6 to 3.1 ± 0.5 tablets (p < 0.001)[3]
Comparison with Other Anti-Anginal Agents

This compound's efficacy has also been compared to other anti-anginal drugs, such as ranolazine (B828) and ivabradine. While all three are considered second-line treatments for stable angina, their mechanisms of action differ.

Table 2: this compound vs. Ranolazine in Patients with Stable Angina

ParameterThis compoundRanolazineReference
Relief of Anginal Symptoms 39.6%67.9%[4][5][6]
Seattle Angina Questionnaire (SAQ) - Treatment Satisfaction 53.0372.88[7]
SAQ - Quality of Life 49.7968.01[7]
Visual Analog Scale (VAS) for Pain -Superior reduction (p=0.001)[7]

Table 3: this compound vs. Ivabradine in Patients with Left Ventricular Dysfunction

ParameterThis compound (1%)Ivabradine (3%)Reference
Improvement in LVEF 1%3%[8]

II. Cross-Validation of Efficacy Through Multiple Experimental Techniques

The therapeutic effects of this compound are supported by a range of experimental evidence, from in-vivo and ex-vivo models to clinical imaging and biochemical assays.

Protection Against Ischemia/Reperfusion (I/R) Injury

Preclinical studies consistently demonstrate this compound's ability to protect the myocardium from I/R injury. This is a critical aspect of its cardioprotective effects, as reperfusion, while necessary, can itself cause significant tissue damage.

  • Experimental Approach: Animal models, typically rats or rabbits, undergo surgical ligation of a coronary artery for a defined period, followed by reperfusion. The extent of myocardial damage is then assessed.[9][10]

  • Key Findings: this compound administration, particularly before the ischemic event, has been shown to reduce infarct size, improve cardiac function recovery, and decrease the release of cardiac enzymes like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).[11][12]

Attenuation of Oxidative Stress

A key mechanism underlying this compound's protective effects is its ability to mitigate oxidative stress, a common pathological feature in many cardiovascular diseases.

  • Experimental Approach: Oxidative stress is quantified by measuring biomarkers of lipid peroxidation, such as malondialdehyde (MDA), and the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[13][14][15][16]

  • Key Findings: Studies have shown that this compound treatment leads to a significant reduction in MDA levels and an increase in SOD activity in cardiac tissue subjected to ischemic stress.[13][14]

Table 4: Effect of this compound on Oxidative Stress Markers

BiomarkerEffect of this compoundExperimental ModelReference
Malondialdehyde (MDA) DecreasedIschemia/Reperfusion in rats[17]
Superoxide Dismutase (SOD) IncreasedIschemia/Reperfusion in rats[9]
Improvement of Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and is characterized by impaired vasodilation. This compound has been shown to improve endothelial function through various mechanisms.

  • Experimental Approach: Endothelial function in humans is often assessed non-invasively using techniques like flow-mediated dilation (FMD) of the brachial artery, measured by high-resolution ultrasound.[18][19][20][21][22]

  • Key Findings: Clinical studies have demonstrated that this compound treatment improves endothelium-dependent vasodilation in patients with coronary artery disease and heart failure.[18]

Modulation of Cellular Apoptosis

Apoptosis, or programmed cell death, plays a significant role in the loss of cardiomyocytes following ischemic events. This compound has been shown to exert anti-apoptotic effects.

  • Experimental Approach: Cardiomyocyte apoptosis is often quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.[23][24][25][26][27]

  • Key Findings: this compound has been demonstrated to reduce the percentage of apoptotic cardiomyocytes in response to hypoxia/reperfusion injury. This effect is associated with the modulation of key apoptotic signaling pathways.[23]

III. Mechanistic Insights from Signaling Pathway Analysis

The beneficial effects of this compound are mediated through the modulation of several key intracellular signaling pathways that regulate cellular metabolism, survival, and stress responses.

AMP-Activated Protein Kinase (AMPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways
  • Experimental Approach: The activation of AMPK and ERK pathways is typically assessed by Western blotting, which measures the phosphorylation status of these proteins in cell or tissue lysates.[28][29][30][31][32]

  • Key Findings: this compound has been shown to activate both AMPK and ERK signaling pathways. AMPK activation is central to the metabolic shift from fatty acid oxidation to the more oxygen-efficient glucose oxidation. The ERK pathway is involved in cell survival and protection against apoptosis.[28]

cluster_0 This compound's Cardioprotective Signaling This compound This compound AMPK AMPK This compound->AMPK activates ERK ERK This compound->ERK activates Glucose_Oxidation Glucose_Oxidation AMPK->Glucose_Oxidation promotes Fatty_Acid_Oxidation Fatty_Acid_Oxidation AMPK->Fatty_Acid_Oxidation inhibits Cell_Survival Cell_Survival ERK->Cell_Survival promotes Apoptosis Apoptosis ERK->Apoptosis inhibits

This compound's core signaling pathways.

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Ischemia/Reperfusion (I/R) Injury Model in Rats
  • Anesthesia and Ventilation: Rats are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.

  • Surgical Preparation: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified.

  • Ischemia Induction: A suture is passed around the LAD artery and tightened to induce ischemia for a predetermined period (e.g., 30 minutes).

  • Reperfusion: The suture is released to allow for reperfusion for a specified duration (e.g., 2 hours).

  • Assessment: At the end of the reperfusion period, the heart is excised for analysis of infarct size (e.g., using TTC staining), biochemical markers, and histological examination.[9][10]

cluster_1 Ischemia/Reperfusion Experimental Workflow Start Anesthesia Surgery Thoracotomy & LAD Isolation Start->Surgery Ischemia LAD Ligation (Ischemia) Surgery->Ischemia Reperfusion Release of Ligation (Reperfusion) Ischemia->Reperfusion Analysis Heart Excision & Analysis Reperfusion->Analysis

Workflow for inducing I/R injury in rats.
Measurement of Malondialdehyde (MDA) using TBARS Assay

  • Sample Preparation: Cardiac tissue is homogenized in a suitable buffer.

  • Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.

  • Measurement: The resulting pink-colored product (MDA-TBA adduct) is measured spectrophotometrically at approximately 532 nm.

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[13][14][15][16][33]

Echocardiographic Assessment of Left Ventricular Function
  • Image Acquisition: Standard 2D echocardiographic views (e.g., parasternal long-axis, apical four-chamber) are acquired.

  • Measurements: Left ventricular end-diastolic and end-systolic dimensions and volumes are measured.

  • Calculation of LVEF: Left ventricular ejection fraction (LVEF) is calculated using the modified Simpson's biplane method.

  • Strain Analysis: Speckle-tracking echocardiography can be used to assess global longitudinal strain (GLS), a more sensitive marker of myocardial function.[34][35][36][37][38]

Flow Cytometry for Apoptosis Detection
  • Cell Preparation: Cardiomyocytes are harvested and washed.

  • Staining: Cells are incubated with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells is determined.[23][24][25][26]

V. Conclusion

The efficacy of this compound is substantiated by a robust body of evidence from a diverse range of experimental techniques. Its unique metabolic mechanism of action, coupled with its demonstrated benefits in clinical and preclinical settings, positions it as a valuable therapeutic option for patients with stable angina and other cardiovascular conditions. The cross-validation of its effects on ischemia/reperfusion injury, oxidative stress, endothelial function, and apoptosis provides a comprehensive understanding of its cardioprotective properties. Further research should continue to explore the full therapeutic potential of this compound in various cardiovascular pathologies.

References

Confirming the In Vivo Target Engagement of Trimetazidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimetazidine is a well-established anti-anginal agent with a mechanism of action that has been a subject of extensive research and some debate. Traditionally, its therapeutic effects have been attributed to its ability to shift cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This is reportedly achieved through the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT). However, emerging evidence suggests alternative or complementary mechanisms, including the modulation of pro-survival signaling pathways.

This guide provides a comparative overview of experimental approaches to confirm the in vivo target engagement of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in designing and interpreting their studies.

Comparison of In Vivo Target Engagement Methodologies

Confirming that a drug binds to its intended target in a complex biological system is a critical step in drug development. For this compound, various methods can be employed, ranging from direct enzyme activity assays to the analysis of downstream signaling events and clinical biomarkers. While advanced techniques like Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) offer powerful means to demonstrate direct target binding in a cellular context, their specific application to this compound has not been extensively reported in publicly available literature. Therefore, this comparison focuses on established methods for this compound and discusses the potential application of these newer technologies.

Method Principle Sample Type Key Readout Advantages Limitations This compound-Specific Data Availability
Enzymatic Assay (3-KAT Inhibition) Measures the direct inhibitory effect of this compound on the activity of its primary putative target, long-chain 3-ketoacyl-CoA thiolase (3-KAT).Isolated mitochondria, tissue homogenatesIC50 value, percentage inhibition of enzyme activity.Direct assessment of target interaction; allows for mechanistic studies.In vitro nature may not fully recapitulate the in vivo cellular environment; controversy exists in the literature regarding this as the sole mechanism.[1][2]High - IC50 values have been reported.[3]
Western Blotting (Akt Phosphorylation) Detects the phosphorylation status of Akt, a downstream signaling molecule reportedly activated by this compound, as an indirect measure of target engagement and pathway activation.[4][5]Cell lysates, tissue homogenatesFold change in phosphorylated Akt (p-Akt) levels relative to total Akt.Provides evidence of downstream pathway modulation; relatively straightforward and widely used technique.Indirect measure of target engagement; phosphorylation can be influenced by multiple pathways.High - Studies have shown increased p-Akt levels upon this compound treatment.[4][5][6]
Immunohistochemistry (VEGF-A Expression) Visualizes the expression and localization of Vascular Endothelial Growth Factor A (VEGF-A), a downstream target of the Akt/HSF1 signaling pathway, in tissue sections.[7]Fixed tissue sectionsStaining intensity and distribution of VEGF-A.Provides spatial information on target engagement effects within the tissue architecture.Semi-quantitative; indirect measure of the initial binding event.Moderate - Increased VEGF-A expression has been demonstrated in response to this compound.[8][7]
Clinical Biomarker Analysis Measures changes in clinical or physiological parameters known to be affected by this compound's mechanism of action, such as metabolic markers or cardiac function indicators.Patient samples (blood, urine), clinical imaging dataChanges in levels of metabolic substrates, enzyme markers (e.g., CK-MB, troponin), or improvements in cardiac function (e.g., LVEF).[9]Directly relevant to the therapeutic effect; can be assessed in clinical trials.Highly indirect measure of target engagement; influenced by numerous physiological factors.High - Numerous clinical trials have reported on these parameters.[9]
Cellular Thermal Shift Assay (CETSA) (Potential Application) Based on the principle that drug binding stabilizes the target protein against thermal denaturation.[10][11][12]Intact cells, cell lysates, tissue homogenatesShift in the melting temperature (Tm) of the target protein in the presence of the drug.Directly demonstrates target binding in a cellular context without requiring modification of the drug or target.[10][11][12]Requires a specific antibody for the target protein; may not be suitable for all targets.Not reported in the literature for this compound.
Activity-Based Protein Profiling (ABPP) (Potential Application) Uses chemical probes that covalently bind to the active site of enzymes to profile their activity state.[13][14][15]Cell lysates, tissue homogenates, in vivo modelsIdentification and quantification of probe-labeled enzymes.Can identify novel targets and assess target engagement and selectivity across a proteome.[13][14][15]Requires the design and synthesis of a specific probe for the target class; may not be applicable to all enzyme classes.Not reported in the literature for this compound.

Experimental Protocols

Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

This protocol is adapted from studies investigating the direct inhibitory effect of this compound on 3-KAT activity.[1][2]

Objective: To determine the in vitro inhibitory potential of this compound on 3-KAT.

Materials:

  • Isolated mitochondria or tissue homogenate from a relevant source (e.g., rat heart).

  • This compound dihydrochloride.

  • Long-chain 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA).

  • Coenzyme A (CoA).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl2 and KCl).

  • Spectrophotometer capable of measuring absorbance at 303 nm.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the 3-ketoacyl-CoA substrate at various concentrations.

  • Add the mitochondrial preparation or tissue homogenate to the reaction mixture.

  • Introduce this compound at a range of concentrations to different reaction wells. Include a vehicle control (e.g., water or DMSO).

  • Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding CoA.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the consumption of the 3-ketoacyl-CoA substrate.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Western Blotting for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in tissue samples following this compound treatment.[4][5][6]

Objective: To assess the activation of the Akt signaling pathway in response to this compound in vivo.

Materials:

  • Tissue samples from control and this compound-treated animals.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt.[16]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Homogenize the tissue samples in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of p-Akt to total Akt.

Immunohistochemistry for VEGF-A Expression

This protocol provides a general workflow for the detection of VEGF-A in tissue sections.[8][7][17]

Objective: To visualize the effect of this compound on the expression of VEGF-A in tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections from control and this compound-treated animals.

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking serum (from the same species as the secondary antibody).

  • Primary antibody: anti-VEGF-A.[17]

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • DAB (3,3'-diaminobenzidine) substrate-chromogen solution.

  • Hematoxylin for counterstaining.

  • Mounting medium.

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in the antigen retrieval solution.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific binding sites with the blocking serum.

  • Incubate the sections with the primary anti-VEGF-A antibody overnight at 4°C.

  • Wash the sections with buffer (e.g., PBS).

  • Incubate with the biotinylated secondary antibody.

  • Wash the sections.

  • Incubate with the ABC reagent.

  • Wash the sections.

  • Develop the color with the DAB substrate-chromogen solution.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a microscope and quantify the staining intensity and distribution.

Visualizing the Pathways and Processes

This compound's Dual Mechanism of Action

Trimetazidine_Mechanism cluster_metabolism Metabolic Pathway cluster_signaling Signaling Pathway This compound This compound KAT Long-chain 3-ketoacyl- CoA thiolase (3-KAT) This compound->KAT Inhibits FAO Fatty Acid β-Oxidation KAT->FAO Catalyzes GO Glucose Oxidation FAO->GO Shifts towards ATP_less_O2 ↑ ATP Production (per unit O2) GO->ATP_less_O2 Ischemia Ischemia/ Hypoxia ATP_less_O2->Ischemia Alleviates Ischemia->FAO Favors (less efficient) Trimetazidine_sig This compound Akt Akt Trimetazidine_sig->Akt pAkt p-Akt (activated) Akt->pAkt Phosphorylates HSF1 HSF1 pAkt->HSF1 Activates Cytoprotection ↑ Cytoprotection pAkt->Cytoprotection VEGFA VEGF-A HSF1->VEGFA ↑ Transcription Angiogenesis ↑ Angiogenesis VEGFA->Angiogenesis

Caption: this compound's proposed mechanisms of action.

Experimental Workflow for Confirming In Vivo Target Engagement

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo/In Vitro Analysis cluster_data Data Interpretation Animal_Model Animal Model of Ischemia (e.g., coronary artery ligation) Treatment_Group This compound Treatment Group Animal_Model->Treatment_Group Control_Group Vehicle Control Group Animal_Model->Control_Group Tissue_Harvest Harvest Heart Tissue Treatment_Group->Tissue_Harvest Clinical_Monitoring Clinical Biomarker Analysis (e.g., cardiac enzymes, LVEF) Treatment_Group->Clinical_Monitoring If applicable (clinical studies) Control_Group->Tissue_Harvest Control_Group->Clinical_Monitoring If applicable (clinical studies) Enzyme_Assay 3-KAT Inhibition Assay (IC50 determination) Tissue_Harvest->Enzyme_Assay Western_Blot Western Blot (p-Akt/Total Akt ratio) Tissue_Harvest->Western_Blot IHC Immunohistochemistry (VEGF-A expression) Tissue_Harvest->IHC Data_Analysis Quantitative Data Analysis Enzyme_Assay->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis Clinical_Monitoring->Data_Analysis Conclusion Confirmation of Target Engagement and Downstream Effects Data_Analysis->Conclusion

Caption: A typical workflow for confirming this compound's target engagement.

References

Independent Verification of Trimetazidine's Binding Affinity to 3-Ketoacyl-CoA Thiolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Trimetazidine to 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation. The information presented herein is based on a comprehensive review of independently published experimental data. A significant controversy exists in the scientific literature regarding this interaction, and this guide aims to present the conflicting evidence in a clear and structured manner for informed evaluation.

The Controversy Surrounding this compound and 3-KAT

This compound has been described as a metabolic modulator that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2] The proposed mechanism for this action is the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1][2] However, independent verification of this binding and inhibitory effect has yielded conflicting results, creating a debate within the scientific community.[3][4]

One perspective suggests that this compound directly inhibits 3-KAT. In contrast, other studies have failed to demonstrate any direct inhibition of 3-KAT by this compound, suggesting that its metabolic effects may be mediated by other, as-yet-unidentified intracardiac mechanisms.[3] This guide will present the data from both sides of this scientific discourse.

Comparative Analysis of 3-KAT Inhibition

To provide a comprehensive overview, this guide compares the reported inhibitory activity of this compound on 3-KAT with that of Ranolazine, another drug investigated as a metabolic modulator. It is important to note that the evidence for Ranolazine's direct inhibition of 3-KAT is also not definitive.

CompoundReported IC50 for 3-KAT InhibitionSupporting EvidenceContradictory Evidence
This compound ~75 nM (for long-chain 3-KAT)One study reported this IC50 value, suggesting potent inhibition.Multiple subsequent studies found no direct inhibition of crude, purified, or recombinant 3-KAT.[3]
Ranolazine No definitive IC50 reported for 3-KATSome studies suggest partial inhibition of fatty acid β-oxidation.Studies have shown no significant inhibition of 3-KAT. Its primary mechanism is considered to be the inhibition of the late sodium current.[5]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The conflicting data for this compound highlights the ongoing debate about its precise molecular mechanism.

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and the experimental approach to studying 3-KAT inhibition, the following diagrams are provided.

cluster_0 Fatty Acid β-Oxidation cluster_1 Proposed Inhibition cluster_2 Energy Production Fatty Acyl-CoA Fatty Acyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Fatty Acyl-CoA->3-Ketoacyl-CoA β-Oxidation Enzymes Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA 3-KAT TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP This compound This compound 3-KAT 3-KAT This compound->3-KAT Inhibition (Controversial)

Proposed (Controversial) Signaling Pathway of this compound

cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Isolate Enzyme\n(e.g., recombinant 3-KAT) Isolate Enzyme (e.g., recombinant 3-KAT) Prepare Assay Buffer Prepare Assay Buffer Isolate Enzyme\n(e.g., recombinant 3-KAT)->Prepare Assay Buffer Add 3-KAT and Substrate\n(e.g., 3-ketoacyl-CoA) Add 3-KAT and Substrate (e.g., 3-ketoacyl-CoA) Prepare Assay Buffer->Add 3-KAT and Substrate\n(e.g., 3-ketoacyl-CoA) Incubate with Test Compound\n(e.g., this compound) Incubate with Test Compound (e.g., this compound) Add 3-KAT and Substrate\n(e.g., 3-ketoacyl-CoA)->Incubate with Test Compound\n(e.g., this compound) Measure Enzyme Activity\n(e.g., spectrophotometrically) Measure Enzyme Activity (e.g., spectrophotometrically) Incubate with Test Compound\n(e.g., this compound)->Measure Enzyme Activity\n(e.g., spectrophotometrically) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Enzyme Activity\n(e.g., spectrophotometrically)->Calculate % Inhibition & IC50

General Experimental Workflow for 3-KAT Inhibition Assay

Experimental Protocols

The following provides a generalized methodology for assessing the inhibition of 3-ketoacyl-CoA thiolase, based on the principles described in the cited literature.

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of 3-KAT.

Materials:

  • Purified or recombinant 3-ketoacyl-CoA thiolase (long-chain specific)

  • Substrate: Long-chain 3-ketoacyl-CoA (e.g., 3-ketopalmitoyl-CoA)

  • Coenzyme A

  • Assay Buffer (e.g., Tris-HCl buffer at physiological pH)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Detection reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, which reacts with the free thiol group of Coenzyme A to produce a colored product)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.

    • Prepare solutions of the substrate, Coenzyme A, and DTNB in the assay buffer.

  • Enzyme Assay:

    • In a microplate or cuvette, combine the assay buffer, DTNB, and Coenzyme A.

    • Add the test compound at various concentrations (or vehicle control).

    • Initiate the reaction by adding the 3-KAT enzyme.

    • Immediately add the substrate (3-ketoacyl-CoA) to start the enzymatic reaction.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reaction product) over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Note: The specific conditions of the assay, such as buffer composition, substrate and enzyme concentrations, and incubation times, should be optimized for the specific form of the 3-KAT enzyme being used.

Conclusion

References

A Preclinical Comparative Guide to the Long-Term Efficacy and Safety of Trimetazidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy and safety of Trimetazidine in preclinical models of myocardial ischemia. It offers a comparative analysis with two other major anti-anginal agents, Ranolazine and Metoprolol (B1676517), based on available experimental data. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a metabolic modulator that has been in clinical use for decades for the treatment of stable angina pectoris. Its unique mechanism of action, which involves optimizing myocardial energy metabolism, has made it a subject of considerable research, particularly in the context of ischemic heart disease. This guide synthesizes preclinical data to evaluate its long-term cardioprotective effects and safety profile in comparison to Ranolazine, a late sodium current inhibitor, and Metoprolol, a beta-blocker. While extensive long-term comparative preclinical data is limited, this guide consolidates the available evidence to inform future research and development.

Mechanism of Action: A Comparative Overview

The therapeutic effects of this compound, Ranolazine, and Metoprolol in myocardial ischemia stem from their distinct mechanisms of action at the cellular and molecular level.

This compound: this compound primarily acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation.[1][2] This inhibition leads to a metabolic shift in cardiomyocytes from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for ATP production.[1][2] This metabolic reprogramming is crucial during ischemia when oxygen supply is limited. Additionally, preclinical studies have demonstrated that this compound activates several key signaling pathways involved in cell survival and energy regulation, including the AMP-activated protein kinase (AMPK), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) pathways.[1][3][4][5][6][7] Activation of these pathways contributes to its cardioprotective effects by reducing oxidative stress, inhibiting apoptosis, and preserving mitochondrial function.[2][3]

Ranolazine: Ranolazine's primary mechanism involves the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[8] During ischemia, an increase in INaL leads to intracellular sodium and calcium overload, resulting in diastolic dysfunction and arrhythmias. By blocking this current, Ranolazine reduces intracellular calcium levels, thereby improving diastolic function and reducing myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[8]

Metoprolol: As a selective β1-adrenergic receptor antagonist, Metoprolol competitively blocks the effects of catecholamines on the heart.[9][10] This leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen demand.[9][10] In the long term, Metoprolol has been shown to attenuate adverse cardiac remodeling and fibrosis following myocardial infarction.[9][11]

Preclinical Efficacy: A Comparative Analysis

This section summarizes the available preclinical data on the long-term efficacy of this compound, Ranolazine, and Metoprolol in animal models of myocardial ischemia and heart failure.

Cardiac Function and Hemodynamics
DrugAnimal ModelDuration of TreatmentKey Findings on Cardiac FunctionReference
This compound Rat (Myocardial Infarction)15 daysAttenuated ischemia-induced arrhythmias.[1]
Mouse (Pressure Overload-induced Heart Failure)4 weeksSignificantly restrained the increase in left ventricular (LV) chamber dimension and improved LV ejection fraction.[5]
Ranolazine Dog (Heart Failure)Not specifiedReduced end-diastolic pressure and increased left ventricular ejection fraction and stroke volume without significant changes in heart rate or blood pressure.[8]
Metoprolol Dog (Chronic Heart Failure)3 monthsIncreased LV ejection fraction from 36±1% to 43±1% and decreased LV end-systolic volume.[9]
Rabbit (Myocardial Infarction)8 weeksDecreased the incidence of inducible ventricular arrhythmias.[12]
Infarct Size and Myocardial Injury
DrugAnimal ModelDuration of TreatmentKey Findings on Infarct Size and Myocardial InjuryReference
This compound Rat (Ischemia/Reperfusion)15 daysReduced myocardial infarct size.[1]
Rat (Ischemia/Reperfusion)Not specifiedSignificantly reduced infarct size.[3]
Rat (Myocardial Ischemia-Reperfusion Injury)VariousMeta-analysis showed a significant reduction in infarct size.[13]
Ranolazine Animal Models (Ischemia/Reperfusion)Not specifiedReview of in vivo studies indicates a reduction in myocardial infarct size.[8]
Metoprolol Pig (Ischemia/Reperfusion)AcuteReduced infarct size when administered early.[8]
Biomarkers of Oxidative Stress and Inflammation
DrugAnimal ModelDuration of TreatmentKey Findings on BiomarkersReference
This compound Rat (Ischemia/Reperfusion)15 daysSuppressed plasma lactate (B86563) and malondialdehyde levels.[1]
Rat (Myocardial Ischemia-Reperfusion Injury)VariousMeta-analysis showed a significant decrease in malondialdehyde (MDA), lactate dehydrogenase (LDH), and creatine (B1669601) kinase-MB (CK-MB), and an increase in superoxide (B77818) dismutase (SOD).[13]
Rat (Chronic Pancreatitis)Not specifiedSignificantly favorable effects on biochemical parameters of inflammation and oxidative stress.[14]
Metoprolol Rat (Myocardial Infarction)Not specifiedAttenuated matrix protein expression (COL1 and COL3) in ischemic hearts.[11]

Preclinical Safety and Toxicology

Long-term preclinical safety and toxicology data for this compound, Ranolazine, and Metoprolol are not extensively detailed in the public domain. Regulatory submissions typically contain comprehensive toxicology studies, but these are often proprietary. Available information from published studies suggests a generally favorable safety profile for this compound in preclinical models. One study in rats with carbon tetrachloride-induced liver damage showed that prophylactic administration of this compound had a hepatoprotective effect.[15]

Experimental Protocols

Induction of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This surgical procedure is a standard method for creating a reproducible model of myocardial infarction.

  • Anesthesia and Ventilation: Rats are anesthetized (e.g., with ketamine/xylazine or isoflurane) and intubated. Mechanical ventilation is initiated to maintain respiration throughout the surgery.

  • Thoracotomy: A left thoracotomy is performed to expose the heart.

  • Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery.

  • Closure: The chest is closed in layers, and the animal is allowed to recover. Post-operative analgesia is administered to manage pain.

Assessment of Cardiac Function: Transthoracic Echocardiography in Rats

Echocardiography is a non-invasive technique used to assess cardiac structure and function.[16][17][18][19]

  • Anesthesia: The rat is lightly anesthetized to minimize cardiodepressant effects while preventing movement.

  • Positioning: The animal is placed in the left lateral decubitus position.

  • Image Acquisition: A high-frequency ultrasound probe is used to acquire images from standard views (e.g., parasternal long-axis, short-axis, and apical four-chamber).

  • Measurements: Standard M-mode and 2D measurements are taken to assess left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction. Doppler imaging can be used to evaluate blood flow and diastolic function.

Quantification of Infarct Size: Triphenyltetrazolium Chloride (TTC) Staining

TTC staining is a widely used method to delineate infarcted from viable myocardium.[3][20][21][22]

  • Heart Extraction and Slicing: Following the experimental period, the heart is excised, rinsed, and sliced into uniform transverse sections (e.g., 2 mm thick).

  • Incubation: The heart slices are incubated in a 1% TTC solution in phosphate-buffered saline at 37°C for approximately 20-30 minutes. Viable myocardium, containing active dehydrogenase enzymes, stains red, while the infarcted tissue remains pale.

  • Imaging: The stained slices are photographed or scanned.

  • Quantification: The areas of the infarcted region (pale) and the total left ventricular area are measured using image analysis software. The infarct size is typically expressed as a percentage of the total left ventricular area.

Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathway

Trimetazidine_Signaling_Pathway This compound This compound Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) This compound->Three_KAT Inhibits AMPK AMPK Activation This compound->AMPK ERK ERK Activation This compound->ERK Akt Akt Activation This compound->Akt FAO Fatty Acid Oxidation Glucose_Oxidation Glucose Oxidation AMPK->Glucose_Oxidation Promotes Mitochondrial_Function Preserved Mitochondrial Function AMPK->Mitochondrial_Function Reduced_Oxidative_Stress Reduced Oxidative Stress ERK->Reduced_Oxidative_Stress Bcl2_Bax Increased Bcl-2/Bax Ratio Akt->Bcl2_Bax Reduced_Apoptosis Reduced Apoptosis Bcl2_Bax->Reduced_Apoptosis Cardioprotection Cardioprotection Mitochondrial_Function->Cardioprotection Reduced_Oxidative_Stress->Cardioprotection Reduced_Apoptosis->Cardioprotection

Caption: this compound's signaling cascade leading to cardioprotection.

Experimental Workflow for Preclinical Assessment

Preclinical_Workflow cluster_Efficacy Efficacy Endpoints cluster_Safety Safety Endpoints Animal_Model Animal Model of Myocardial Infarction (e.g., LAD Ligation in Rats) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Ranolazine - Metoprolol Animal_Model->Treatment_Groups Long_Term_Treatment Long-Term Treatment Treatment_Groups->Long_Term_Treatment Efficacy_Assessment Efficacy Assessment Long_Term_Treatment->Efficacy_Assessment Safety_Assessment Safety Assessment Long_Term_Treatment->Safety_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis Cardiac_Function Cardiac Function (Echocardiography) Infarct_Size Infarct Size (TTC Staining) Biomarkers_Efficacy Biomarkers (Oxidative Stress, Inflammation) Safety_Assessment->Data_Analysis Toxicology General Toxicology Organ_Histopathology Organ Histopathology Biomarkers_Safety Safety Biomarkers

Caption: A typical workflow for preclinical evaluation of cardioprotective agents.

Conclusion

The available preclinical evidence suggests that long-term administration of this compound exerts beneficial effects in models of myocardial ischemia by improving cardiac function, reducing infarct size, and mitigating oxidative stress. Its unique metabolic mechanism of action, coupled with the activation of pro-survival signaling pathways, provides a strong rationale for its use in ischemic heart disease.

Compared to Ranolazine and Metoprolol, this compound offers a distinct therapeutic approach that is not dependent on hemodynamic changes. While direct, long-term comparative preclinical studies are lacking, the data presented in this guide highlight the potential of this compound as a long-term cardioprotective agent.

Further preclinical research is warranted to conduct head-to-head long-term comparative studies of these agents, with a particular focus on comprehensive safety and toxicology assessments. Such studies will be invaluable in further defining the role of this compound and other metabolic modulators in the long-term management of patients with chronic ischemic heart disease.

References

Comparative proteomics of cardiac tissue treated with Trimetazidine versus placebo

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular changes induced by Trimetazidine in cardiac tissue reveals significant alterations in proteins involved in apoptosis, oxidative stress, and energy metabolism. While a head-to-head global proteomic comparison with a placebo group is not extensively documented in publicly available research, a synthesis of data from multiple targeted studies provides a clear picture of the drug's impact at the protein level.

This compound, an anti-anginal agent, is known to exert its cardioprotective effects by optimizing myocardial energy metabolism. This guide provides a comparative analysis of the proteomic changes in cardiac tissue following this compound treatment versus a placebo, based on available experimental data. The focus is on key proteins and signaling pathways that are modulated by this compound, offering insights for researchers, scientists, and drug development professionals.

Quantitative Proteomic Changes

The following tables summarize the quantitative changes in the expression of key proteins in cardiac tissue following this compound treatment, as documented in various studies. These changes are typically observed in the context of cardiac stress, such as ischemia/reperfusion injury.

Apoptosis-Related ProteinsFold Change vs. Control/IschemiaStudy Context
Bcl-2 Increased[1][2]Ischemia/Reperfusion
Bax Decreased[1][2][3]Ischemia/Reperfusion
Bax/Bcl-2 Ratio Decreased[1][2][4]Ischemia/Reperfusion
Cleaved Caspase-3 Decreased[3]Ischemia/Reperfusion
Signaling and Stress-Related Proteins Fold Change vs. Control/Ischemia Study Context
Phosphorylated Akt (p-Akt) Increased[1][5][6][7]Ischemia/Reperfusion, Pressure Overload
NADPH Oxidase Decreased[8][9]Cardiac Fibrosis
Connective Tissue Growth Factor (CTGF) Decreased[8][10][11][12]Cardiac Fibrosis, Ischemic Cardiomyopathy
Phosphorylated AMPK (p-AMPK) Increased[5][13][14][15]Ischemia/Reperfusion, Heart Failure

Experimental Protocols

The following is a representative experimental protocol for the comparative proteomic analysis of cardiac tissue, synthesized from standard methodologies in the field.

1. Animal Model and Treatment:

  • Male Sprague-Dawley rats are subjected to a model of myocardial ischemia/reperfusion injury.

  • The treatment group receives this compound (e.g., 10 mg/kg, intraperitoneally) prior to the ischemic event.

  • The placebo group receives a saline solution.

  • A sham-operated group serves as a negative control.

2. Cardiac Tissue Collection and Preparation:

  • At the end of the experiment, hearts are excised, and the left ventricular tissue is isolated.

  • Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until further processing.

3. Protein Extraction:

  • Frozen cardiac tissue is pulverized in liquid nitrogen.

  • The powdered tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

4. Protein Digestion:

  • Protein concentration is determined using a Bradford or BCA assay.

  • An equal amount of protein from each sample is taken for digestion.

  • Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA).

  • The proteins are then digested overnight with sequencing-grade trypsin.

5. Mass Spectrometry Analysis:

  • The resulting peptide mixtures are desalted using C18 spin columns.

  • Peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.

6. Data Analysis:

  • The raw MS data is processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins.

  • Statistical analysis is performed to identify proteins that are differentially expressed between the this compound and placebo groups.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for comparative proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_outcome Outcome Animal_Model Animal Model (Ischemia/Reperfusion) Treatment This compound vs. Placebo Animal_Model->Treatment Tissue_Collection Cardiac Tissue Collection Treatment->Tissue_Collection Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis Differentially_Expressed Differentially Expressed Proteins Data_Analysis->Differentially_Expressed Pathway_Analysis Pathway Analysis Differentially_Expressed->Pathway_Analysis

A typical experimental workflow for comparative cardiac proteomics.

trimetazidine_pathways cluster_tmz This compound Action cluster_pro_survival Pro-Survival & Metabolism cluster_pro_apoptotic Pro-Apoptotic & Stress TMZ This compound AMPK AMPK TMZ->AMPK activates Akt Akt TMZ->Akt activates NADPH_Oxidase NADPH Oxidase TMZ->NADPH_Oxidase inhibits Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes ROS ROS NADPH_Oxidase->ROS produces CTGF CTGF ROS->CTGF activates Fibrosis Fibrosis CTGF->Fibrosis promotes

Key signaling pathways modulated by this compound in cardiac tissue.

References

Safety Operating Guide

Proper Disposal of Trimetazidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of trimetazidine is crucial to ensure environmental safety and regulatory compliance. As a bioactive molecule, improper disposal can lead to environmental contamination and potential harm to aquatic life. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Core Principles of Pharmaceutical Waste Management

The disposal of this compound, like other pharmaceutical waste, is governed by stringent regulations to prevent environmental pollution and adverse health effects. Key principles include:

  • Segregation: Always separate pharmaceutical waste from general waste. This compound waste should be classified and segregated based on whether it is hazardous or non-hazardous.[1][2]

  • Containment: Use designated, clearly labeled, and appropriate waste containers.[3] Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is often placed in blue containers.[3]

  • Documentation: Maintain detailed records of all pharmaceutical waste disposal activities to ensure compliance and for auditing purposes.[1][2]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations for pharmaceutical waste disposal.[2][4][5] The U.S. Environmental Protection Agency (EPA) is the primary regulatory body in the United States.[6]

Step-by-Step Disposal Procedures for this compound

Researchers, scientists, and drug development professionals should follow these steps for the proper disposal of this compound and its contaminated materials:

  • Initial Assessment and Segregation:

    • Determine if the this compound waste is classified as hazardous. While this compound itself is not always listed as a hazardous waste, any mixture with hazardous solvents or other chemicals would render the waste hazardous. When in doubt, it is best practice to treat the waste as hazardous.[2]

    • Segregate this compound waste from other chemical and biological waste streams.

  • Containment:

    • Place solid this compound waste, such as expired tablets or unused powder, in a designated, sealed container.

    • For solutions containing this compound, use a sealed, leak-proof container.

    • Contaminated materials, such as gloves, masks, and labware, should also be disposed of in a designated waste container.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."

  • Storage:

    • Store the waste container in a secure, well-ventilated area away from incompatible materials.[5][7]

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[3][6][8] This practice is strongly discouraged by the EPA due to the potential for water contamination.[8]

    • Engage a licensed hazardous material disposal company for the collection and disposal of this compound waste.[4]

    • The recommended method of disposal for pharmaceutical waste is often incineration at a permitted facility.[1][2][3][4]

Summary of this compound Disposal Options

Disposal MethodDescriptionSuitability for this compound
Incineration High-temperature destruction of waste. This is a common method for both hazardous and non-hazardous pharmaceutical waste.[1][2][3]Highly Recommended. A Material Safety Data Sheet for this compound hydrochloride suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber.[4]
Licensed Disposal Company Professional waste management services that handle the collection, transportation, and disposal of hazardous materials in accordance with regulations.[4]Mandatory. A licensed hazardous material disposal company should be used for the final disposal of this compound waste.[4]
Reverse Distribution The return of unused and expired medications from healthcare settings or pharmacies to manufacturers or authorized handlers for proper disposal.[1]Less Applicable for Research Labs. This method is more suitable for pharmacies and healthcare providers with creditable, unopened drug products.
Landfill Disposal in a designated solid waste landfill. This is generally not recommended for pharmaceutical waste due to the risk of environmental contamination.[1][8]Not Recommended. Landfilling of pharmaceutical waste should be avoided to prevent the leaching of active pharmaceutical ingredients into the soil and groundwater.[6]
Sewer/Drain Disposal Flushing or pouring waste down the drain.Prohibited. The EPA strongly advises against this practice for pharmaceuticals due to the contamination of water sources.[8] Material Safety Data Sheets for this compound specifically warn against this.[4][5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow A This compound Waste Generation (e.g., expired chemical, contaminated labware) B Assess Waste Classification (Hazardous vs. Non-Hazardous) A->B C Segregate and Contain in Appropriately Labeled Container B->C D Store Securely in Designated Waste Area C->D E Arrange for Pickup by Licensed Disposal Company D->E F Final Disposal via Incineration E->F G Maintain Detailed Disposal Records F->G

Caption: A flowchart illustrating the step-by-step process for the safe and compliant disposal of this compound waste.

References

Essential Safety and Handling of Trimetazidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trimetazidine in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection GlovesProtective gloves must be inspected prior to use.[3]
Protective ClothingImpervious and fire/flame resistant clothing.[2][3][4]
Respiratory Protection RespiratorA NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential. The following workflow outlines the key steps for safe management of this compound within a laboratory.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal & Decontamination receiving Receiving: Inspect container for damage. Verify label. storage Storage: Keep container tightly sealed. Store in a cool, dry, well-ventilated area. Away from sunlight and ignition sources. Recommended: 4°C or -20°C. receiving->storage Intact ppe Don appropriate PPE: Goggles, gloves, lab coat. Respirator if needed. storage->ppe Prepare for use fume_hood Work in a laboratory fume hood or other local exhaust ventilation. ppe->fume_hood handling_steps Handling: Avoid dust and aerosol formation. Avoid contact with skin and eyes. fume_hood->handling_steps waste_collection Waste Collection: Collect excess and expired materials. handling_steps->waste_collection disposal_method Disposal: Offer to a licensed hazardous material disposal company or incinerate in an equipped facility. waste_collection->disposal_method decontamination Decontamination: Clean surfaces with alcohol. Dispose of contaminated materials as hazardous waste. disposal_method->decontamination

Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

Handling and Storage:

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product label matches the order specifications.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] It should be kept away from direct sunlight and sources of ignition.[2][4] Recommended storage temperatures are 4°C or -20°C.[2][4]

  • Preparation for Use: Before handling, ensure that a designated work area, preferably within a laboratory fume hood, is prepared.[3] All necessary PPE should be readily available and inspected for integrity.

  • Handling: All manipulations of this compound should be conducted within a laboratory fume hood or other suitable local exhaust ventilation to minimize inhalation exposure.[2][3][4] Avoid the formation of dust and aerosols.[2][3][4] Direct contact with skin and eyes must be prevented.[2][4] Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Weighing: If weighing the solid form, do so in a ventilated enclosure or a fume hood to control dust.

Disposal Plan:

  • Waste Identification: All materials contaminated with this compound, including excess compound, empty containers, and used PPE, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[2][3][4] Approved disposal methods include incineration in a facility equipped with an afterburner and scrubber or transfer to a licensed hazardous material disposal company.[3] For small quantities, such as in a clinical setting, it is advised to pack the medication into a black trash bag and seal it tightly before disposing of it in the rubbish chute or bin.[5]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2][4]

Emergency Procedures

Spills:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill. Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, sweep up or vacuum the spilled material and collect it in a suitable container for disposal.[3] Clean the spill area thoroughly.

Personal Exposure:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing. If irritation persists, consult a physician.[3]

  • Eye Contact: Immediately flush the eyes with running water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek prompt medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious.[2][4] Seek immediate medical attention.[1][3]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。